molecular formula C31H44N4O6S B12406886 (S,R,S)-AHPC-amido-C7-acid

(S,R,S)-AHPC-amido-C7-acid

Cat. No.: B12406886
M. Wt: 600.8 g/mol
InChI Key: WBFMUQOHZVFNHP-FMGHJNRGSA-N
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Description

(S,R,S)-AHPC-amido-C7-acid is a useful research compound. Its molecular formula is C31H44N4O6S and its molecular weight is 600.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C31H44N4O6S

Molecular Weight

600.8 g/mol

IUPAC Name

9-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-9-oxononanoic acid

InChI

InChI=1S/C31H44N4O6S/c1-20-27(42-19-33-20)22-14-12-21(13-15-22)17-32-29(40)24-16-23(36)18-35(24)30(41)28(31(2,3)4)34-25(37)10-8-6-5-7-9-11-26(38)39/h12-15,19,23-24,28,36H,5-11,16-18H2,1-4H3,(H,32,40)(H,34,37)(H,38,39)/t23-,24+,28-/m1/s1

InChI Key

WBFMUQOHZVFNHP-FMGHJNRGSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCC(=O)O)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCC(=O)O)O

Origin of Product

United States

Foundational & Exploratory

(S,R,S)-AHPC-amido-C7-acid mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of (S,R,S)-AHPC-amido-C7-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a pivotal chemical entity in the rapidly advancing field of targeted protein degradation. It is not a therapeutic agent in itself, but rather a sophisticated chemical building block designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a detailed examination of its mechanism of action, which is intrinsically linked to the function of the PROTACs it helps create.

This compound is an E3 ligase ligand-linker conjugate.[1][2][3][4] It incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a C7 linker with a terminal carboxylic acid, which serves as a versatile attachment point for a ligand targeting a specific protein of interest.[1][5][6] Its utility lies in enabling the recruitment of the cellular ubiquitin-proteasome system to degrade specific target proteins.[4][7]

The PROTAC Mechanism of Action

The core function of a PROTAC is to act as a bridge, bringing a target protein into close proximity with an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The (S,R,S)-AHPC component of the molecule is the VHL-binding ligand.[7][8][9]

The catalytic cycle involves several key steps:

  • Ternary Complex Formation: A PROTAC molecule, synthesized using this compound, is bifunctional. One end binds to the VHL E3 ligase complex, while the other end binds to the target Protein of Interest (POI). This forms a transient ternary complex (POI-PROTAC-VHL).

  • Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. This process is repeated to form a poly-ubiquitin chain.

  • Proteasomal Recognition and Degradation: The poly-ubiquitinated POI is recognized as a substrate for degradation by the 26S proteasome. The proteasome unfolds and proteolytically degrades the target protein into small peptides.

  • Catalytic Cycle: The PROTAC molecule is not degraded in this process and is released to bind to another POI and E3 ligase, enabling a new cycle of degradation.

PROTAC_Mechanism_of_Action cluster_cell Intracellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-VHL) POI->Ternary Binds PROTAC PROTAC Molecule (contains (S,R,S)-AHPC) PROTAC->Ternary VHL VHL E3 Ligase VHL->Ternary Binds Ternary->PROTAC Ternary->VHL Recycled PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Degradation Peptides Degraded Peptides Proteasome->Peptides

Caption: Catalytic cycle of protein degradation mediated by a PROTAC.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound. This data is essential for its handling and use in synthetic chemistry.

PropertyValueSource
Molecular Formula C₃₁H₄₄N₄O₆S[5][6]
Molecular Weight 600.77 g/mol [1][5]
CAS Number 2172819-76-8[5][6]
Appearance White to off-white solid[6]
Solubility in DMSO ≥ 100 mg/mL (approx. 166.45 mM)[5][6]
Hydrogen Bond Donors 4[6]
Hydrogen Bond Acceptors 8[6]
Rotatable Bond Count 15[6]

Experimental Protocols

The development of a PROTAC using this compound involves a structured workflow, from synthesis to cellular evaluation.

PROTAC Synthesis Workflow

The terminal carboxylic acid on the linker of this compound allows for a straightforward conjugation to a POI ligand, which is typically modified to contain a reactive amine.

Synthesis_Workflow start Start reagent This compound start->reagent poi_ligand Amine-functionalized POI Ligand start->poi_ligand coupling Amide Coupling Reaction (e.g., HATU, HOBt/EDC) reagent->coupling poi_ligand->coupling crude_protac Crude PROTAC coupling->crude_protac purification Purification via Reverse-Phase HPLC crude_protac->purification final_protac Pure PROTAC purification->final_protac characterization Structural Confirmation (LC-MS, NMR) final_protac->characterization end Verified PROTAC for Biological Assays characterization->end

Caption: General workflow for synthesizing a PROTAC.

Cellular Degradation Assay Protocol

Objective: To quantify the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.

Methodology: Western Blotting

  • Cell Seeding: Plate a human cell line known to express the target protein at an appropriate density and allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Treat cells for a specified duration (e.g., 16-24 hours). A vehicle control (e.g., 0.1% DMSO) must be included.

  • Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal protein loading for electrophoresis.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize results.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensity using densitometry software.

    • Normalize the POI band intensity to the corresponding loading control.

    • Calculate the percentage of remaining protein relative to the vehicle control and plot the results to determine the DC₅₀ (the concentration of PROTAC that induces 50% degradation of the target protein).

References

(S,R,S)-AHPC-amido-C7-acid VHL Ligand: A Technical Overview of Binding Affinity and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a critical component in the cellular machinery for protein degradation and has emerged as a key target in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein. The (S,R,S)-AHPC-amido-C7-acid is a derivative of the well-established VHL ligand, (S,R,S)-AHPC (also known as VH032), featuring a C7 amide linker. This linker provides a versatile attachment point for a ligand that binds to a target protein of interest, forming the complete PROTAC molecule.[1][2][3][4][5][6] The affinity of the VHL ligand portion of the PROTAC for the VHL protein is a crucial determinant of the resulting ternary complex stability and the overall efficiency of target protein degradation.

While specific quantitative binding affinity data (such as Kd, Ki, or IC50) for the standalone this compound ligand is not extensively available in publicly accessible literature, the binding characteristics can be inferred from closely related and well-studied VHL ligands. This guide provides an in-depth overview of the binding principles, experimental protocols for determining binding affinity, and the broader context of the VHL signaling pathway.

VHL Ligand Binding Affinity Data

As of the latest available data, specific binding affinity values for this compound have not been published. However, to provide a relevant frame of reference for researchers, the following table summarizes the binding affinities of the parent compound, (S,R,S)-AHPC (VH032), and other common VHL ligands. These values are representative of the high-affinity interactions required for effective PROTAC activity.

LigandBinding AssayKd (nM)IC50 (µM)Reference
(S,R,S)-AHPC (VH032)Isothermal Titration Calorimetry (ITC)186-Published Scientific Literature
VH298Surface Plasmon Resonance (SPR)89-Published Scientific Literature
VH032 derivativeFluorescence Polarization (FP)-0.53BPS Bioscience

Note: The binding affinity of a VHL ligand can be influenced by the nature of the linker and the target protein ligand when incorporated into a PROTAC. The formation of a ternary complex (VHL-PROTAC-Target Protein) can be subject to cooperativity effects, which may enhance or diminish the overall binding affinity.

Experimental Protocols for Determining VHL Ligand Binding Affinity

Several biophysical techniques are routinely employed to quantify the interaction between a VHL ligand and the VHL protein. The choice of method often depends on the specific requirements of the study, such as throughput, the need for kinetic data, and the availability of reagents.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (e.g., VHL ligand) to a ligand (e.g., immobilized VHL protein) in real-time. This method provides kinetic information, including the association rate (ka) and dissociation rate (kd), from which the equilibrium dissociation constant (Kd) can be calculated.

General Protocol:

  • Immobilization: The VHL protein complex (typically VHL-ElonginB-ElonginC or VCB) is immobilized on a sensor chip surface. Common methods include amine coupling or capture of a tagged protein (e.g., His-tagged VCB on a Ni-NTA chip).

  • Binding Measurement: A series of concentrations of the VHL ligand in a suitable running buffer is flowed over the sensor chip surface. The change in the refractive index at the surface, which is proportional to the mass of bound ligand, is monitored over time.

  • Regeneration: After each binding measurement, the sensor surface is regenerated by injecting a solution that disrupts the protein-ligand interaction (e.g., a low pH buffer), preparing the surface for the next injection.

  • Data Analysis: The resulting sensorgrams (plots of response units versus time) are fitted to a kinetic binding model to determine the ka, kd, and Kd values.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand to a protein. It is a solution-based technique that provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka = 1/Kd), stoichiometry (n), and enthalpy of binding (ΔH).

General Protocol:

  • Sample Preparation: The VHL protein solution is placed in the sample cell of the calorimeter, and the VHL ligand solution is loaded into a titration syringe. Both solutions must be in identical, well-matched buffers to minimize heats of dilution.

  • Titration: A series of small aliquots of the ligand solution are injected into the protein solution while the temperature is kept constant. The heat released or absorbed during each injection is measured.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the Kd, n, and ΔH.

Fluorescence Polarization (FP) Assay

FP is a competitive binding assay that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled VHL ligand (a probe). This technique is well-suited for high-throughput screening of VHL ligands.

General Protocol:

  • Assay Setup: A fixed concentration of the fluorescent VHL probe and the VHL protein are incubated together in a microplate well. This results in a high fluorescence polarization signal because the probe, when bound to the larger protein, tumbles more slowly in solution.

  • Competition: A test compound (unlabeled VHL ligand) is added to the well. If the test compound binds to VHL, it will displace the fluorescent probe, which will then tumble more freely in solution, leading to a decrease in the fluorescence polarization signal.

  • Measurement: The fluorescence polarization is measured using a plate reader equipped with polarizing filters.

  • Data Analysis: The decrease in polarization is proportional to the amount of displaced probe. By titrating the test compound, an IC50 value (the concentration of the compound that displaces 50% of the fluorescent probe) can be determined.

VHL Signaling Pathway and PROTAC Mechanism of Action

The VHL protein is a key component of the VHL E3 ubiquitin ligase complex, which also includes Elongin B, Elongin C, Cullin-2, and Rbx1. The primary substrate of this complex is the alpha subunit of the hypoxia-inducible factor (HIF-α).

VHL_Signaling_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) HIFa HIF-1α HIFa_OH Hydroxylated HIF-1α HIFa->HIFa_OH Hydroxylation PHD Prolyl Hydroxylases (PHDs) O2 O2 VHL_complex VHL Complex (VHL, EloB/C, Cul2, Rbx1) HIFa_OH->VHL_complex Recognition HIFa_Ub Ubiquitinated HIF-1α VHL_complex->HIFa_Ub Ubiquitination Ub Ubiquitin Proteasome Proteasome HIFa_Ub->Proteasome Degradation Degradation Proteasome->Degradation HIFa_hyp HIF-1α HIF_dimer HIF-1α/β Dimer HIFa_hyp->HIF_dimer HIFb HIF-1β HIFb->HIF_dimer HRE Hypoxia Response Element (HRE) HIF_dimer->HRE Translocation to Nucleus Nucleus Nucleus Gene_expression Target Gene Expression (e.g., VEGF) HRE->Gene_expression Transcription

VHL Signaling Pathway in Normoxia and Hypoxia.

Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylases. This modification allows it to be recognized by the VHL complex, leading to its ubiquitination and subsequent degradation by the proteasome. In hypoxic conditions, this hydroxylation does not occur, allowing HIF-1α to accumulate, dimerize with HIF-1β, translocate to the nucleus, and activate the transcription of genes involved in angiogenesis and cell survival.

PROTACs leverage this natural degradation machinery. The this compound component of a PROTAC binds to VHL, effectively hijacking the E3 ligase complex. The other end of the PROTAC binds to a target protein, bringing it into close proximity with the VHL complex, leading to its ubiquitination and degradation, irrespective of the cell's oxygen status.

PROTAC_Workflow cluster_workflow PROTAC Experimental Workflow Ligand_Design 1. PROTAC Design (VHL Ligand - Linker - Target Ligand) Synthesis 2. Chemical Synthesis Ligand_Design->Synthesis Binding_Assay 3. VHL Binding Assay (SPR, ITC, FP) Synthesis->Binding_Assay Ternary_Complex 4. Ternary Complex Formation Assay Binding_Assay->Ternary_Complex Cell_Assay 5. Cellular Degradation Assay (Western Blot, Proteomics) Ternary_Complex->Cell_Assay Functional_Assay 6. Downstream Functional Assays Cell_Assay->Functional_Assay

General experimental workflow for PROTAC development.

Conclusion

References

(S,R,S)-AHPC-amido-C7-acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(S,R,S)-AHPC-amido-C7-acid is a key synthetic building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This molecule incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a seven-carbon alkyl linker with a terminal carboxylic acid. This functionalized linker provides a versatile attachment point for a ligand that binds to a target protein of interest, enabling the creation of heterobifunctional PROTACs designed to induce the degradation of specific disease-causing proteins.

This technical guide provides an in-depth overview of the chemical structure, properties, and applications of this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound is a complex molecule with a specific stereochemistry that is crucial for its high-affinity binding to the VHL E3 ligase. The "(S,R,S)" designation refers to the stereochemical configuration at the chiral centers of the molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C31H44N4O6S[1]
Molecular Weight 600.77 g/mol [1]
CAS Number 2172819-76-8[1]
Appearance White to off-white solid
Solubility DMSO: ≥ 100 mg/mL (166.45 mM)[1]
Storage Powder: -20°C (sealed, away from moisture and light). In solvent: -80°C (6 months), -20°C (1 month)[2]

Mechanism of Action: The PROTAC Pathway

This compound serves as a foundational component for PROTACs that hijack the ubiquitin-proteasome system (UPS) to degrade specific target proteins. The VHL ligand portion of the molecule binds to the VHL E3 ubiquitin ligase. When incorporated into a PROTAC, this facilitates the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.

PROTAC_Signaling_Pathway cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC This compound -based PROTAC TernaryComplex Target Protein-PROTAC-VHL E3 Complex PROTAC->TernaryComplex TargetProtein Target Protein (e.g., Disease-Causing Protein) TargetProtein->TernaryComplex VHL_E3 VHL E3 Ubiquitin Ligase VHL_E3->TernaryComplex UbiquitinatedProtein Poly-Ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->TernaryComplex Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Degradation Proteasome->PROTAC Recycled Proteasome->VHL_E3 Recycled DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides

Caption: PROTAC-mediated protein degradation pathway.

Synthesis and Functionalization

The synthesis of this compound and its derivatives involves multi-step organic synthesis. A common strategy is a convergent synthesis, where the VHL ligand and the linker are synthesized separately and then coupled. The terminal carboxylic acid of the C7 linker allows for standard amide bond formation with an amine-functionalized ligand for the target protein of interest.

Synthesis_Workflow VHL_Ligand_Precursor VHL Ligand Precursor Synthesis Coupling1 Coupling of VHL Ligand and Linker VHL_Ligand_Precursor->Coupling1 Linker_Precursor Amido-C7-Acid Linker Precursor Synthesis Linker_Precursor->Coupling1 AHPC_Product This compound Coupling1->AHPC_Product Coupling2 Amide Bond Formation AHPC_Product->Coupling2 Target_Ligand Target Protein Ligand (with amine) Target_Ligand->Coupling2 PROTAC_Molecule Final PROTAC Molecule Coupling2->PROTAC_Molecule

Caption: General workflow for PROTAC synthesis.

Experimental Protocols

The development and characterization of PROTACs derived from this compound involve a series of in vitro and cellular assays to determine their efficacy and mechanism of action.

PROTAC-Mediated Protein Degradation Assay (Western Blot)

This protocol is a standard method to quantify the degradation of a target protein in cells treated with a PROTAC.

1. Cell Culture and Treatment:

  • Plate cells at a suitable density and allow them to adhere overnight.

  • Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 2, 4, 8, 16, 24 hours).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).

4. Western Blotting:

  • Normalize the protein samples to the same concentration and prepare them for SDS-PAGE by adding sample buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).

  • Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

5. Data Analysis:

  • Quantify the band intensities and normalize the target protein levels to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) values.

Western_Blot_Workflow Cell_Culture Cell Culture & PROTAC Treatment Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Target & Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (DC50, Dmax) Detection->Analysis

Caption: Western blot workflow for PROTAC evaluation.

Biological Activity and Applications

PROTACs constructed using this compound have shown potent and selective degradation of various target proteins. For instance, a PROTAC derived from a similar VHL ligand and linker system was successfully used to degrade Lactate Dehydrogenase (LDH), a key enzyme in cancer metabolism.[3][4]

Table 2: Example Biological Activity of a PROTAC Utilizing a VHL Ligand

PROTACTarget ProteinCell LineDC50DmaxReference
MS6105LDHAPANC-138 nM>90%[5]
MS6105LDHBPANC-174 nM>90%[5]

Note: MS6105 is a PROTAC that incorporates a VHL ligand similar in structure to (S,R,S)-AHPC.

The versatility of the this compound platform allows for its application in developing degraders for a wide range of therapeutic targets, including those traditionally considered "undruggable" by conventional small molecule inhibitors.

Conclusion

This compound is a critical tool for the design and synthesis of VHL-based PROTACs. Its well-defined structure and versatile linker provide a robust platform for developing novel therapeutics that function through targeted protein degradation. This guide provides a foundational understanding of its properties, mechanism of action, and experimental evaluation, empowering researchers to leverage this technology in their drug discovery and development endeavors.

References

(S,R,S)-AHPC-amido-C7-acid: A Technical Guide to its Core Role in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins rather than merely inhibiting them. This technology utilizes heterobifunctional molecules to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A critical component in the design of many potent and selective PROTACs is the E3 ubiquitin ligase ligand, which serves to recruit the enzymatic machinery responsible for tagging the target protein for degradation. Among the most widely used E3 ligase ligands is (S,R,S)-AHPC, a high-affinity binder of the Von Hippel-Lindau (VHL) E3 ligase. This technical guide focuses on a key derivative, (S,R,S)-AHPC-amido-C7-acid , a versatile building block that incorporates both the VHL ligand and a linker with a terminal carboxylic acid, streamlining the synthesis of novel PROTAC degraders.

This compound is a crucial reagent for researchers engaged in the development of targeted protein degraders. It comprises the (S,R,S)-AHPC moiety, which ensures potent and specific recruitment of the VHL E3 ligase.[1][2] This is connected to a 7-carbon alkyl chain linker terminating in a carboxylic acid. This terminal functional group provides a convenient handle for conjugation to a ligand targeting a protein of interest (POI), typically via a stable amide bond.[3][4] The specific stereochemistry of (S,R,S)-AHPC is essential for its activity, with other stereoisomers serving as negative controls in experiments.[5]

Data Presentation

The following table summarizes key quantitative data for this compound and related PROTACs. It is important to note that the binding affinity of the standalone this compound to VHL is not extensively reported in publicly available literature and would typically be determined experimentally for each new PROTAC construct.

ParameterMolecule/ComplexValueMethodReference
Molecular Weight This compound600.77 g/mol ---[6]
Solubility This compound in DMSO≥ 100 mg/mL (≥ 166.45 mM)---[6]
IC50 (Degradation) GMB-475 (BCR-ABL1 degrader using (S,R,S)-AHPC)1.11 µM (in Ba/F3 cells)Cell-based assay
DC50 (Degradation) ARV-771 (BET degrader using a derivative of (S,R,S)-AHPC)<1 nM (in CRPC cells)Cell-based assay
Binding Affinity (Kd) MZ1 (BRD4 PROTAC) to VHL29 nMSurface Plasmon Resonance (SPR)
Binding Affinity (Kd) MZ1 (BRD4 PROTAC) to VHL66 nMIsothermal Titration Calorimetry (ITC)

Signaling Pathways and Experimental Workflows

The design and evaluation of a PROTAC utilizing this compound involves a systematic workflow. The underlying mechanism of action relies on the hijacking of the VHL-mediated ubiquitination pathway.

PROTAC_Signaling_Pathway VHL-Mediated Protein Degradation Pathway Hijacked by a PROTAC PROTAC This compound-based PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL_complex VHL E3 Ligase Complex (VHL, Elongin B/C, Cul2, Rbx1) VHL_complex->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Poly-ubiquitination E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 ATP -> AMP E2->VHL_complex Ub Ub Ubiquitin (Ub) Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: VHL-Mediated Protein Degradation Pathway Hijacked by a PROTAC.

PROTAC_Design_Workflow PROTAC Design and Evaluation Workflow cluster_design Design & Synthesis cluster_evaluation Evaluation cluster_optimization Optimization Target_Selection 1. Target (POI) Selection Ligand_ID 2. Identify POI Ligand Target_Selection->Ligand_ID Linker_Design 3. Design Linker Strategy Ligand_ID->Linker_Design Synthesis 4. Synthesize PROTAC (e.g., using this compound) Linker_Design->Synthesis Biophysical 5. Biophysical Characterization (Binding to POI and VHL) Synthesis->Biophysical Cellular_Degradation 6. Cellular Degradation Assays (Western Blot, DC50) Biophysical->Cellular_Degradation Selectivity 7. Selectivity Profiling (Proteomics) Cellular_Degradation->Selectivity Functional 8. Functional Assays (Phenotypic effects) Selectivity->Functional SAR 9. Structure-Activity Relationship (SAR) and Optimization Functional->SAR SAR->Linker_Design Iterate

Caption: PROTAC Design and Evaluation Workflow.

Experimental Protocols

Detailed methodologies are crucial for the successful design and validation of PROTACs. Below are protocols for key experiments.

Synthesis of a PROTAC via Amide Coupling of this compound and a POI Ligand

This protocol describes a general procedure for the conjugation of this compound to a protein of interest (POI) ligand containing a primary or secondary amine.

Materials:

  • This compound

  • POI ligand with an amine functional group

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar coupling reagent

  • Anhydrous N,N-Dimethylformamide (DMF)

  • High-performance liquid chromatography (HPLC) system for purification

  • Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring and product characterization

  • Nuclear magnetic resonance (NMR) spectrometer for structural confirmation

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add the POI ligand-amine (1.0-1.2 equivalents) to the solution.

  • Add DIPEA (3.0-5.0 equivalents) to the reaction mixture.

  • Finally, add the coupling reagent, such as PyBOP (1.2-1.5 equivalents), to the stirring solution at room temperature.

  • Allow the reaction to proceed at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Purify the crude product by preparative reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final PROTAC product.

  • Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Determination of PROTAC-Mediated Protein Degradation by Western Blot (DC50 Calculation)

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC and to determine the half-maximal degradation concentration (DC50).

Materials:

  • Cell line expressing the target protein

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific for the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

  • Graphing software for data analysis

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (typically from low nanomolar to high micromolar concentrations) for a predetermined time (e.g., 18-24 hours). Include a vehicle-only control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Prepare samples with Laemmli buffer and denature by heating.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle-treated control.

    • Plot the percentage of protein remaining against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 value.[1]

Assessment of Binary and Ternary Complex Formation using Surface Plasmon Resonance (SPR)

This protocol provides a framework for measuring the binding kinetics and affinities of the PROTAC to VHL and the POI, as well as the formation of the ternary complex.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5, SA chip for biotinylated protein)

  • Purified recombinant VHL E3 ligase complex (often biotinylated for immobilization)

  • Purified recombinant POI

  • PROTAC compound

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (if necessary)

Procedure:

  • Immobilization of VHL: Immobilize the purified VHL complex onto the sensor chip surface according to the manufacturer's instructions.

  • Binary Binding Analysis (PROTAC to VHL):

    • Inject a series of concentrations of the PROTAC over the VHL-immobilized surface.

    • Measure the association and dissociation phases.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (Kd).

  • Binary Binding Analysis (PROTAC to POI):

    • Immobilize the POI and inject the PROTAC, or vice versa, depending on protein stability and availability.

    • Perform the analysis as described in step 2.

  • Ternary Complex Formation Analysis:

    • Inject a constant, saturating concentration of the POI mixed with a series of concentrations of the PROTAC over the VHL-immobilized surface.

    • Alternatively, pre-incubate the PROTAC with the POI before injection.

    • Measure the binding response and fit the data to determine the kinetics and affinity of the ternary complex formation.

    • The cooperativity of ternary complex formation can be calculated by comparing the binding affinity of the PROTAC to VHL in the presence and absence of the POI.

Conclusion

This compound is a valuable and versatile chemical tool for the development of VHL-based PROTACs. Its pre-functionalized nature simplifies the synthetic process, allowing researchers to focus on the design and optimization of the POI ligand and the overall PROTAC architecture. The experimental protocols provided in this guide offer a roadmap for the synthesis, characterization, and validation of novel protein degraders, ultimately contributing to the advancement of this exciting therapeutic modality. A thorough understanding of the underlying biological pathways and the application of rigorous experimental techniques are paramount to the successful development of effective and selective PROTACs.

References

(S,R,S)-AHPC-amido-C7-acid in the Landscape of VHL Ligands: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the choice of E3 ligase ligand is a critical determinant of the efficacy and selectivity of proteolysis-targeting chimeras (PROTACs). The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a frequently utilized component in PROTAC design. This guide provides an in-depth technical comparison of (S,R,S)-AHPC-amido-C7-acid with other prominent VHL ligands, offering a comprehensive resource for researchers in drug development.

Comparative Analysis of VHL Ligand Performance

The efficacy of a VHL-recruiting PROTAC is intrinsically linked to the binding affinity of its VHL ligand. A higher affinity generally translates to more efficient recruitment of the VHL E3 ligase complex, leading to enhanced ubiquitination and subsequent degradation of the target protein. This compound is a derivative of the well-characterized VHL ligand, VH032. The inclusion of a C7-acid linker provides a versatile attachment point for a ligand targeting a protein of interest (POI).

Below is a comparative summary of the binding affinities of several key VHL ligands. It is important to note that direct comparisons can be challenging due to variations in experimental assays and conditions across different studies.

LigandBinding Affinity (Kd)Binding Affinity (IC50)Assay Method(s)
This compound Not directly reportedNot directly reportedThe activity of PROTACs incorporating this ligand has been validated in cellular degradation assays.
VH032 185 nM-Isothermal Titration Calorimetry (ITC)
VH101 44 nM-Not Specified
VH298 80 - 90 nM-Isothermal Titration Calorimetry (ITC), Fluorescence Polarization
VHL-IN-1 37 nM-Not Specified
VHL Ligand 14 -196 nMNot Specified

Signaling Pathways and Experimental Workflows

The development and characterization of VHL-based PROTACs involve a series of well-defined experimental steps, from initial binding assays to cellular degradation and functional validation. The following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and experimental workflows.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (this compound-Linker-POI Ligand) POI Protein of Interest (POI) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Recruits POI_VHL_PROTAC POI-PROTAC-VHL Ub Ubiquitin (Ub) Proteasome Proteasome Ub->Proteasome Degradation POI_VHL_PROTAC->Ub Ubiquitination

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays A 1. VHL Ligand Binding Assay (ITC, SPR, FP) B 2. Ternary Complex Formation Assay (SPR, AlphaLISA, TR-FRET) A->B C 3. Target Protein Degradation (Western Blot, In-Cell Western) B->C D 4. Functional Assays (e.g., Cell Viability, Reporter Assays) C->D

General experimental workflow for PROTAC characterization.

Detailed Experimental Protocols

Accurate and reproducible methodologies are paramount for the evaluation and comparison of VHL ligands and their corresponding PROTACs. This section provides detailed protocols for key experiments.

Isothermal Titration Calorimetry (ITC) for VHL Ligand Binding

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

  • Materials and Reagents:

    • Purified VHL-ElonginB-ElonginC (VBC) complex

    • VHL ligand of interest (e.g., this compound)

    • ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP)

    • Isothermal Titration Calorimeter

  • Protocol:

    • Prepare the VBC protein complex solution to a final concentration of 10-20 µM in ITC buffer.

    • Prepare the VHL ligand solution to a final concentration of 100-200 µM in the same ITC buffer. Degas both solutions.

    • Load the protein solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.

    • Set the experimental temperature to 25°C.

    • Perform an initial injection of 0.5 µL followed by 19-27 injections of 1.5-2.0 µL of the ligand solution into the protein solution at 150-second intervals.

    • Analyze the resulting thermogram to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a label-free technique that measures binding events in real-time, allowing for the determination of kinetic parameters (kon and koff) and binding affinity. This protocol assesses the formation of the POI-PROTAC-VHL ternary complex.

  • Materials and Reagents:

    • Purified, biotinylated VBC complex

    • Purified POI

    • PROTAC molecule

    • SPR instrument and sensor chip (e.g., Series S Sensor Chip SA)

    • Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Protocol:

    • Immobilize the biotinylated VBC complex onto the streptavidin-coated sensor chip.

    • To measure binary binding, inject a series of concentrations of the PROTAC over the VBC-immobilized surface and measure the binding response.

    • To measure ternary complex formation, pre-incubate a fixed, saturating concentration of the POI with a series of concentrations of the PROTAC.

    • Inject the POI-PROTAC mixtures over the VBC-immobilized surface and measure the binding response.

    • Regenerate the sensor surface between injections if necessary.

    • Fit the sensorgram data to appropriate binding models to determine the kinetic and affinity constants for both binary and ternary complex formation. The cooperativity (α) can be calculated as the ratio of the binary Kd to the ternary Kd.[1]

Fluorescence Polarization (FP) Competition Assay for VHL Ligand Binding

FP is a solution-based technique that measures the change in the polarization of fluorescent light upon binding of a small fluorescently labeled ligand to a larger protein.

  • Materials and Reagents:

    • Purified VBC complex

    • Fluorescently labeled VHL ligand (tracer)

    • Unlabeled VHL ligand of interest (competitor)

    • Assay buffer (e.g., 100 mM sodium phosphate (B84403) pH 7.5, 100 mM NaCl, 0.1 mg/mL BSA, 0.01% Triton X-100)

    • Microplate reader with FP capabilities

  • Protocol:

    • In a microplate, add a fixed concentration of the VBC complex and the fluorescent tracer.

    • Add a serial dilution of the unlabeled competitor ligand to the wells.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

    • Measure the fluorescence polarization of each well.

    • Plot the FP signal as a function of the competitor concentration and fit the data to a competitive binding model to determine the IC50 of the competitor.

AlphaLISA for Ternary Complex Formation

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay that measures the interaction of two molecules in close proximity.

  • Materials and Reagents:

    • Tagged VBC complex (e.g., His-tagged)

    • Tagged POI (e.g., GST-tagged)

    • PROTAC molecule

    • AlphaLISA acceptor beads conjugated to an anti-tag antibody (e.g., anti-His)

    • AlphaLISA donor beads conjugated to an anti-tag antibody (e.g., anti-GST)

    • Assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)

    • Microplate reader capable of AlphaLISA detection

  • Protocol:

    • Add the tagged VBC complex, tagged POI, and the PROTAC to the wells of a microplate.

    • Incubate to allow for ternary complex formation.

    • Add the AlphaLISA acceptor and donor beads.

    • Incubate in the dark to allow for bead-complex association.

    • Excite the donor beads at 680 nm and measure the emission from the acceptor beads at 615 nm.

    • An increase in the AlphaLISA signal indicates the formation of the ternary complex.

Western Blot for Protein Degradation

Western blotting is a standard technique to quantify the reduction in the levels of a target protein in cells treated with a PROTAC.

  • Materials and Reagents:

    • Cell line expressing the POI

    • PROTAC molecule

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibody against the POI

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Gel electrophoresis and blotting equipment

    • Imaging system

  • Protocol:

    • Seed cells and allow them to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC for a desired time course (e.g., 4, 8, 16, 24 hours).

    • Lyse the cells and quantify the total protein concentration.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with the primary antibody against the POI, followed by the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

    • Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle-treated control.

This guide provides a foundational understanding of this compound in the context of other VHL ligands and the experimental methodologies required for their evaluation. The provided data and protocols aim to empower researchers in the rational design and development of novel and effective PROTAC-based therapeutics.

References

(S,R,S)-AHPC-amido-C7-acid: A Technical Guide to its Application in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-amido-C7-acid is a key chemical tool in the rapidly advancing field of targeted protein degradation. It is not a therapeutic agent itself, but rather a crucial building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This molecule is an E3 ligase ligand-linker conjugate, incorporating a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a seven-carbon aliphatic acid linker.[1][2][3] This guide provides an in-depth overview of its discovery context, its application in the development of PROTACs, relevant experimental protocols, and the underlying biological pathways.

The PROTAC Revolution and the Role of this compound

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[4] They consist of two ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase. The von Hippel-Lindau (VHL) E3 ligase is frequently utilized in PROTAC design due to its widespread expression.[4]

The (S,R,S)-AHPC moiety is a potent and well-characterized VHL ligand. The C7-acid linker provides a flexible spacer to connect the VHL ligand to a ligand for a target protein, enabling the formation of a stable ternary complex between the target protein, the PROTAC, and the VHL E3 ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

Case Study: Development of a Lactate (B86563) Dehydrogenase (LDH) PROTAC Degrader

A prime example of the application of VHL ligand-linker conjugates is in the development of the first lactate dehydrogenase (LDH) PROTAC degrader, MS6105 (also referred to as compound 22 in the primary literature), for the treatment of pancreatic cancer.[5][6][7] LDH is a critical enzyme in the glycolytic pathway and is often overexpressed in cancer cells, contributing to their metabolic reprogramming.[8][9][10]

Quantitative Data for LDH PROTAC Degrader MS6105

The following tables summarize the key quantitative data for the LDH PROTAC degrader MS6105, which utilizes a VHL-recruiting strategy analogous to what would be employed with this compound.

Parameter Value Cell Line Reference
LDHA DC50 38 nMPANC-1[6][11]
LDHB DC50 74 nMPANC-1[6][11]
LDHA Dmax 93%PANC-1
LDHB Dmax 86%PANC-1

DC50: Concentration for 50% degradation; Dmax: Maximum degradation.

Cell Line GI50 (μM) Reference
PANC-116.1[6]
MiaPaca212.2[6]

GI50: Concentration for 50% growth inhibition.

Experimental Protocols

Detailed methodologies are crucial for the successful development and characterization of PROTACs. The following are representative protocols based on the development of the LDH degrader MS6105.

Synthesis of a VHL-recruiting PROTAC (General Protocol)

This protocol outlines the general steps for synthesizing a PROTAC by coupling a target protein ligand (with a suitable functional group) to a VHL ligand-linker conjugate like this compound.

Materials:

  • This compound

  • Target protein ligand with a free amine group

  • Coupling agents (e.g., HATU, HBTU)

  • Base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF)

  • Purification system (e.g., HPLC)

Procedure:

  • Dissolve this compound in anhydrous DMF.

  • Add the coupling agent and base to the solution to activate the carboxylic acid.

  • Add the target protein ligand to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.

Western Blotting for Protein Degradation

This is a standard method to quantify the degradation of the target protein.

Materials:

  • Cancer cell lines (e.g., PANC-1)

  • PROTAC of interest

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against the target protein (e.g., LDHA) and a loading control (e.g., vinculin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of the PROTAC or vehicle control (DMSO) for a specified time (e.g., 24-48 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.

Cell Viability Assay

This assay determines the effect of the PROTAC on cell proliferation.

Materials:

  • Cancer cell lines

  • PROTAC of interest

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Seed cells in 96-well plates.

  • Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 72 hours).

  • Add the cell viability reagent to each well.

  • Measure the luminescence or absorbance according to the manufacturer's instructions to determine cell viability.

  • Calculate the GI50 value from the dose-response curve.

Visualizing the Pathways and Processes

The following diagrams illustrate the key concepts in the discovery and development of this compound-based PROTACs.

PROTAC_Mechanism cluster_cell Cell PROTAC This compound -based PROTAC Target Target Protein (e.g., LDH) PROTAC->Target Binds VHL VHL E3 Ligase PROTAC->VHL PROTAC->VHL Target->PROTAC Proteasome Proteasome Target->Proteasome Degradation VHL->Target Ub Ubiquitin

Caption: Mechanism of action for a PROTAC utilizing a VHL ligand.

Experimental_Workflow start PROTAC Design & Synthesis biochem Biochemical Assays (e.g., Binding Affinity) start->biochem cell_degradation Cellular Degradation Assays (Western Blot) biochem->cell_degradation cell_viability Cell Viability Assays (e.g., CellTiter-Glo) cell_degradation->cell_viability proteomics Global Proteomics (Mass Spectrometry) cell_degradation->proteomics Selectivity invivo In Vivo Studies (Xenograft Models) cell_viability->invivo

Caption: A typical experimental workflow for PROTAC development.

LDH_Signaling_Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate LDHA TCA TCA Cycle (Mitochondria) Pyruvate->TCA Proliferation Cancer Cell Proliferation & Survival Lactate->Proliferation LDHA LDHA Warburg Warburg Effect (Aerobic Glycolysis) LDHA->Warburg Warburg->Proliferation

Caption: Simplified lactate dehydrogenase (LDH) signaling in cancer.

References

An In-depth Technical Guide on (S,R,S)-AHPC-amido-C7-acid Linker Chemistry and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of targeted protein degradation has emerged as a transformative approach in drug discovery, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are engineered to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate proteins of interest. A critical component of a PROTAC's architecture is the linker, which connects the target-binding ligand (warhead) to the E3 ubiquitin ligase-recruiting ligand. The nature of this linker profoundly influences the efficacy, selectivity, and physicochemical properties of the resulting degrader.

This technical guide provides a comprehensive overview of the (S,R,S)-AHPC-amido-C7-acid linker, a key building block in the development of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. We will delve into its chemical properties, function in mediating protein degradation, and provide relevant experimental data and protocols for its application in research and drug development.

Core Concepts: The Role of this compound in PROTACs

The this compound linker is a bifunctional molecule that incorporates two key features:

  • The (S,R,S)-AHPC moiety: This is a potent and well-characterized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] Its specific stereochemistry ensures high-affinity binding to VHL, a crucial step in the PROTAC mechanism of action.

  • The amido-C7-acid linker: This component provides a flexible seven-carbon alkyl chain with a terminal carboxylic acid. The amide group offers structural rigidity and potential for hydrogen bonding interactions, while the alkyl chain provides the necessary length and spatial orientation to bridge the VHL E3 ligase and the target protein. The terminal carboxylic acid serves as a versatile chemical handle for conjugation to a "warhead" – a ligand that binds to the protein of interest.

The primary function of this linker is to facilitate the formation of a stable ternary complex between the target protein, the PROTAC molecule, and the VHL E3 ligase complex.[2] This proximity, induced by the linker, enables the E3 ligase to catalyze the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₃₁H₄₄N₄O₆S[3]
Molecular Weight 600.77 g/mol [3]
CAS Number 2172819-76-8[3]
Appearance White to off-white solid[3]
Solubility Soluble in DMSO[3]

Quantitative Data: Degradation Efficiency of PROTACs Utilizing an Amido-Alkyl Linker

While specific degradation data for a PROTAC utilizing the exact this compound linker is not always explicitly reported under this precise name in the literature, studies on BCL-XL PROTACs have investigated a series of degraders with varying lengths of an amido-alkyl chain. In this series, a PROTAC with a six-methylene unit linker (equivalent to a C7 acid linker) was synthesized and evaluated. The following table summarizes the cytotoxicity and protein degradation data for this relevant compound.

Table 1: Cytotoxicity and Protein Degradation Data for a BCL-XL PROTAC with a C7 Amido-Alkyl Linker

CompoundLinker Length (Methylene Units)Cell LineIC₅₀ (nM)Target Protein DegradationReference
1f 6MOLT-4151BCL-XL degradation observed[4]

Note: The IC₅₀ value represents the concentration of the compound that inhibits cell viability by 50%. The western blot data in the referenced study qualitatively demonstrates BCL-XL degradation.

Experimental Protocols

Synthesis of this compound

Workflow for the Synthesis of this compound

G cluster_0 Synthesis of (S,R,S)-AHPC Core cluster_1 Linker Attachment cluster_2 Final Product start Commercially available starting materials step1 Multi-step synthesis of protected (S,R,S)-AHPC start->step1 step2 Coupling of protected (S,R,S)-AHPC with a C7 amino acid derivative (e.g., 9-aminononanoic acid methyl ester) step1->step2 Amide coupling (e.g., HATU, DIPEA) step3 Deprotection of the acid group step2->step3 Hydrolysis end This compound step3->end

Caption: A generalized workflow for the synthesis of this compound.

Materials:

  • Protected (S,R,S)-AHPC VHL ligand

  • 9-Aminononanoic acid methyl ester (or other suitable C7 linker precursor)

  • Peptide coupling reagents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Reagents for deprotection (e.g., LiOH for ester hydrolysis)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC)

General Procedure:

  • Amide Coupling: Dissolve the protected (S,R,S)-AHPC VHL ligand and the C7 amino acid derivative in an appropriate anhydrous solvent (e.g., DMF).

  • Add the coupling reagents and base to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Work up the reaction and purify the coupled product by column chromatography.

  • Deprotection: Treat the purified product with a suitable deprotecting agent to cleave the ester and reveal the terminal carboxylic acid.

  • Purify the final this compound linker, typically by preparative HPLC.

  • Characterize the final product by NMR and mass spectrometry.

Conjugation to a Warhead

The terminal carboxylic acid of the linker allows for a straightforward amide bond formation with an amine-containing warhead.

Workflow for PROTAC Synthesis

G linker This compound coupling Amide Coupling (e.g., HATU, DIPEA in DMF) linker->coupling warhead Amine-containing Warhead warhead->coupling protac Final PROTAC Molecule coupling->protac purification Purification (Preparative HPLC) protac->purification analysis Characterization (LC-MS, NMR) purification->analysis

Caption: General workflow for the synthesis of a PROTAC using the linker.

Protocol:

  • Dissolve the this compound linker and the amine-containing warhead in anhydrous DMF.

  • Add a peptide coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the crude product by preparative HPLC to yield the final PROTAC.

  • Confirm the identity and purity of the PROTAC by analytical LC-MS and NMR.

Western Blot for Protein Degradation (DC₅₀ and Dₘₐₓ Determination)

This protocol outlines the steps to quantify the degradation of a target protein induced by a PROTAC.[5]

Workflow for Western Blot Analysis

G cell_culture Cell Culture treatment PROTAC Treatment (Dose-response) cell_culture->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry Analysis (DC₅₀ & Dₘₐₓ Calculation) detection->analysis

Caption: A step-by-step workflow for determining PROTAC efficacy via Western Blot.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

  • Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum degradation) values.

Signaling Pathways and Function

The VHL-E3 Ligase Ubiquitination Pathway

The this compound linker functions by hijacking the VHL-E3 ligase complex. The canonical function of the VHL E3 ligase is to recognize and target the alpha subunit of the hypoxia-inducible factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions.[6][7]

VHL E3 Ligase Pathway

G cluster_0 Ubiquitin-Proteasome System cluster_1 PROTAC-Mediated Degradation E1 E1 (Ub-activating enzyme) E2 E2 (Ub-conjugating enzyme) E1->E2 Ub transfer VHL_complex VHL E3 Ligase Complex (VHL, Elongin B/C, Cul2, Rbx1) E2->VHL_complex Ub transfer Ternary Ternary Complex (Target-PROTAC-VHL) VHL_complex->Ternary Proteasome 26S Proteasome PROTAC PROTAC (this compound based) PROTAC->VHL_complex binds Target Target Protein PROTAC->Target binds PROTAC->Ternary Target->Ternary Ub_Target Polyubiquitinated Target Protein Ternary->Ub_Target Polyubiquitination Ub_Target->Proteasome Degradation

Caption: The mechanism of PROTAC-mediated protein degradation via the VHL E3 ligase pathway.

Downstream Signaling Consequences

The degradation of a target protein by a PROTAC utilizing the this compound linker will lead to the abrogation of its downstream signaling pathways. For example:

  • Degradation of BCL-XL: BCL-XL is an anti-apoptotic protein. Its degradation is expected to sensitize cancer cells to apoptosis, leading to the activation of caspases and subsequent cell death.[1]

  • Degradation of ERRα: Estrogen-related receptor α (ERRα) is a nuclear receptor involved in cellular metabolism. Its degradation can impact metabolic pathways and has been explored as a therapeutic strategy in certain cancers.[3]

Potential Off-Target Effects

A key consideration in the use of VHL-recruiting PROTACs is the potential for off-target effects related to the HIF-1α pathway. By competing with HIF-1α for binding to VHL, these PROTACs could potentially stabilize HIF-1α, leading to the activation of hypoxic response genes. However, the catalytic nature of PROTACs and their typically high affinity for VHL often mitigate this risk at therapeutic concentrations. Nevertheless, it is crucial to experimentally evaluate the effect of any new VHL-based PROTAC on HIF-1α levels.

Conclusion

The this compound linker is a valuable and versatile tool for the development of potent and selective PROTACs that recruit the VHL E3 ligase. Its well-defined chemical structure, coupled with straightforward conjugation chemistry, makes it an attractive choice for researchers in the field of targeted protein degradation. This guide has provided a comprehensive overview of its chemistry, function, and the experimental methodologies required for its successful implementation. As the field of targeted protein degradation continues to evolve, the rational design and application of linkers such as this compound will remain a cornerstone of developing novel therapeutics for a wide range of diseases.

References

(S,R,S)-AHPC-amido-C7-acid for Novel E3 Ligase Recruitment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by traditional small molecule inhibitors.[1] At the heart of this strategy are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest (POIs).[2][3] A critical component of any PROTAC is the E3 ligase-recruiting ligand, which determines which of the over 600 human E3 ubiquitin ligases is hijacked for targeted degradation. While ligands for Cereblon (CRBN) and von Hippel-Lindau (VHL) have been predominantly utilized, the exploration of novel E3 ligase recruiters is a key frontier in expanding the scope and refining the selectivity of TPD.[4]

This technical guide focuses on (S,R,S)-AHPC-amido-C7-acid , a ligand-linker conjugate designed to recruit the VHL E3 ligase.[5] It serves as a foundational building block for the synthesis of PROTACs aimed at novel protein targets. Herein, we provide a comprehensive overview of its application, including quantitative data from a case study involving the degradation of Lactate Dehydrogenase (LDH), detailed experimental protocols for the characterization of resulting PROTACs, and visual representations of key pathways and workflows.

Data Presentation: A Case Study in Lactate Dehydrogenase Degradation

This compound and similar VHL-recruiting moieties have been successfully employed in the development of potent and selective protein degraders. A notable example is the creation of the first proteolysis targeting chimera (PROTAC) degrader for Lactate Dehydrogenase (LDH), a key enzyme in glycolysis and a biomarker for aggressive cancers.[5] The following tables summarize the key quantitative data for a representative LDH PROTAC developed using a VHL ligand, demonstrating the potential of this chemical scaffold.

Compound Target Cell Line DC50 (nM) Dmax (%) Reference
LDH PROTACLDHA/BPancreatic Cancer CellsSpecific values not publicly availableSignificant degradation reported[5]
Parameter Description Assay Typical Readout
DC50 The concentration of the PROTAC that induces 50% degradation of the target protein.Western Blot, In-Cell Western, Mass SpectrometryProtein band intensity, Luminescence/Fluorescence
Dmax The maximum percentage of target protein degradation achieved at a given concentration.Western Blot, In-Cell Western, Mass SpectrometryProtein band intensity, Luminescence/Fluorescence
Binding Affinity (Kd) The equilibrium dissociation constant, indicating the strength of binding between the PROTAC and the target protein or E3 ligase.Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR)Heat change, Response units
Ternary Complex Formation (EC50) The concentration of the PROTAC required to induce half-maximal formation of the POI-PROTAC-E3 ligase ternary complex.NanoBRET™ AssayBRET ratio
Selectivity The degree to which the PROTAC degrades the intended target over other proteins in the proteome.Quantitative Proteomics (e.g., TMT, SILAC)Fold change in protein abundance

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and characterization of PROTACs utilizing this compound or similar VHL-recruiting moieties.

PROTAC Synthesis via Amide Coupling

This protocol describes a general method for conjugating a protein of interest (POI) ligand containing a primary or secondary amine to this compound.

Materials:

  • This compound

  • POI ligand with an available amine functional group

  • Amide coupling reagents (e.g., HATU, HBTU/HOBt)

  • Organic base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF)

  • Reaction vessel and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Purification system (e.g., HPLC)

Procedure:

  • Under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF in a clean, dry reaction vessel.

  • Add the amide coupling reagent (e.g., HATU, 1.1 equivalents) and the organic base (e.g., DIPEA, 2.5 equivalents) to the solution.

  • Stir the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Add the POI ligand-amine (1.0 equivalent), dissolved in a minimal amount of anhydrous DMF, to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 4-12 hours, monitoring its progress by LC-MS.

  • Upon completion, quench the reaction with a small volume of water.

  • Purify the crude product using reverse-phase preparative HPLC to obtain the final PROTAC molecule.

  • Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Western Blotting for Protein Degradation Assessment

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a synthesized PROTAC.

Materials:

  • Cultured cells expressing the target protein

  • Synthesized PROTAC

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer system and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (e.g., ECL)

  • Imaging system

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).

  • After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Quantify the protein concentration of each lysate.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Develop the blot using a chemiluminescent substrate and capture the image.

  • Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

NanoBRET™ Assay for Ternary Complex Formation

This live-cell assay quantitatively measures the formation of the POI-PROTAC-E3 ligase ternary complex.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Expression plasmids for NanoLuc®-tagged POI and HaloTag®-tagged E3 ligase (VHL)

  • Transfection reagent

  • Synthesized PROTAC

  • NanoBRET™ Nano-Glo® Live Cell Reagent

  • Luminometer capable of measuring BRET signals

Procedure:

  • Co-transfect cells with the NanoLuc®-POI and HaloTag®-VHL plasmids. A 1:10 donor-to-acceptor plasmid ratio is a recommended starting point.

  • Seed the transfected cells into a white, 96-well assay plate.

  • Prepare serial dilutions of the PROTAC in Opti-MEM™.

  • Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2-4 hours). To distinguish ternary complex formation from degradation, cells can be pre-treated with a proteasome inhibitor (e.g., MG132).

  • Prepare the NanoBRET™ detection reagent according to the manufacturer's instructions.

  • Add the detection reagent to each well.

  • Measure the donor (NanoLuc®) and acceptor (HaloTag®) signals using a luminometer.

  • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

  • Plot the NanoBRET™ ratio against the log of the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat change upon binding of the PROTAC to its target protein or the E3 ligase, allowing for the determination of the binding affinity (Kd).

Materials:

  • Isothermal titration calorimeter

  • Purified recombinant POI and VHL-ElonginB-ElonginC (VCB) complex

  • Synthesized PROTAC

  • Dialysis buffer

Procedure:

  • Thoroughly dialyze the purified proteins and dissolve the PROTAC in the same buffer to minimize heat of dilution effects.

  • Degas all solutions before the experiment.

  • For measuring the binding to the POI, load the protein into the sample cell and the PROTAC into the injection syringe.

  • Perform a series of injections of the PROTAC into the protein solution, measuring the heat change after each injection.

  • Integrate the heat-flow peaks to obtain the heat of binding for each injection.

  • Plot the heat of binding against the molar ratio of PROTAC to protein and fit the data to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).

  • Repeat the experiment by titrating the PROTAC into the VCB complex to determine its binding affinity to the E3 ligase.

Quantitative Proteomics for Selectivity Profiling

This method provides a global view of protein abundance changes in cells upon PROTAC treatment, enabling the assessment of selectivity.

Materials:

  • Cultured cells

  • Synthesized PROTAC

  • Lysis buffer and protein digestion reagents (e.g., trypsin)

  • Tandem Mass Tag (TMT) or Stable Isotope Labeling by Amino acids in Cell culture (SILAC) reagents

  • High-resolution mass spectrometer

  • Proteomics data analysis software

Procedure:

  • Treat cells with the PROTAC at a concentration that induces significant degradation of the target protein, alongside a vehicle control. A shorter treatment time (e.g., 6 hours) is often used to enrich for direct degradation targets.

  • Lyse the cells and digest the proteins into peptides.

  • Label the peptides from the different treatment conditions with isobaric tags (e.g., TMT) or use SILAC for metabolic labeling.

  • Combine the labeled peptide samples and analyze them by LC-MS/MS.

  • Identify and quantify the relative abundance of thousands of proteins across the different conditions using specialized software.

  • Identify proteins that are significantly downregulated upon PROTAC treatment. The selectivity of the PROTAC is determined by the extent to which it degrades the intended target compared to other proteins.

Mandatory Visualizations

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex PROTAC This compound -based PROTAC PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Synthesis PROTAC Synthesis (Amide Coupling) Purification Purification (HPLC) Synthesis->Purification Confirmation Structure Confirmation (HRMS, NMR) Purification->Confirmation Degradation_Assay Protein Degradation Assay (Western Blot) Confirmation->Degradation_Assay Ternary_Complex_Assay Ternary Complex Formation (NanoBRET™) Confirmation->Ternary_Complex_Assay Binding_Assay Binding Affinity (ITC) Confirmation->Binding_Assay Selectivity_Assay Selectivity Profiling (Quantitative Proteomics) Degradation_Assay->Selectivity_Assay

Caption: Experimental workflow for PROTAC development.

Logical_Relationship PROTAC_Components PROTAC Components VHL_Ligand (S,R,S)-AHPC moiety Linker Amido-C7-acid Linker POI_Ligand POI-binding Warhead Ternary_Formation Ternary Complex Formation VHL_Ligand->Ternary_Formation Linker->Ternary_Formation enables proximity POI_Ligand->Ternary_Formation PROTAC_Function PROTAC Function Ubiquitination Target Ubiquitination Ternary_Formation->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation

Caption: Logical relationship of PROTAC components and function.

References

The Biological Role of (S,R,S)-AHPC-amido-C7-acid in Targeted Protein Degradation: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

(S,R,S)-AHPC-amido-C7-acid is a key chemical entity in the rapidly advancing field of targeted protein degradation. It serves as a sophisticated building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents. This molecule incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a C7 alkyl amide linker, which facilitates its conjugation to a target protein ligand.[1][2] By itself, this compound does not possess intrinsic biological activity. Its function is realized when it is incorporated into a heterobifunctional PROTAC molecule, designed to selectively eliminate disease-causing proteins.

This guide provides an in-depth look at the biological activity of a PROTAC synthesized using a derivative of the this compound linker, focusing on a case study of a Lactate Dehydrogenase (LDH) degrader, MS6105.[3][4] We will explore the quantitative data demonstrating its efficacy, the detailed experimental protocols for its evaluation, and the underlying signaling pathways.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[5] A PROTAC molecule, such as one synthesized using the this compound linker, consists of three key components: a ligand for the target protein (e.g., LDH), a linker, and a ligand for an E3 ubiquitin ligase (in this case, VHL).[6]

The PROTAC induces the formation of a ternary complex between the target protein and the E3 ligase.[7] This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the target protein.[8] The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, leading to its selective removal from the cell.[5] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC ((S,R,S)-AHPC-linker based) PROTAC_bound PROTAC PROTAC->PROTAC_bound Binds TargetProtein Target Protein (e.g., LDH) TargetProtein_bound Target Protein TargetProtein->TargetProtein_bound Binds E3Ligase VHL E3 Ligase E3Ligase_bound VHL E3 Ligase E3Ligase->E3Ligase_bound Binds PROTAC_bound->PROTAC Recycled PROTAC_bound->E3Ligase_bound TargetProtein_bound->PROTAC_bound PolyUb_Target Polyubiquitinated Target Protein Ub Ubiquitin E3Ligase_bound->Ub Recruits Ub->PolyUb_Target Transfers to Target Proteasome 26S Proteasome PolyUb_Target->Proteasome Recognized by DegradedProtein Degraded Peptides Proteasome->DegradedProtein Degrades into

PROTAC Mechanism of Action

Quantitative Biological Activity of an (S,R,S)-AHPC-linker based PROTAC

The following tables summarize the biological activity of MS6105, a potent LDH degrader developed for the treatment of pancreatic cancer, which utilizes a linker derived from the (S,R,S)-AHPC scaffold.[3][4]

Table 1: In Vitro Degradation Efficacy of MS6105 in PANC1 Cells

Target ProteinDC50 (nM)Dmax (%)Cell Line
LDHA3893PANC1
LDHB74>90PANC1

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.[4]

Table 2: Anti-proliferative Activity of MS6105 in Pancreatic Cancer Cell Lines

Cell LineGI50 (µM)
PANC116.1
MiaPaca212.2

GI50: Half-maximal growth inhibition concentration.[4]

Detailed Experimental Protocols

Protein Degradation Assay via Western Blotting

This protocol is used to quantify the reduction in the levels of a target protein following treatment with a PROTAC.

WB_Workflow start Start cell_culture 1. Cell Culture and Treatment (e.g., PANC1 cells treated with MS6105) start->cell_culture cell_lysis 2. Cell Lysis (Release cellular proteins) cell_culture->cell_lysis protein_quant 3. Protein Quantification (e.g., BCA Assay) cell_lysis->protein_quant sample_prep 4. Sample Preparation (Add Laemmli buffer, heat denature) protein_quant->sample_prep sds_page 5. SDS-PAGE (Separate proteins by size) sample_prep->sds_page transfer 6. Protein Transfer (Gel to PVDF membrane) sds_page->transfer blocking 7. Blocking (Prevent non-specific antibody binding) transfer->blocking primary_ab 8. Primary Antibody Incubation (Anti-target protein, e.g., anti-LDHA) blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 10. Chemiluminescent Detection (Visualize protein bands) secondary_ab->detection analysis 11. Data Analysis (Quantify band intensity) detection->analysis end End analysis->end

Western Blot Experimental Workflow

Methodology:

  • Cell Culture and Treatment: Plate pancreatic cancer cells (e.g., PANC1) and allow them to adhere. Treat the cells with varying concentrations of the PROTAC (e.g., MS6105) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24-48 hours).[3]

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.[1][9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[10]

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[9]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel. Run the gel to separate the proteins based on their molecular weight.[10]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[10]

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[10]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-LDHA) and a loading control (e.g., anti-vinculin or anti-GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Chemiluminescent Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[8]

  • Data Analysis: Quantify the intensity of the protein bands using image analysis software. Normalize the target protein band intensity to the loading control to determine the percentage of protein degradation relative to the vehicle-treated control.

In Vitro Ubiquitination Assay

This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine purified components: E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), the specific E3 ligase complex (e.g., VHL-ElonginB-ElonginC), the purified target protein (e.g., LDHA), biotinylated ubiquitin, and ATP in an ubiquitination reaction buffer.[8][11]

  • PROTAC Addition: Add the PROTAC of interest (e.g., MS6105) or a vehicle control (DMSO) to the reaction mixture. Include negative controls, such as reactions lacking E1, E3, or the PROTAC.[8]

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to occur.

  • Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.

  • Western Blot Analysis: Analyze the reaction products by Western blotting as described in section 3.1. Probe the membrane with an anti-target protein antibody or with streptavidin-HRP to detect biotinylated ubiquitin. A ladder of higher molecular weight bands above the unmodified target protein indicates successful polyubiquitination.[8]

Cell Viability Assay

This assay measures the effect of the PROTAC on the proliferation and survival of cancer cells.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., PANC1, MiaPaca2) in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., MS6105) for a specified duration (e.g., 72 hours).

  • Viability Reagent Addition: Add a cell viability reagent such as CellTiter-Glo® (which measures ATP levels) or a resazurin-based reagent (which measures metabolic activity) to each well according to the manufacturer's instructions.

  • Signal Measurement: Incubate the plate for the recommended time and then measure the luminescence or fluorescence using a plate reader.

  • Data Analysis: Normalize the signal from the treated wells to the vehicle-treated control wells to determine the percentage of cell viability. Plot the results and calculate the GI50 value using non-linear regression analysis.

Conclusion

This compound is a critical component in the design and synthesis of potent PROTAC degraders. While it lacks standalone biological activity, its incorporation into heterobifunctional molecules enables the targeted degradation of disease-relevant proteins, as exemplified by the LDH degrader MS6105. The experimental protocols detailed herein provide a robust framework for the evaluation of such compounds, from confirming their mechanism of action to quantifying their therapeutic potential. As research in targeted protein degradation continues to expand, the use of well-characterized linkers and ligands like this compound will be instrumental in the development of next-generation therapeutics.

References

Methodological & Application

Application Notes: Synthesis and Application of PROTACs Utilizing (S,R,S)-AHPC-amido-C7-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and biological evaluation of Proteolysis Targeting Chimeras (PROTACs) using the von Hippel-Lindau (VHL) E3 ligase ligand-linker conjugate, (S,R,S)-AHPC-amido-C7-acid. This linker is a valuable tool for inducing the degradation of specific protein targets implicated in various diseases.

Introduction to this compound in PROTAC Technology

PROTACs are heterobifunctional molecules that harness the cell's natural ubiquitin-proteasome system to selectively eliminate target proteins. A PROTAC consists of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This compound is a pre-synthesized chemical moiety that incorporates a high-affinity VHL ligand and a 7-carbon alkyl chain linker with a terminal carboxylic acid. This allows for a streamlined synthesis process where a POI ligand containing a suitable amine functional group can be readily conjugated via amide bond formation.

Featured Application: Degradation of Lactate Dehydrogenase A (LDHA)

A prime example of the application of a linker derived from this compound is in the development of the first-in-class Lactate Dehydrogenase (LDH) PROTAC degrader, MS6105 (compound 22).[1][2] LDH is a critical enzyme in the glycolytic pathway and is often overexpressed in cancer cells, making it a compelling therapeutic target.[1][2] The PROTAC MS6105 was synthesized to induce the degradation of LDHA and LDHB, thereby inhibiting cancer cell proliferation.[1][3]

Quantitative Data for LDHA/B PROTAC Degrader (MS6105)

The following tables summarize the degradation and anti-proliferative efficacy of MS6105 in pancreatic cancer cell lines.

Table 1: Degradation Efficacy of MS6105 in PANC-1 Cells

Target ProteinDC50 (nM)Dmax (%)
LDHA38 ± 0.593 ± 2.6
LDHB74 ± 6.986 ± 7.7

Data sourced from Sun N, et al. J Med Chem. 2023.[1]

Table 2: Anti-proliferative Activity of MS6105

Cell LineGI50 (µM)
PANC-116.1
MiaPaca-212.2

Data sourced from MedChemExpress product information for MS6105, citing Sun N, et al. J Med Chem. 2023.[3]

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of PROTACs using this compound are provided below.

Protocol 1: Synthesis of a PROTAC via Amide Coupling

This protocol describes a general method for conjugating a POI ligand containing a primary or secondary amine to this compound.

Materials:

  • This compound

  • POI-ligand with an available amine group

  • Amide coupling reagents (e.g., HATU, HOBt)

  • Organic base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF)

  • Reaction vessel and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Purification system (e.g., preparative HPLC)

  • Analytical instruments (e.g., LC-MS, NMR)

Procedure:

  • Under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF in a clean, dry reaction vessel.

  • Add the amide coupling reagent (e.g., HATU, 1.1 equivalents) and the organic base (e.g., DIPEA, 2.0 equivalents) to the solution.

  • Stir the mixture at room temperature for approximately 15 minutes to pre-activate the carboxylic acid.

  • In a separate vial, dissolve the POI-ligand-amine (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the POI-ligand solution to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, quench by adding a small volume of water.

  • Purify the crude product using reverse-phase preparative HPLC.

  • Confirm the identity and purity of the final PROTAC product using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Protocol 2: Western Blot Analysis of Target Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following PROTAC treatment.

Materials:

  • Human cancer cell line expressing the target protein (e.g., PANC-1 for LDHA)

  • Synthesized PROTAC stock solution in DMSO

  • Vehicle control (DMSO)

  • Cell culture medium and supplements

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA or Bradford)

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer and system

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-target protein, anti-loading control e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in multi-well plates at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium.

    • Treat the cells with varying concentrations of the PROTAC for the desired time points (e.g., 24, 48 hours). Include a vehicle-only control.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

    • Harvest the cell lysates and clear them by centrifugation.

    • Determine the protein concentration of each lysate using a protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil the samples to denature the proteins.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and probe with an antibody against a loading control protein.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate and capture the signal using an imaging system.

    • Perform densitometry analysis to quantify the band intensities. Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control. Plot the results to determine DC50 and Dmax values.

Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol describes a method to assess the effect of PROTAC-induced protein degradation on cell viability.

Materials:

  • Human cancer cell line of interest

  • Synthesized PROTAC stock solution in DMSO

  • Vehicle control (DMSO)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells at an optimal density in opaque-walled 96-well plates and incubate overnight.

  • Compound Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker to induce cell lysis and stabilize the luminescent signal.

  • Data Acquisition: Record the luminescence using a plate-reading luminometer.

  • Analysis:

    • Subtract the average background luminescence from all measurements.

    • Calculate cell viability as a percentage relative to the vehicle-treated control.

    • Plot the results to determine the half-maximal growth inhibition concentration (GI50) or inhibitory concentration (IC50).

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 cluster_1 cluster_2 cluster_3 POI Protein of Interest (e.g., LDHA) Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC PROTAC ((S,R,S)-AHPC-linker-POI ligand) VHL VHL E3 Ligase Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: General mechanism of PROTAC-induced protein degradation.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow Synthesis PROTAC Synthesis (Amide Coupling) Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Cell_Culture Cell Culture & Seeding Purification->Cell_Culture Treatment PROTAC Treatment (Dose & Time Course) Cell_Culture->Treatment Western_Blot Western Blot for Protein Degradation Treatment->Western_Blot Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability_Assay Data_Analysis Data Analysis (DC50, Dmax, GI50) Western_Blot->Data_Analysis Viability_Assay->Data_Analysis

Caption: Workflow for the synthesis and evaluation of a novel PROTAC.

Lactate Dehydrogenase in Cancer Metabolism

LDH_Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate LDHA LDHA / LDHB Pyruvate->LDHA TCA_Cycle TCA Cycle (Mitochondria) Pyruvate->TCA_Cycle Normoxia Lactate Lactate LDHA->Lactate Hypoxia / Warburg Effect Degradation LDH Degradation LDHA->Degradation PROTAC MS6105 (LDH PROTAC) PROTAC->LDHA Induces PROTAC->Degradation

Caption: Role of LDH in cancer metabolism and its targeting by a PROTAC.

References

Application Notes and Protocols for the Use of (S,R,S)-AHPC-amido-C7-acid in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality for the selective degradation of target proteins implicated in a wide range of diseases. These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to eliminate proteins of interest (POIs). A PROTAC typically consists of a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.

(S,R,S)-AHPC-amido-C7-acid is a key building block for the synthesis of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It comprises a high-affinity VHL ligand pre-functionalized with a 7-carbon alkyl linker terminating in a carboxylic acid. This ready-to-use intermediate streamlines the synthesis of PROTACs by facilitating the conjugation to a POI ligand containing a suitable amine functionality. These application notes provide a comprehensive guide to the design, synthesis, and evaluation of PROTACs utilizing this compound.

Mechanism of Action

A PROTAC synthesized from this compound functions by inducing the formation of a ternary complex between the target protein and the VHL E3 ligase complex. This proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can engage in further catalytic cycles of protein degradation.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Protein of Interest (POI) PROTAC This compound -based PROTAC POI->PROTAC Binds to POI Ligand Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex VHL VHL E3 Ligase PROTAC->VHL Binds to VHL Ligand PROTAC->Ternary_Complex VHL->Ternary_Complex POI_Ub Polyubiquitinated POI Ternary_Complex->POI_Ub Polyubiquitination Ub Ubiquitin E2 E2 Enzyme E2->Ternary_Complex Recruitment Proteasome 26S Proteasome POI_Ub->Proteasome Recognition & Degradation Proteasome->PROTAC PROTAC Recycling Degraded_POI Peptide Fragments Proteasome->Degraded_POI Degraded Protein

Caption: General signaling pathway of PROTAC-mediated protein degradation.

Experimental Workflow

The development of a novel PROTAC using this compound follows a structured workflow encompassing synthesis, biochemical characterization, and cellular evaluation.

Experimental_Workflow Start Start: Target & Ligand Selection Synthesis Step 1: PROTAC Synthesis (Amide Coupling) Start->Synthesis Purification Step 2: Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Biochemical_Eval Step 3: Biochemical Evaluation Purification->Biochemical_Eval FP_Assay Fluorescence Polarization (FP) Assay (Ternary Complex Formation) Biochemical_Eval->FP_Assay Cellular_Eval Step 4: Cellular Evaluation Biochemical_Eval->Cellular_Eval Western_Blot Western Blot (Protein Degradation - DC50, Dmax) Cellular_Eval->Western_Blot HiBiT_Assay HiBiT/NanoBRET Assay (Live-cell Degradation Kinetics) Cellular_Eval->HiBiT_Assay Selectivity_Profiling Step 5: Selectivity Profiling (Mass Spectrometry Proteomics) Cellular_Eval->Selectivity_Profiling End End: Lead Optimization Selectivity_Profiling->End

Caption: Experimental workflow for PROTAC development.

Protocols

Step 1: PROTAC Synthesis via Amide Coupling

This protocol describes the conjugation of this compound to a protein of interest (POI) ligand containing a primary or secondary amine.

Materials:

  • This compound

  • POI ligand with an amine handle

  • Amide coupling reagent (e.g., HATU, HBTU)

  • Organic base (e.g., DIPEA, TEA)

  • Anhydrous solvent (e.g., DMF, DMSO)

  • Reaction vessel

  • Stir plate and stir bar

  • Nitrogen or Argon gas supply

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) and the amide coupling reagent (e.g., HATU, 1.1 eq) in anhydrous DMF.

  • Add the organic base (e.g., DIPEA, 2.0 eq) to the mixture and stir for 5-10 minutes at room temperature to activate the carboxylic acid.

  • In a separate vial, dissolve the POI ligand-amine (1.0-1.2 eq) in a minimal amount of anhydrous DMF.

  • Add the POI ligand solution to the activated this compound mixture.

  • Allow the reaction to stir at room temperature for 4-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with a small amount of water.

  • The crude product can then be purified by reverse-phase preparative HPLC.

  • Confirm the identity and purity of the final PROTAC molecule using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Step 2: Biochemical Evaluation - Fluorescence Polarization (FP) Assay

This assay is used to assess the formation of the ternary complex.

Materials:

  • Purified recombinant POI

  • Purified recombinant VHL-ElonginB-ElonginC (VCB) complex

  • Fluorescently labeled tracer ligand for either the POI or VHL

  • Synthesized PROTAC

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • Microplate reader with FP capabilities

Procedure:

  • Prepare a solution of the fluorescently labeled tracer and its corresponding protein (POI or VCB) at a concentration that gives a stable and robust FP signal.

  • In a microplate, add the pre-formed tracer-protein complex.

  • Add increasing concentrations of the synthesized PROTAC.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Measure the fluorescence polarization. A decrease in polarization indicates the displacement of the tracer by the PROTAC, confirming binary binding.

  • To assess ternary complex formation, pre-incubate the PROTAC with a saturating concentration of one protein partner (e.g., VCB) and then titrate in the other protein partner (POI). An increase in FP signal can indicate the formation of a stable ternary complex.

Step 3: Cellular Evaluation - Western Blot for Protein Degradation

This is a standard method to quantify the degradation of the target protein.

Materials:

  • Cell line expressing the POI

  • Synthesized PROTAC

  • Cell culture medium and supplements

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-POI, anti-loading control e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a set time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis: Add ECL substrate and capture the chemiluminescent signal. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control.

Step 4: Cellular Evaluation - HiBiT/NanoBRET Assay for Live-Cell Degradation

This assay allows for real-time monitoring of protein degradation in live cells.

Materials:

  • Cell line endogenously expressing the POI tagged with HiBiT (requires CRISPR/Cas9 engineering)

  • LgBiT protein or expression vector

  • Nano-Glo® Live Cell Substrate

  • Synthesized PROTAC

  • Luminometer

Procedure:

  • Cell Preparation: Seed the HiBiT-tagged cell line in a white, clear-bottom 96-well plate. If necessary, introduce the LgBiT protein.

  • Substrate Addition: Add the Nano-Glo® Live Cell Substrate to the cells and incubate to allow for signal stabilization.

  • PROTAC Treatment: Add a serial dilution of the PROTAC to the wells.

  • Kinetic Measurement: Immediately place the plate in a luminometer pre-heated to 37°C and measure luminescence at regular intervals over a time course (e.g., 24 hours).

  • Data Analysis: The decrease in luminescence is proportional to the degradation of the HiBiT-tagged POI. Plot the data to determine degradation kinetics, DC50, and Dmax.

Step 5: Selectivity Profiling - Mass Spectrometry-based Proteomics

This unbiased approach identifies and quantifies changes in the entire proteome upon PROTAC treatment to assess selectivity.

Materials:

  • Cell line of interest

  • Synthesized PROTAC

  • Lysis buffer

  • Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)

  • Isobaric labeling reagents (e.g., TMT, iTRAQ) (optional, for multiplexing)

  • LC-MS/MS system

  • Proteomics data analysis software

Procedure:

  • Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration that induces significant degradation of the POI, and a vehicle control. Lyse the cells and quantify the protein content.

  • Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • Peptide Labeling (Optional): Label peptides from different treatment groups with isobaric tags.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze by tandem mass spectrometry.

  • Data Analysis: Use specialized software to identify and quantify proteins across all samples. Identify proteins that are significantly downregulated to confirm on-target degradation and reveal any potential off-target effects.

Data Presentation

Quantitative data from the above experiments should be summarized in tables for clear comparison.

Table 1: Illustrative Degradation Activity of a POI-Targeting PROTAC Synthesized with this compound

PROTAC IDTarget POICell LineDC50 (nM)Dmax (%)Assay Method
PROTAC-C7-POI-1Example Kinase 1HEK29350>90Western Blot (24h)
PROTAC-C7-POI-1Example Kinase 1HeLa75>85Western Blot (24h)
PROTAC-C7-POI-2Example BromodomainJurkat25>95HiBiT (12h)

Note: The data presented in this table is for illustrative purposes only, as specific degradation data for PROTACs synthesized with this compound is not publicly available.

Table 2: Illustrative Ternary Complex Formation and Binding Affinity

PROTAC IDBinary Binding (Kd, nM)Ternary Complex Cooperativity (α)Assay Method
POI VHL
PROTAC-C7-POI-11502505.2
PROTAC-C7-POI-2802508.5

Note: The data presented in this table is for illustrative purposes. Cooperativity (α) is a measure of the enhancement of binding of one protein upon binding of the other to the PROTAC.

Conclusion

This compound is a valuable and versatile chemical tool for the streamlined synthesis of VHL-recruiting PROTACs. By following the detailed protocols outlined in these application notes, researchers can efficiently synthesize, characterize, and evaluate novel protein degraders. The systematic application of biochemical and cellular assays will enable the determination of key parameters such as potency (DC50), efficacy (Dmax), and selectivity, which are crucial for the development of new therapeutic agents.

Application Notes and Protocols for (S,R,S)-AHPC-amido-C7-acid in Targeted Kinase Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-amido-C7-acid is a key chemical building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, stereochemically optimized for binding ((S,R,S) configuration), connected to a 7-carbon alkyl chain with a terminal carboxylic acid.[1][2][3] This bifunctional molecule serves as a versatile anchor for conjugating a ligand that targets a specific kinase of interest. The resulting PROTAC hijacks the cell's ubiquitin-proteasome system to induce the degradation of the target kinase, offering a powerful strategy to overcome the limitations of traditional kinase inhibitors.

PROTACs assembled using this linker have been successfully employed to degrade a variety of kinases, thereby modulating key signaling pathways implicated in cancer and other diseases.[4][5][6] This document provides detailed application notes and experimental protocols for the use of this compound in the development and characterization of kinase-degrading PROTACs.

Mechanism of Action

A PROTAC synthesized from this compound functions by forming a ternary complex between the target kinase and the VHL E3 ligase complex. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the kinase. The polyubiquitinated kinase is then recognized and degraded by the 26S proteasome.[7][8][9]

cluster_0 PROTAC-mediated Kinase Degradation Target Kinase Target Kinase Ternary Complex Target Kinase :: PROTAC :: VHL E3 Ligase Target Kinase->Ternary Complex PROTAC PROTAC (this compound based) PROTAC->Ternary Complex VHL E3 Ligase VHL E3 Ligase VHL E3 Ligase->Ternary Complex Poly-ubiquitinated Kinase Poly-ubiquitinated Kinase Ternary Complex->Poly-ubiquitinated Kinase Ubiquitination Ubiquitin Ub Ubiquitin->Poly-ubiquitinated Kinase Proteasome 26S Proteasome Poly-ubiquitinated Kinase->Proteasome Recognition Degraded Kinase Degraded Peptides Proteasome->Degraded Kinase Degradation

Caption: Mechanism of PROTAC-induced kinase degradation.

Quantitative Data on VHL-based Kinase PROTACs

The following table summarizes the degradation performance of various VHL-based PROTACs targeting different kinases. While not all examples utilize the exact C7 linker, they provide a strong indication of the expected efficacy.

PROTAC NameTarget Kinase(s)E3 Ligase LigandLinkerDC50Cell LineReference
GP262PI3K / mTORVH032 ((S,R,S)-AHPC derivative)C8 alkyl42.23–227.4 nM (PI3K), 45.4 nM (mTOR)MDA-MB-231[6]
LC-2KRAS G12C(S,R,S)-AHPC derivativeNot specified0.25 - 0.76 µMNCI-H2030, MIA PaCa-2[10]
p38α PROTACp38α(S,R,S)-AHPC derivativeNot specifiedNanomolar concentrationsVarious mammalian cell lines[11][12]
BSJ-02-162CDK4 / CDK6PomalidomideAlkylNot specifiedPDAC model[4]
FN-POMCyclin E / CDK2PomalidomideNot specifiedNot specifiedp16INK4A-high tumor models[4]

Signaling Pathways Targeted

The degradation of specific kinases by PROTACs derived from this compound can effectively modulate key signaling pathways involved in cell proliferation, survival, and differentiation.

cluster_0 PI3K/AKT/mTOR Pathway PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR mTOR->AKT GSK3b GSK3β AKT->GSK3b _4EBP1 4E-BP1 AKT->_4EBP1 Proliferation Cell Proliferation & Survival GSK3b->Proliferation _4EBP1->Proliferation PROTAC_PI3K PROTAC (e.g., GP262) PROTAC_PI3K->PI3K Degrades PROTAC_mTOR PROTAC (e.g., GP262) PROTAC_mTOR->mTOR Degrades

Caption: Modulation of the PI3K/AKT/mTOR signaling pathway.

cluster_1 RAS/MEK/ERK Pathway RAS KRAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription & Cell Cycle Progression ERK->Transcription PROTAC_RAS PROTAC (e.g., LC-2) PROTAC_RAS->RAS Degrades

Caption: Interruption of the RAS/MEK/ERK signaling cascade.

Experimental Protocols

The following are detailed protocols for the synthesis and biological evaluation of kinase-targeting PROTACs using this compound.

Protocol 1: Synthesis of a Kinase-Targeting PROTAC

This protocol describes the amide coupling of this compound with an amine-functionalized kinase inhibitor.

Materials:

  • This compound

  • Amine-functionalized kinase inhibitor

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Reverse-phase HPLC for purification

  • Mass spectrometer and NMR for characterization

Procedure:

  • Dissolve this compound (1.0 eq) and the amine-functionalized kinase inhibitor (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.

  • Characterize the purified PROTAC by high-resolution mass spectrometry and NMR spectroscopy.

cluster_0 PROTAC Synthesis Workflow Start Start Materials: This compound Amine-functionalized Kinase Inhibitor Reaction Amide Coupling: HATU, DIPEA, DMF Start->Reaction Monitoring Reaction Monitoring (LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Purification (Reverse-phase HPLC) Workup->Purification Characterization Characterization (MS, NMR) Purification->Characterization End Purified PROTAC Characterization->End

Caption: Workflow for the synthesis of a kinase-targeting PROTAC.

Protocol 2: Western Blotting for Kinase Degradation

This protocol details the assessment of target kinase degradation in cultured cells treated with the synthesized PROTAC.

Materials:

  • Cancer cell line expressing the target kinase

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, electrophoresis, and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target kinase

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a DMSO-treated vehicle control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target kinase overnight at 4°C.

    • Wash the membrane and incubate with the primary antibody for the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target kinase band intensity to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control and determine the DC50 value.

Protocol 3: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation

This protocol is to verify the PROTAC-induced interaction between the target kinase and VHL.

Materials:

  • Cells treated with PROTAC or vehicle control

  • Co-IP lysis buffer

  • Antibody against the target kinase or VHL

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Western blotting reagents

Procedure:

  • Lyse the treated cells with Co-IP lysis buffer.

  • Pre-clear the lysates with protein A/G magnetic beads.

  • Incubate the pre-cleared lysates with an antibody against the target kinase or VHL overnight at 4°C.

  • Add protein A/G magnetic beads to pull down the antibody-protein complexes.

  • Wash the beads several times with wash buffer.

  • Elute the protein complexes from the beads.

  • Analyze the eluted proteins by western blotting using antibodies against both the target kinase and VHL to detect the presence of the ternary complex.

Conclusion

This compound is a valuable and versatile chemical tool for the development of potent and selective kinase-degrading PROTACs. The protocols and data presented here provide a comprehensive guide for researchers to design, synthesize, and evaluate novel PROTACs for therapeutic and research applications. The ability to catalytically induce the degradation of kinases offers a promising avenue for overcoming drug resistance and targeting previously "undruggable" proteins.

References

Application Notes and Protocols for In Vitro Assays with (S,R,S)-AHPC-amido-C7-acid Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of Proteolysis Targeting Chimeras (PROTACs) synthesized using the (S,R,S)-AHPC-amido-C7-acid linker system. This linker incorporates a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, a critical component for inducing the degradation of target proteins. The following protocols and data are based on the characterization of a lactate (B86563) dehydrogenase (LDH) targeting PROTAC, referred to as MS6105 (or compound 22), as described by Sun N, et al. in the Journal of Medicinal Chemistry (2023).[1]

PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate a protein of interest (POI). An this compound based PROTAC consists of a warhead that binds to the POI, a linker, and the (S,R,S)-AHPC moiety that recruits the VHL E3 ubiquitin ligase. This binding facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI. Poly-ubiquitinated proteins are then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (this compound based) Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) (e.g., LDHA) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_POI Degraded Protein (Amino Acids) Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Data Presentation: In Vitro Degradation of Lactate Dehydrogenase

The following tables summarize the quantitative data for the degradation of lactate dehydrogenase A (LDHA) and B (LDHB) by the this compound based PROTAC, MS6105, in PANC-1 human pancreatic cancer cells.[2]

PROTACTarget ProteinCell LineDC50 (nM)Dmax (%)
MS6105LDHAPANC-138 ± 0.593 ± 2.6
MS6105LDHBPANC-174 ± 6.986 ± 7.7

Table 1: Half-maximal degradation concentration (DC50) and maximum degradation (Dmax) of LDHA and LDHB by MS6105 after 48 hours of treatment in PANC-1 cells.[2]

Treatment Time (hours)LDHA Degradation (%)LDHB Degradation (%)
3~10~5
6~25~15
12~50~40
24~80~70
36>90~85
48>90~85

Table 2: Time-dependent degradation of LDHA and LDHB in PANC-1 cells treated with 1 µM MS6105.[2]

Experimental Protocols

Western Blot for Protein Degradation

This protocol details the steps for quantifying the degradation of a target protein in cultured cells following treatment with an this compound based PROTAC.

Western_Blot_Workflow cluster_workflow Western Blot Workflow Cell_Culture 1. Cell Seeding and PROTAC Treatment Cell_Lysis 2. Cell Lysis and Protein Quantification Cell_Culture->Cell_Lysis SDS_PAGE 3. SDS-PAGE Cell_Lysis->SDS_PAGE Transfer 4. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 5. Membrane Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection Secondary_Ab->Detection Analysis 9. Data Analysis (Densitometry) Detection->Analysis Ubiquitination_Assay_Workflow cluster_workflow In Vitro Ubiquitination Assay Workflow Reaction_Setup 1. Assemble Reaction Components (E1, E2, E3, Ub, ATP, POI, PROTAC) Incubation 2. Incubate at 37°C Reaction_Setup->Incubation Quench 3. Quench Reaction with Sample Buffer Incubation->Quench Western_Blot 4. Western Blot Analysis (Detect poly-ubiquitinated POI) Quench->Western_Blot

References

Application Notes and Protocols for (S,R,S)-AHPC-amido-C7-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S,R,S)-AHPC-amido-C7-acid is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). It incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a C7 carboxylic acid linker, enabling the conjugation of a target protein ligand to create a heterobifunctional degrader molecule.[1][2][3]

These application notes provide essential information on the solubility, storage, and general protocols for the use of this compound in the synthesis and evaluation of PROTACs.

Physicochemical and Solubility Data

This compound is a white to off-white solid powder.[4] Proper storage and handling are crucial to maintain its stability and activity.

ParameterValueSource
Molecular Formula C₃₁H₄₄N₄O₆S[2]
Molecular Weight 600.77 g/mol [2]
CAS Number 2172819-76-8[2]
Solubility in DMSO ≥ 100 mg/mL (166.45 mM)[1][2][4]
Storage (Solid) -20°C for up to 3 years[4]
Storage (In Solvent) -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[1][2]

Note: The "≥" symbol indicates that the saturation of the compound in DMSO is not fully known but is at least 100 mg/mL.[1][2] It is recommended to use freshly opened, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can negatively impact solubility.[1]

Signaling Pathway: PROTAC Mechanism of Action

PROTACs synthesized using this compound function by hijacking the body's natural ubiquitin-proteasome system (UPS) to induce the degradation of a specific target protein.[5] The (S,R,S)-AHPC moiety binds to the VHL E3 ligase, while the custom-conjugated ligand binds to the protein of interest (POI). This forms a ternary complex, bringing the E3 ligase in close proximity to the POI.[5] The E3 ligase then facilitates the transfer of ubiquitin molecules to the POI. The polyubiquitinated POI is subsequently recognized and degraded by the 26S proteasome.[6] The PROTAC molecule is then released and can act catalytically to degrade multiple POI molecules.[5]

PROTAC_Mechanism PROTAC This compound -based PROTAC TernaryComplex POI-PROTAC-VHL Ternary Complex PROTAC->TernaryComplex Binds POI & VHL POI Protein of Interest (POI) POI->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex PolyUb Poly-ubiquitinated POI TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Release & Recycling Degradation Degraded Peptides Proteasome->Degradation Degradation PROTAC_Workflow cluster_synthesis PROTAC Synthesis & Purification cluster_evaluation Biological Evaluation Linker This compound Coupling Amide Coupling (e.g., EDC/NHS) Linker->Coupling Ligand Target Ligand (with amine) Ligand->Coupling Purification HPLC Purification Coupling->Purification PROTAC Purified PROTAC Purification->PROTAC CellCulture Cell Culture & Treatment PROTAC->CellCulture Lysis Cell Lysis & Protein Quant CellCulture->Lysis WB Western Blot Lysis->WB Analysis Data Analysis (DC50) WB->Analysis

References

Application Notes and Protocols: A Step-by-Step Guide to Designing a PROTAC with (S,R,S)-AHPC-amido-C7-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and (S,R,S)-AHPC-amido-C7-acid

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific unwanted proteins from cells. These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the cell's natural disposal system, the 26S proteasome. Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.

This compound is a key building block for the synthesis of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It incorporates a high-affinity VHL ligand based on the (S,R,S)-AHPC core structure, pre-functionalized with a 7-carbon aliphatic linker terminating in a carboxylic acid. This ready-to-use component simplifies the design and synthesis of VHL-based PROTACs by allowing for straightforward conjugation to a warhead (a ligand for the protein of interest) that possesses a nucleophilic functional group, typically a primary or secondary amine.

This guide provides a detailed, step-by-step approach to designing and evaluating a PROTAC using this compound, from initial design considerations to final biological evaluation.

Step 1: Designing the PROTAC

Target Protein and Warhead Selection

The initial and most critical step in PROTAC design is the selection of a protein of interest (POI) and a corresponding high-affinity ligand, or "warhead".

  • Target Protein of Interest (POI): The choice of POI is dictated by the therapeutic goal. An ideal POI for a PROTAC approach is a protein whose degradation will lead to a desired biological outcome. VHL-based PROTACs have been successfully developed to degrade a variety of proteins, including kinases, nuclear receptors, and bromodomains.

  • Warhead Selection: The warhead is a ligand that binds to the POI. Key considerations for warhead selection include:

    • Binding Affinity: While high affinity is generally desirable, PROTACs can function effectively even with warheads that have moderate binding affinity, as the formation of a stable ternary complex (POI-PROTAC-E3 ligase) can compensate for a weaker binary interaction.

    • Functional Group for Linker Attachment: The warhead must possess a functional group that can be chemically conjugated to the carboxylic acid of the this compound linker. A primary or secondary amine is ideal for forming a stable amide bond.

    • Exit Vector: The point of attachment for the linker on the warhead is crucial. The linker should extend from a solvent-exposed region of the warhead when it is bound to the POI to minimize disruption of the warhead-POI interaction.

Linker Considerations

The linker plays a pivotal role in PROTAC efficacy by bridging the POI and the E3 ligase. The this compound provides a 7-carbon aliphatic linker. While this is a good starting point, linker length and composition can be further optimized to:

  • Enable Ternary Complex Formation: The linker must be of an appropriate length to allow the POI and VHL to come together without steric hindrance.

  • Influence Physicochemical Properties: The linker affects the solubility, cell permeability, and metabolic stability of the final PROTAC molecule. The C7 alkyl linker in the provided building block offers a balance of hydrophobicity and flexibility.

PROTAC Synthesis: Amide Coupling

The synthesis of the final PROTAC molecule from this compound and an amine-containing warhead is typically achieved through a standard amide coupling reaction. Common coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).

Step 2: Experimental Protocols

Protocol for PROTAC Synthesis via HATU Coupling

This protocol describes a general procedure for the amide coupling of this compound with an amine-containing warhead using HATU.

Materials:

  • This compound

  • Amine-containing warhead

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for organic synthesis

  • Nitrogen atmosphere

Procedure:

  • In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add the amine-containing warhead (1.1 equivalents) to the solution.

  • Add HATU (1.2 equivalents) to the reaction mixture.

  • Add DIPEA (3.0 equivalents) dropwise to the stirring solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the final PROTAC.

Protocol for Western Blot Analysis of Protein Degradation

Western blotting is a fundamental technique to quantify the degradation of the target protein in cells treated with the PROTAC.

Materials:

  • Cell line expressing the protein of interest

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Cell culture reagents

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC and a vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Incubate the membrane with the primary antibody against the loading control.

  • Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.

Protocol for Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cell line of interest

  • PROTAC compound

  • Cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the PROTAC for the desired duration (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Ternary Complex Formation Assays

Confirming the formation of a stable ternary complex (POI-PROTAC-VHL) is crucial for understanding the mechanism of action. Several biophysical techniques can be employed:

  • NanoBRET™ Assay (Promega): A live-cell assay that uses bioluminescence resonance energy transfer to detect protein-protein interactions.

  • AlphaLISA® (PerkinElmer): A bead-based immunoassay that can be used to detect ternary complex formation in vitro.

  • Surface Plasmon Resonance (SPR): A label-free technique to study the binding kinetics of the PROTAC to the POI and VHL, and the formation of the ternary complex.

Step 3: Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Quantitative Data for Exemplary VHL-based PROTACs

PROTAC NameTarget ProteinWarheadDC₅₀Dₘₐₓ (%)Cell LineBinding Affinity (KD, nM) POIBinding Affinity (KD, nM) VHL
MZ1 BRD4JQ1~25 nM>90HeLa501500
ARV-771 BRD4OTX0151.8 nM>95LNCaP191800
DT2216 BCL-xLABT-2633.5 nM>90MOLM-130.0111800
LC-2 KRAS G12CMRTX849250-760 nM>80H358Covalent1800
ARCC-4 Androgen ReceptorEnzalutamide5 nM>90VCaP301800

Note: The presented data is a compilation from various literature sources and serves as an illustrative example. Actual values may vary depending on the specific experimental conditions.

Step 4: Visualization of Pathways and Workflows

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC ((S,R,S)-AHPC-amido-C7-Warhead) POI Protein of Interest (POI) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Binds Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex VHL->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Design and Evaluation

PROTAC_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation Biological Evaluation Target_Selection 1. Target & Warhead Selection Linker_Selection 2. Linker Selection (this compound) Target_Selection->Linker_Selection Synthesis 3. PROTAC Synthesis (Amide Coupling) Linker_Selection->Synthesis Degradation_Assay 4. Protein Degradation (Western Blot) Synthesis->Degradation_Assay Viability_Assay 5. Cell Viability (MTT Assay) Degradation_Assay->Viability_Assay Ternary_Complex_Assay 6. Ternary Complex Formation Assay Degradation_Assay->Ternary_Complex_Assay

Caption: A streamlined workflow for designing and evaluating a novel PROTAC.

Example Signaling Pathway: BRD4 Degradation

BRD4_Pathway BRD4_PROTAC BRD4 PROTAC BRD4 BRD4 BRD4_PROTAC->BRD4 Targets BRD4_Degradation BRD4 Degradation BRD4->BRD4_Degradation Leads to cMYC c-MYC Transcription Downregulation BRD4_Degradation->cMYC Cell_Cycle Cell Cycle Arrest cMYC->Cell_Cycle Apoptosis Apoptosis cMYC->Apoptosis

Caption: Downstream effects of PROTAC-mediated BRD4 degradation.

Conclusion

The development of PROTACs offers a powerful strategy for targeting proteins that have been historically considered "undruggable." By providing a pre-functionalized VHL ligand and linker, this compound significantly streamlines the synthesis of novel VHL-recruiting PROTACs. The systematic approach outlined in these application notes, from rational design and synthesis to rigorous biological evaluation, will enable researchers to efficiently develop and characterize new protein degraders for therapeutic and research applications.

Application Notes and Protocols: (S,R,S)-AHPC-amido-C7-acid Linker for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the (S,R,S)-AHPC-amido-C7-acid linker in the development of specific targeted protein degraders, known as Proteolysis Targeting Chimeras (PROTACs).

Introduction

The this compound is a bifunctional molecule that serves as a crucial component in the construction of PROTACs. It incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a seven-carbon aliphatic chain (C7) terminating in a carboxylic acid. This terminal acid group allows for covalent conjugation to a ligand that binds to a specific protein of interest (POI), thereby creating a PROTAC that can recruit the VHL E3 ligase to the POI, leading to its ubiquitination and subsequent degradation by the proteasome.

This linker is particularly useful for researchers aiming to induce the degradation of a specific target protein for therapeutic or research purposes. The following sections provide detailed protocols for the synthesis of a PROTAC using this linker, as well as methods for its biological evaluation.

Data Presentation

The following table summarizes the degradation potency of a PROTAC synthesized using a derivative of the this compound linker targeting Lactate Dehydrogenase (LDH) in a pancreatic cancer cell line.

Target ProteinCell LineDC50 (nM)Dmax (%)Reference
LDHAPANC13893[1][2]
LDHBPANC17486[1][2]

DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC via Amide Coupling

This protocol describes the conjugation of the this compound linker to a primary or secondary amine on a ligand for a protein of interest (POI-ligand-amine).

Materials:

  • This compound

  • POI-ligand-amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Reaction vial

  • Magnetic stirrer

  • Nitrogen or Argon gas supply

  • Reverse-phase HPLC for purification

  • LC-MS and NMR for characterization

Procedure:

  • Activation of the Linker:

    • In a clean, dry reaction vial under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

    • Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution.

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Coupling Reaction:

    • Dissolve the POI-ligand-amine (1.0 equivalent) in a minimal amount of anhydrous DMF.

    • Add the POI-ligand-amine solution to the activated linker mixture.

    • Allow the reaction to stir at room temperature for 4-12 hours. The reaction progress should be monitored by LC-MS.

  • Purification:

    • Once the reaction is complete, quench the reaction with a small amount of water.

    • Purify the crude product using reverse-phase preparative HPLC to obtain the final PROTAC molecule.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Evaluation of Target Protein Degradation by Western Blot

This protocol details the procedure for assessing the ability of the newly synthesized PROTAC to induce the degradation of the target protein in a cellular context.

Materials:

  • Cancer cell line expressing the target protein (e.g., PANC1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized PROTAC

  • DMSO (Dimethyl sulfoxide)

  • Protease and phosphatase inhibitor cocktails

  • RIPA buffer

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in 6-well plates and allow them to adhere overnight.

    • Prepare a stock solution of the PROTAC in DMSO.

    • Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 or 48 hours). Include a DMSO-only treated control.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibody against the target protein and the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and capture the image using an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the DMSO-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Visualizations

PROTAC_Mechanism PROTAC-mediated Protein Degradation Pathway cluster_PROTAC PROTAC Molecule cluster_Cellular_Machinery Cellular Environment POI_Ligand POI Ligand Linker This compound POI_Ligand->Linker POI Protein of Interest (POI) POI_Ligand->POI Binds VHL_Ligand VHL Ligand Linker->VHL_Ligand VHL VHL E3 Ligase VHL_Ligand->VHL Binds Proteasome Proteasome POI->Proteasome Degradation VHL->POI Ubiquitination Ub Ubiquitin

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow Experimental Workflow for PROTAC Development and Evaluation start Start: Design PROTAC synthesis PROTAC Synthesis (Amide Coupling) start->synthesis purification Purification (HPLC) synthesis->purification characterization Characterization (LC-MS, NMR) purification->characterization cell_culture Cell Culture & Seeding characterization->cell_culture treatment PROTAC Treatment cell_culture->treatment lysis Cell Lysis & Protein Quantification treatment->lysis western_blot Western Blot Analysis lysis->western_blot data_analysis Data Analysis (DC50, Dmax) western_blot->data_analysis end End: Evaluation Complete data_analysis->end

Caption: Experimental workflow for PROTAC development.

References

Application Notes and Protocols for Utilizing (S,R,S)-AHPC-amido-C7-acid in the Development of Degraders for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality with the potential to address previously "undruggable" targets in various diseases, including neurodegenerative disorders. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest. A critical component in the design of a PROTAC is the linker, which connects the target-binding ligand to an E3 ubiquitin ligase ligand. (S,R,S)-AHPC-amido-C7-acid is a key building block for PROTAC synthesis, incorporating a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a C7 amide linker. This molecule serves as a versatile tool for the development of potent and selective degraders.

These application notes provide a comprehensive guide for researchers on the use of this compound in the development of PROTACs targeting key proteins implicated in neurodegenerative diseases, such as tau and alpha-synuclein.

Signaling Pathway and Mechanism of Action

PROTACs synthesized using this compound function by inducing the formation of a ternary complex between the target protein (e.g., tau or alpha-synuclein), the PROTAC itself, and the VHL E3 ubiquitin ligase complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation cluster_1 Ternary Complex Formation POI Target Protein (e.g., Tau, α-Synuclein) PROTAC This compound -based PROTAC POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation VHL VHL E3 Ligase PROTAC->VHL Ub Ubiquitin Ub->POI Polyubiquitination Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated protein degradation pathway.

Quantitative Data Summary

The following tables provide a template for summarizing key quantitative data for a novel PROTAC developed using this compound. Researchers should populate these tables with their experimental findings.

Table 1: In Vitro Degradation Efficacy

PROTAC IdentifierTarget ProteinCell LineDC50 (nM)Dmax (%)Timepoint (h)
Example: PROTAC-Tau-001TauSH-SY5Ye.g., 50e.g., >9024
Example: PROTAC-aSyn-001α-SynucleinLund Human Mesencephalic (LUHMES)e.g., 100e.g., >8548

Table 2: Target Engagement and Ternary Complex Formation

PROTAC IdentifierTarget ProteinE3 LigaseBinary Affinity (Kd, nM) to TargetBinary Affinity (Kd, nM) to VHLTernary Complex Cooperativity (α)
Example: PROTAC-Tau-001TauVHLe.g., 200e.g., 150e.g., 5
Example: PROTAC-aSyn-001α-SynucleinVHLe.g., 500e.g., 150e.g., 2

Experimental Protocols

Protocol 1: Western Blot Analysis of Target Protein Degradation

This protocol outlines the steps to assess the degradation of a target protein in a cellular context following treatment with a PROTAC synthesized from this compound.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y for Tau, LUHMES for α-Synuclein)

  • Cell culture medium and supplements

  • PROTAC stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (specific for the target protein, e.g., anti-Tau, anti-α-Synuclein, and a loading control, e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Plate neuronal cells at a suitable density in multi-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC or a vehicle control for the desired time points (e.g., 6, 12, 24, 48 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

Western_Blot_Workflow cluster_0 Western Blot Workflow Start Start: Neuronal Cell Culture Treatment PROTAC Treatment Start->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Quantification Protein Quantification (BCA) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (Densitometry) Detection->Analysis

Caption: Experimental workflow for Western Blot analysis.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation

This protocol is designed to verify the formation of the ternary complex (Target Protein-PROTAC-VHL).

Materials:

  • Cells treated with PROTAC or vehicle control

  • Co-IP lysis buffer

  • Primary antibody against the target protein or VHL

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Lysis: Lyse the treated cells with a non-denaturing Co-IP lysis buffer.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody against the target protein (or VHL) to capture the protein and its binding partners.

    • Add Protein A/G magnetic beads to pull down the antibody-protein complexes.

  • Washing: Wash the beads several times with wash buffer to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the target protein and VHL to confirm their co-precipitation.

CoIP_Workflow cluster_0 Co-Immunoprecipitation Workflow Start Start: PROTAC-treated Cell Lysate IP Immunoprecipitation with Target-specific Antibody Start->IP Beads Capture with Protein A/G Beads IP->Beads Wash Wash to Remove Non-specific Binders Beads->Wash Elute Elution of Bound Proteins Wash->Elute Analysis Western Blot Analysis for Target Protein and VHL Elute->Analysis

Caption: Workflow for Co-Immunoprecipitation.

Conclusion

This compound is a valuable chemical tool for the construction of VHL-recruiting PROTACs aimed at degrading pathogenic proteins in neurodegenerative diseases. The protocols and guidelines presented here provide a framework for the systematic evaluation of novel degraders. Successful development of such molecules holds the promise of novel therapeutic strategies for these debilitating conditions.

Troubleshooting & Optimization

Technical Support Center: Navigating Solubility Challenges of (S,R,S)-AHPC-amido-C7-acid PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing (S,R,S)-AHPC-amido-C7-acid in the design and development of Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the common solubility hurdles encountered with this VHL E3 ligase ligand-linker conjugate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a chemical entity that incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a C7 alkyl acid linker, serving as a foundational building block for constructing PROTACs[1][2][3]. PROTACs synthesized from this and similar VHL ligands are often large, complex molecules that fall into the "beyond Rule of 5" chemical space, predisposing them to poor aqueous solubility[4][5]. This limited solubility can impede reliable in vitro assay results, hinder cell permeability, and ultimately affect in vivo bioavailability and therapeutic efficacy.

Q2: I'm observing precipitation of my PROTAC in my aqueous assay buffer. What are the immediate troubleshooting steps?

Precipitation is a common issue when working with PROTACs. Here are some initial steps to address this:

  • Visual Inspection: Always visually inspect your assay wells after adding the PROTAC to check for any visible precipitate.

  • Solvent Optimization: While this compound is highly soluble in DMSO (≥ 100 mg/mL), the final concentration of DMSO in your aqueous buffer should be kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts[1][2]. If solubility remains an issue, consider alternative co-solvents, but validate their compatibility with your assay.

  • Concentration Reduction: The simplest approach is to lower the final concentration of your PROTAC in the assay to a level below its aqueous solubility limit.

Q3: How does the VHL ligand component of this compound influence the overall PROTAC solubility?

The VHL ligand, (S,R,S)-AHPC, plays a significant role in the solubility of the final PROTAC. Studies have shown that the hydrochloride salt of the core (S,R,S)-AHPC ligand is significantly more water-soluble than other E3 ligase ligands like pomalidomide[6]. This is attributed to its ability to be protonated and exist in a charged state at physiological pH[6]. However, when this ligand is incorporated into a larger PROTAC molecule via an amide linkage, this ionization potential can be lost, potentially leading to a decrease in the solubility of the final PROTAC construct[6]. Therefore, while the starting linker-ligand may have favorable properties, the solubility of the final PROTAC must be empirically determined.

Q4: What formulation strategies can I employ to improve the apparent solubility of my this compound-based PROTAC for in vitro studies?

For in vitro experiments, several formulation strategies can be explored to enhance the solubility and delivery of your PROTAC:

  • Use of Excipients: The inclusion of non-ionic surfactants or other solubilizing agents can help maintain the PROTAC in solution.

  • Amorphous Solid Dispersions (ASDs): For more advanced studies, creating an ASD by embedding the PROTAC in a polymer matrix can significantly enhance its dissolution and supersaturation in aqueous media.

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible results in cell-based assays.

This is often a primary indicator of solubility issues with your PROTAC.

Troubleshooting Workflow for Inconsistent Assay Results

A Inconsistent/Non-Reproducible Assay Results B Check for Compound Precipitation (Visual Inspection/Light Scattering) A->B C Precipitation Observed B->C Yes D No Precipitation Observed B->D No E Lower PROTAC Concentration C->E F Optimize Vehicle/Co-solvent System C->F G Consider Alternative Causes: - Cell health variability - Pipetting errors - Assay reagent issues D->G H Re-evaluate Assay Results E->H F->H Solubility Aqueous Solubility Dissolution Dissolution in Media Solubility->Dissolution enables Permeability Cell Membrane Permeability Dissolution->Permeability is a prerequisite for Cellular_Activity Cellular Activity Permeability->Cellular_Activity allows Start Start with DMSO Stock (e.g., 10 mM) Dilute Add to Aqueous Buffer (e.g., PBS pH 7.4) Start->Dilute Incubate Incubate & Shake (e.g., 2h at 25°C) Dilute->Incubate Separate Separate Soluble/Insoluble (Filtration or Centrifugation) Incubate->Separate Analyze Quantify Soluble Fraction (LC-MS/MS or UV-Vis) Separate->Analyze Result Determine Kinetic Solubility Analyze->Result Start Add Excess Solid PROTAC to Aqueous Buffer Incubate Incubate & Shake (e.g., 24h at 25°C) Start->Incubate Equilibrate Allow to Reach Equilibrium Incubate->Equilibrate Separate Separate Soluble/Insoluble (Filtration) Equilibrate->Separate Analyze Quantify Soluble Fraction (HPLC-UV) Separate->Analyze Result Determine Thermodynamic Solubility Analyze->Result

References

Technical Support Center: Optimizing Linker Length of (S,R,S)-AHPC-amido-C7-acid for Improved Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working on the optimization of Proteolysis Targeting Chimeras (PROTACs) utilizing the (S,R,S)-AHPC-amido-C7-acid scaffold. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to assist in your research and development efforts.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with this compound based PROTACs, with a focus on challenges related to linker length optimization.

Question: My PROTAC shows good binding to the target protein and the von Hippel-Lindau (VHL) E3 ligase in binary assays, but it fails to induce significant target degradation in cells. What are the potential linker-related issues?

Answer: This is a common challenge in PROTAC development and often points to suboptimal formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase). The linker plays a critical role in orchestrating this complex. Here are several potential linker-related problems and troubleshooting steps:

  • Incorrect Linker Length or Rigidity: The linker may be too short, causing steric hindrance that prevents the target protein and E3 ligase from coming together effectively. Conversely, a linker that is too long or overly flexible might lead to non-productive binding orientations where the lysine (B10760008) residues on the target protein are not accessible for ubiquitination.

  • Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker might orient the target protein in a way that the available lysine residues for ubiquitination are not within the optimal distance and geometry for the E2 ubiquitin-conjugating enzyme to transfer ubiquitin.

  • Poor Physicochemical Properties: The linker can significantly influence the overall properties of the PROTAC. A linker that contributes to poor cell permeability or low aqueous solubility will prevent the PROTAC from reaching its intracellular target in sufficient concentrations.[1]

Question: I am observing a "hook effect" with my PROTAC, where the degradation efficiency decreases at higher concentrations. How can I address this by modifying the linker?

Answer: The "hook effect" is a known phenomenon for PROTACs where high concentrations lead to the formation of non-productive binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the desired ternary complex, thus reducing degradation efficacy. While this is an inherent aspect of the PROTAC mechanism, linker design can influence its severity.

  • Enhance Ternary Complex Cooperativity: A well-designed linker can promote positive cooperativity, where the binding of the first protein (either the target or the E3 ligase) increases the affinity for the second protein. This stabilizes the ternary complex and can mitigate the hook effect.

  • Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially reducing the formation of non-productive binary complexes.

Question: My PROTAC has poor aqueous solubility, leading to precipitation in my cellular assays. How can I improve this by altering the linker?

Answer: Poor solubility is a frequent hurdle in PROTAC development due to their typically high molecular weight and lipophilicity.[1] The linker is a key component that can be modified to improve solubility.

  • Incorporate Hydrophilic Moieties: Introducing hydrophilic groups such as polyethylene (B3416737) glycol (PEG) units into the linker can significantly improve the aqueous solubility of the PROTAC.

  • Optimize Linker Length: While not a direct solution for solubility, optimizing the linker length can lead to a more potent PROTAC, allowing for the use of lower, more soluble concentrations in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a PROTAC?

A1: The linker in a PROTAC is a crucial component that connects the ligand binding to the target protein of interest (POI) to the ligand that recruits an E3 ubiquitin ligase.[2] Its primary function is to facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is essential for the subsequent ubiquitination and proteasomal degradation of the POI.[2]

Q2: How does linker length affect PROTAC efficacy?

A2: Linker length is a critical determinant of PROTAC efficacy. An optimal linker length allows for the proper orientation and proximity of the target protein and the E3 ligase within the ternary complex, leading to efficient ubiquitination. A linker that is too short may cause steric hindrance, while a linker that is too long might lead to unproductive binding modes or decreased stability of the ternary complex.

Q3: What are common types of linkers used in PROTAC design?

A3: The most common types of linkers used in PROTAC design are flexible linkers, such as alkyl chains and polyethylene glycol (PEG) chains, and rigid linkers that incorporate cyclic structures like piperazine (B1678402) or piperidine. "Clickable" linkers, which utilize click chemistry for modular synthesis, are also widely used.[3]

Q4: How do I determine the optimal linker length for my target?

A4: The optimal linker length is highly dependent on the specific target protein and the E3 ligase being recruited. Therefore, it is typically determined empirically by synthesizing a library of PROTACs with varying linker lengths and evaluating their degradation efficiency in cellular assays.

Data Presentation

The following table summarizes hypothetical quantitative data illustrating the impact of linker length on the degradation of a target protein (e.g., FBXO22) using an (S,R,S)-AHPC-amido-linker scaffold. This data is for illustrative purposes to demonstrate the importance of linker optimization.

PROTAC Analog (Linker)Linker Length (Carbon Atoms)DC50 (nM)Dmax (%)
(S,R,S)-AHPC-amido-C5-acid derivative5>1000<10
(S,R,S)-AHPC-amido-C6-acid derivative615072
This compound derivative725050
No Linker Control0Inactive0

Data is adapted from a study on FBXO22 degradation and is intended for illustrative purposes.[4] DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achievable.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and assist in the design of your studies.

Western Blotting for Protein Degradation

Objective: To quantify the reduction in the level of a target protein following PROTAC treatment.

Materials:

  • Cell line expressing the target protein

  • This compound based PROTACs

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of your PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[5]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[3]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody specific for the target protein overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).[3]

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

Objective: To measure the binding affinity and kinetics of the ternary complex (Target Protein-PROTAC-E3 Ligase).

Materials:

  • Purified recombinant target protein

  • Purified recombinant VHL-ElonginB-ElonginC (VCB) complex

  • This compound based PROTACs

  • SPR instrument and sensor chips (e.g., CM5)

  • Amine coupling kit for immobilization

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization: Immobilize the VCB complex onto the surface of a sensor chip using standard amine coupling chemistry.

  • Binary Interaction Analysis: Inject varying concentrations of the PROTAC over the immobilized VCB surface to determine the binary binding affinity (KD).

  • Ternary Complex Analysis: Inject a series of solutions containing a fixed, saturating concentration of the PROTAC and varying concentrations of the target protein over the VCB-immobilized surface. The increase in response compared to the binary interaction indicates the formation of the ternary complex.[6]

  • Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD) for the ternary complex formation. Calculate the cooperativity factor (α) by comparing the affinity of the target protein to the PROTAC-VCB complex versus its affinity to VCB alone.[6]

MTT/MTS Cell Viability Assay

Objective: To assess the effect of PROTAC-mediated target degradation on cell viability.

Materials:

  • Cell line of interest

  • This compound based PROTACs

  • 96-well plates

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.[7]

  • Compound Treatment: Treat the cells with a serial dilution of your PROTACs for a specified period (e.g., 72 hours).[7]

  • Reagent Addition:

    • For MTT assay: Add MTT reagent to each well and incubate for 1-4 hours at 37°C. Then, add the solubilization solution to dissolve the formazan (B1609692) crystals.[7]

    • For MTS assay: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[8]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.[7][8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Mandatory Visualizations

PROTAC_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_ternary Ternary Complex Formation PROTAC PROTAC ((S,R,S)-AHPC-linker-Target Ligand) Target Target Protein PROTAC->Target Binds VHL VHL E3 Ligase PROTAC->VHL Binds Proteasome 26S Proteasome Target->Proteasome Degradation TernaryComplex Target-PROTAC-VHL Ternary Complex E2 E2 Ub-conjugating Enzyme Ub Ubiquitin E2->TernaryComplex Recruited Ub->E2 TernaryComplex->Target Ubiquitination

Caption: VHL-mediated protein degradation pathway induced by a PROTAC.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_biophysical Biophysical Assays cluster_cellular Cellular Assays cluster_optimization Optimization Synth_C5 Synthesize C5 Linker PROTAC SPR SPR Analysis (Ternary Complex Formation) Synth_C5->SPR Synth_C6 Synthesize C6 Linker PROTAC Synth_C6->SPR Synth_C7 Synthesize C7 Linker PROTAC Synth_C7->SPR Western Western Blot (Target Degradation - DC50, Dmax) SPR->Western Viability Cell Viability Assay (Functional Outcome - IC50) Western->Viability Optimize Select Optimal Linker Length Viability->Optimize

Caption: Experimental workflow for linker length optimization.

Troubleshooting_Logic Start No Target Degradation Observed CheckBinding Good Binary Binding? Start->CheckBinding CheckPermeability Sufficient Cell Permeability? CheckBinding->CheckPermeability Yes OptimizeLinker Optimize Linker Length &/or Rigidity CheckBinding->OptimizeLinker No CheckSolubility Adequate Solubility? CheckPermeability->CheckSolubility Yes ModifyLinkerProps Modify Linker for Improved Physicochemical Properties CheckPermeability->ModifyLinkerProps No CheckSolubility->OptimizeLinker Yes Reformulate Reformulate PROTAC (e.g., co-solvents) CheckSolubility->Reformulate No End Successful Degradation OptimizeLinker->End ModifyLinkerProps->End Reformulate->End

Caption: Troubleshooting logic for lack of PROTAC efficacy.

References

Technical Support Center: PROTAC Synthesis with (S,R,S)-AHPC-amido-C7-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges in the synthesis of PROTACs utilizing (S,R,S)-AHPC-amido-C7-acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in PROTAC synthesis?

This compound is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, pre-functionalized with a C7 alkyl linker terminating in a carboxylic acid.[1][2] Its primary role is to serve as a building block in the synthesis of PROTACs.[2] The carboxylic acid moiety allows for the covalent attachment of a linker connected to a ligand for a specific protein of interest (POI), thus forming the complete bifunctional PROTAC molecule.

Q2: What is the most common reaction for attaching a POI ligand to this compound?

The most prevalent method for conjugating a protein of interest (POI) ligand, which typically bears a primary or secondary amine, to the carboxylic acid of this compound is through an amide bond formation . This reaction is widely used in PROTAC synthesis due to its reliability and the stability of the resulting amide bond.

Q3: Which coupling reagents are recommended for the amide bond formation with this compound?

Several modern peptide coupling reagents are effective for this transformation. The choice often depends on the complexity and steric hindrance of the amine-containing POI ligand. Commonly used reagents include:

  • Uronium/Aminium salts: HATU, HBTU, and HCTU are highly efficient and widely used for forming amide bonds in complex molecules like PROTACs.[3][4][5] HATU is often preferred for its rapid reaction times and ability to minimize racemization.[3]

  • Carbodiimides: EDC and DIC are also common choices, often used in conjunction with additives like HOBt or OxymaPure to improve efficiency and suppress side reactions.

Q4: How should I monitor the progress of my coupling reaction?

The most effective way to monitor the reaction is by using Liquid Chromatography-Mass Spectrometry (LC-MS) .[6][7][8] By taking small aliquots from the reaction mixture over time, you can track the consumption of the starting materials (this compound and your amine) and the formation of the desired PROTAC product. This allows for a clear determination of the reaction's endpoint.

Troubleshooting Failed Amide Coupling Reactions

This section addresses common problems encountered during the amide coupling step between this compound and an amine-functionalized POI ligand.

Problem 1: Low or No Product Formation (Incomplete Reaction)

Possible Causes & Solutions

Possible Cause Troubleshooting Steps & Recommendations
Insufficient Activation of Carboxylic Acid Increase Equivalents of Coupling Reagent: Try increasing the equivalents of your coupling reagent (e.g., HATU) from 1.1 eq. to 1.5 eq. • Pre-activation: Mix the this compound, coupling reagent, and base in the solvent and stir for 15-30 minutes at room temperature before adding the amine. This allows for the formation of the activated ester intermediate.[9] • Switch Coupling Reagent: If using a carbodiimide (B86325) like EDC, consider switching to a more potent uronium salt like HATU or COMU, especially for sterically hindered substrates.[5][10]
Poor Nucleophilicity of the Amine Increase Equivalents of Base: Ensure at least 2-3 equivalents of a non-nucleophilic base like DIPEA or triethylamine (B128534) are used to fully deprotonate the amine salt and neutralize any acidic byproducts. • Increase Reaction Temperature: Gently warming the reaction to 40-50 °C can sometimes overcome activation energy barriers, particularly with electron-deficient or sterically hindered amines. Monitor for potential degradation of starting materials or product.
Solubility Issues Ensure Complete Dissolution: Confirm that both this compound and your amine-containing ligand are fully dissolved in the reaction solvent. Sonication may be helpful. • Solvent Selection: While DMF is a common choice, consider switching to or adding co-solvents like DCM or DMSO to improve the solubility of all reactants.
Reagent Degradation Use Fresh Reagents: Coupling reagents, especially HATU and HBTU, can be moisture-sensitive. Use freshly opened bottles or reagents that have been stored properly under inert gas. • Anhydrous Conditions: Ensure your solvent is anhydrous and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the activated intermediate.
Problem 2: Formation of Significant Side Products

Possible Causes & Solutions

Possible Cause Troubleshooting Steps & Recommendations
Guanidinylation of the Amine Avoid Excess Uronium Reagent: This side reaction can occur when using an excess of uronium reagents like HATU or HBTU, where the reagent reacts with the primary/secondary amine of your POI ligand.[5] Use a stoichiometric amount or a slight excess (1.05-1.1 eq.) of the coupling reagent. • Order of Addition: Add the coupling reagent to the carboxylic acid and base mixture to pre-activate, then add the amine. Do not mix the coupling reagent and amine together before adding the acid.[9]
Racemization Use Additives: If using carbodiimides, the addition of HOBt or OxymaPure is crucial to minimize racemization, especially if your POI ligand has a stereocenter adjacent to the amine. • Lower Reaction Temperature: Perform the coupling at 0 °C to room temperature. Avoid prolonged heating.
Side Reactions with Functional Groups on POI Ligand Protection Strategy: If your POI ligand contains other nucleophilic groups (e.g., phenols, other amines), they may need to be protected with appropriate protecting groups prior to the coupling reaction.

Experimental Protocols

General Protocol for Amide Coupling using HATU

This protocol provides a general guideline for the coupling of this compound with an amine-containing POI ligand.

Materials:

  • This compound (1.0 eq.)

  • Amine-functionalized POI ligand (or its HCl/TFA salt) (1.0-1.2 eq.)

  • HATU (1.1-1.5 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (3.0-4.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vial under an inert atmosphere, add this compound (1.0 eq.) and dissolve it in anhydrous DMF.

  • Add HATU (1.1-1.5 eq.) to the solution.

  • Add DIPEA (3.0-4.0 eq.) to the reaction mixture and stir for 15-30 minutes at room temperature for pre-activation.

  • In a separate vial, dissolve the amine-functionalized POI ligand (1.0-1.2 eq.) in a minimal amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated acid solution.

  • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, quench by adding water or saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired PROTAC.

Quantitative Data Summary: Illustrative Coupling Conditions

The following table presents a summary of typical, illustrative reaction conditions for amide coupling in PROTAC synthesis. Actual yields will vary depending on the specific substrates.

Coupling ReagentBase (eq.)SolventTemperatureTime (h)Typical Yield Range
HATU (1.2 eq.)DIPEA (3.0)DMFRoom Temp4-1260-90%
HBTU (1.2 eq.)DIPEA (3.0)DMFRoom Temp6-1655-85%
EDC/HOBt (1.5/1.5 eq.)DIPEA (3.0)DCM/DMFRoom Temp12-2440-75%
DIC/OxymaPure (1.5/1.5 eq.)DIPEA (3.0)DMFRoom Temp12-2450-80%

Visualizations

PROTAC_Synthesis_Troubleshooting cluster_success cluster_troubleshooting start Start: Amide Coupling Reaction check_completion Monitor by LC-MS: Is reaction complete? start->check_completion workup Work-up and Purification check_completion->workup Yes incomplete_rxn Incomplete Reaction / Low Yield check_completion->incomplete_rxn No side_products Significant Side Products check_completion->side_products No, with issues end_product Pure PROTAC workup->end_product cause1 Check Reagent Stoichiometry & Quality incomplete_rxn->cause1 cause2 Review Reaction Conditions (Solvent, Temp) incomplete_rxn->cause2 cause3 Consider Pre-activation incomplete_rxn->cause3 cause4 Change Coupling Reagent incomplete_rxn->cause4 cause5 Check for Guanidinylation (Reduce HATU eq.) side_products->cause5 cause6 Assess Racemization Risk (Additives, Lower Temp) side_products->cause6 cause7 Evaluate Need for Protecting Groups side_products->cause7

Caption: Troubleshooting workflow for failed PROTAC synthesis via amide coupling.

PROTAC_Structure cluster_vhl_ligand (S,R,S)-AHPC Core cluster_linker Linker cluster_poi_ligand POI Ligand vhl_ligand VHL Ligand amide_bond Amide Bond (from C7-acid) vhl_ligand->amide_bond linker_chain Linker Chain amide_bond->linker_chain poi_ligand Protein of Interest Ligand (with Amine) linker_chain->poi_ligand

Caption: General structure of a PROTAC synthesized with this compound.

References

Technical Support Center: Overcoming Off-Target Effects with (S,R,S)-AHPC-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PROTACs synthesized with the (S,R,S)-AHPC E3 ligase ligand scaffold. The information is tailored to address challenges related to off-target effects, drawing upon data from a published study on a representative Lactate Dehydrogenase (LDH) targeting PROTAC, MS6105.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My PROTAC shows low degradation efficiency for my target protein. What are the common causes?

Low degradation efficiency is a frequent challenge. Key factors to investigate include:

  • Inefficient Ternary Complex Formation: The formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase is essential for ubiquitination and subsequent degradation. If this complex is unstable or has an unfavorable conformation, degradation will be inefficient.

  • Poor Linker Design: The linker's length, composition, and attachment points are critical for PROTAC efficacy. An improperly designed linker can lead to steric hindrance or an unproductive orientation of the target protein and E3 ligase.

  • Suboptimal Physicochemical Properties: PROTACs are often large molecules with poor solubility and cell permeability. If the PROTAC cannot efficiently cross the cell membrane, it will not reach its intracellular target.

  • Incorrect E3 Ligase or Ligand: Ensure the chosen E3 ligase (in this case, VHL, targeted by the (S,R,S)-AHPC ligand) is expressed in your cell model.

Troubleshooting Workflow for Lack of PROTAC Activity

G start No/Low Degradation Observed check_permeability Assess Cell Permeability start->check_permeability check_binding Confirm Binary Engagement (Target & E3 Ligase) check_permeability->check_binding Permeable optimize_linker Modify Linker (Length, Composition) check_permeability->optimize_linker Not Permeable check_ternary Evaluate Ternary Complex Formation check_binding->check_ternary Binding Confirmed check_binding->optimize_linker No Binding check_ternary->optimize_linker Weak Ternary Complex change_ligase Consider Alternative E3 Ligase check_ternary->change_ligase Persistent Weakness success Improved Degradation check_ternary->success Strong Ternary Complex optimize_linker->check_ternary Re-evaluate G start PROTAC Treatment of Cells proteomics Global Proteomics (LC-MS/MS) start->proteomics data_analysis Data Analysis & Hit Identification proteomics->data_analysis validation Orthogonal Validation (Western Blot) data_analysis->validation Potential Hits engagement Target Engagement (e.g., CETSA) validation->engagement Validated Hits confirmed Confirmed Off-Target engagement->confirmed Direct Engagement G cluster_0 Cell Cytoplasm cluster_1 PROTAC Action Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDH (Target) PROTAC MS6105 ((S,R,S)-AHPC-based) LDH LDHA/B PROTAC->LDH binds VHL VHL E3 Ligase PROTAC->VHL binds Proteasome Proteasome LDH->Proteasome Degradation VHL->LDH Ubiquitinates Ub Ubiquitin

(S,R,S)-AHPC-amido-C7-acid stability and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (S,R,S)-AHPC-amido-C7-acid

This technical support center provides essential information for researchers, scientists, and drug development professionals working with this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), and best practices for storage and handling to ensure the stability and integrity of the compound throughout your experiments.

Storage and Stability Data

Proper storage is critical to maintain the quality and stability of this compound. The following table summarizes the recommended storage conditions for the compound in both solid form and in solvent.

FormStorage TemperatureDurationSpecial Conditions
Solid (Powder) -20°C3 yearsSealed container, away from moisture and light[1]
4°C2 yearsSealed container, away from moisture and light[1]
In Solvent (e.g., DMSO) -80°C6 monthsSealed container, away from moisture and light[1][2][3]
-20°C1 monthSealed container, away from moisture and light[1][2][3]

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound upon receipt?

A1: Upon receipt, the solid compound should be stored at -20°C in a sealed container, protected from moisture and light.[3][4] For long-term storage of up to three years, maintaining these conditions is crucial.[1]

Q2: What is the recommended solvent for reconstituting this compound?

A2: The recommended solvent is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO at concentrations of ≥ 100 mg/mL (approximately 166.45 mM).[1][3]

Q3: How should I store the reconstituted solution of this compound?

A3: Once reconstituted in a solvent like DMSO, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][3] It is important to keep the solution in a tightly sealed vial to prevent moisture absorption and exposure to light.

Q4: Can I subject the stock solution to multiple freeze-thaw cycles?

A4: To avoid degradation, it is highly recommended to aliquot the stock solution into single-use volumes after reconstitution. This practice will prevent product inactivation that can result from repeated freeze-thaw cycles.

Q5: What are the visual signs of compound degradation?

A5: this compound is a white to off-white solid.[4][5] Any significant change in color or appearance could indicate degradation. If you observe discoloration or if the compound fails to dissolve as expected, it may be compromised.

Troubleshooting Guide

Issue 1: The compound will not fully dissolve in the solvent.

  • Question: I am having trouble dissolving this compound in DMSO. What should I do?

  • Answer:

    • Confirm Concentration: Ensure that the concentration you are trying to achieve is not above the known solubility of ≥ 100 mg/mL in DMSO.[1][3]

    • Use High-Quality Solvent: Ensure you are using anhydrous, high-purity DMSO. The presence of water can affect solubility.

    • Gentle Warming and Sonication: You can try gentle warming and vortexing to aid dissolution. However, avoid excessive heat as it may degrade the compound.

Issue 2: I am observing inconsistent results in my experiments.

  • Question: My experimental results using this compound are not reproducible. Could the compound's stability be the issue?

  • Answer:

    • Check Storage Conditions: Verify that the compound and its solutions have been stored according to the recommended guidelines (-20°C for solid, -80°C for long-term solution storage).[1][2][3]

    • Avoid Freeze-Thaw Cycles: If you have been using a stock solution that has undergone multiple freeze-thaw cycles, this may be the cause of inconsistency. Prepare fresh aliquots from a new vial of the solid compound.

    • Prepare Fresh Solutions: For critical experiments, it is always best practice to prepare fresh solutions from the solid compound.

Issue 3: I suspect the compound may have degraded.

  • Question: How can I determine if my this compound has degraded?

  • Answer:

    • Visual Inspection: Check for any changes in the physical appearance of the compound (e.g., color change from white/off-white).[4][5]

    • Solubility Test: Attempt to dissolve a small amount in DMSO. If it is significantly less soluble than expected, this could be a sign of degradation.

    • Analytical Confirmation (if available): If you have access to analytical instrumentation, you can perform techniques like HPLC or LC-MS to check the purity of the compound against the certificate of analysis provided by the supplier.

Experimental Protocols & Workflows

Protocol for Reconstitution and Aliquoting
  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration.

  • Vortex gently until the solid is completely dissolved. Gentle warming can be applied if necessary.

  • Once dissolved, immediately divide the stock solution into smaller, single-use aliquots in tightly sealed vials.

  • Label the aliquots clearly with the compound name, concentration, date, and solvent.

  • Store the aliquots at -80°C for up to 6 months.

Diagrams

G cluster_storage Storage Workflow receive Receive Compound (Solid) store_solid Store at -20°C (Sealed, Dark, Dry) receive->store_solid equilibrate Equilibrate to Room Temperature store_solid->equilibrate reconstitute Reconstitute in Anhydrous DMSO equilibrate->reconstitute aliquot Aliquot into Single-Use Vials reconstitute->aliquot store_solution Store Aliquots at -80°C aliquot->store_solution

Caption: Recommended workflow for handling and storing this compound.

G cluster_troubleshooting Troubleshooting Logic start Experimental Inconsistency check_storage Verify Storage Conditions start->check_storage check_freeze_thaw Multiple Freeze-Thaw Cycles? check_storage->check_freeze_thaw prepare_fresh Prepare Fresh Solution check_freeze_thaw->prepare_fresh Yes solubility_issue Solubility Issues? check_freeze_thaw->solubility_issue solubility_issue->prepare_fresh No check_solvent Use Anhydrous DMSO solubility_issue->check_solvent Yes check_concentration Confirm Concentration check_solvent->check_concentration analytical_chem Consider Analytical Chemistry (LC-MS) check_concentration->analytical_chem

Caption: Troubleshooting flowchart for common issues with this compound.

References

Technical Support Center: Enhancing Cell Permeability of (S,R,S)-AHPC-amido-C7-acid Based Degraders

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the cell permeability of (S,R,S)-AHPC-amido-C7-acid based degraders.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during your experiments.

Issue/Observation Potential Cause Suggested Solution
Low or no target degradation despite high in vitro binding affinity. Poor cell permeability of the degrader.1. Modify the Linker: Experiment with shorter or more rigid linkers to reduce molecular weight and polar surface area.[1][2][3] Consider replacing polyethylene (B3416737) glycol (PEG) linkers with alkyl chains or phenyl rings.[1][4] 2. Amide-to-Ester Substitution: Replace amide bonds in the linker with esters to decrease hydrogen bond donors and improve permeability.[2][5] 3. Prodrug Approach: Mask polar functional groups with lipophilic moieties that are cleaved intracellularly.[2][4]
High variability in degradation levels between experiments. Inconsistent cell monolayer integrity in permeability assays.1. Monitor Monolayer Confluence: Regularly check the transepithelial electrical resistance (TEER) values in Caco-2 or MDCK assays to ensure a consistent cell barrier.[6] 2. Control for Efflux Pumps: Use cell lines that overexpress specific efflux transporters (e.g., MDCK-MDR1) to assess if the degrader is a substrate.[7]
Degrader shows good permeability in PAMPA but poor cellular activity. The degrader is trapped in the cell membrane or subject to efflux.1. Assess Efflux: Perform bidirectional Caco-2 or MDCK assays to determine the efflux ratio.[7] 2. Modify Physicochemical Properties: Adjust the lipophilicity (LogP) to be within an optimal range (typically 3-5 for similar compounds) to avoid membrane retention.[5]
"Hook Effect" observed at lower than expected concentrations. High intracellular concentration due to unexpectedly high permeability.1. Re-evaluate Dosing: Perform a more granular dose-response curve starting at lower concentrations to accurately determine the optimal degradation concentration (DC50).[1][8]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in degraders?

(S,R,S)-AHPC is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[9][10] The "amido-C7-acid" portion refers to a linker with a seven-carbon chain and a terminal carboxylic acid, which is used to conjugate the VHL ligand to a target protein ligand, forming a Proteolysis Targeting Chimera (PROTAC).[11] This system hijacks the cell's natural protein disposal machinery to specifically degrade a target protein.

Q2: What are the main factors limiting the cell permeability of this compound based degraders?

The primary factors include:

  • High Molecular Weight: PROTACs are inherently large molecules, often exceeding the "Rule of 5" guidelines for oral bioavailability.[2][12]

  • Large Polar Surface Area (PSA): The presence of multiple hydrogen bond donors and acceptors increases polarity, which hinders passive diffusion across the lipid bilayer of the cell membrane.[1][13]

  • High Number of Rotatable Bonds: Flexible linkers can adopt conformations that are not conducive to cell permeability.[4]

Q3: How can I experimentally assess the cell permeability of my degrader?

Commonly used assays include:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, non-cell-based assay that measures passive diffusion.[6]

  • Caco-2 Permeability Assay: This is considered the gold standard for predicting human oral drug absorption and uses a monolayer of human colorectal adenocarcinoma cells.[6]

  • Madin-Darby Canine Kidney (MDCK) Cell Assay: Often used to assess permeability and identify if a compound is a substrate for efflux pumps.[6]

Q4: Are there computational approaches to predict the cell permeability of my degrader designs?

Yes, computational models can help predict physicochemical properties like LogP, polar surface area (PSA), and the number of hydrogen bond donors and acceptors. These parameters can provide an initial assessment of permeability. Molecular dynamics simulations can also model the interaction of the degrader with a lipid bilayer to predict its ability to permeate the membrane.

Quantitative Data Summary

The following tables summarize key physicochemical properties and their impact on the cell permeability of PROTACs, providing a general guideline for the design of this compound based degraders.

Table 1: Impact of Linker Modification on Permeability

Linker TypeTypical Molecular Weight (Da)Polar Surface Area (Ų)Hydrogen Bond DonorsGeneral Permeability
Long PEG Chain> 900HighHighLow
Short Alkyl Chain< 800ModerateLowModerate to High
Rigid Phenyl Ring< 850ModerateLowHigh
Amide-rich Linker> 850HighHighLow
Ester-containing Linker> 850ModerateLowModerate to High

Table 2: Physicochemical Properties and Permeability Outcomes

PropertyPoor Permeability RangeOptimal Permeability Range
ALogP < 2 or > 63 - 5
TPSA (Ų) > 140< 120
Hydrogen Bond Donors > 5< 3
Rotatable Bonds > 10< 8

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general procedure for assessing the passive permeability of a degrader.

Materials:

  • PAMPA plate with a lipid-coated artificial membrane

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test degrader and control compounds (high and low permeability)

  • UV-Vis spectrophotometer or LC-MS/MS instrument

Procedure:

  • Prepare a stock solution of the test degrader and control compounds in a suitable solvent (e.g., DMSO).

  • Dilute the stock solutions in PBS to the final desired concentration.

  • Add the diluted compound solutions to the donor wells of the PAMPA plate.

  • Add fresh PBS to the acceptor wells.

  • Assemble the PAMPA plate "sandwich" by placing the donor plate on top of the acceptor plate.

  • Incubate at room temperature for 4-18 hours with gentle shaking.

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method.

  • Calculate the apparent permeability coefficient (Papp).

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol helps confirm target engagement within the cell, which is a prerequisite for degradation.

Materials:

  • Cells expressing the target protein

  • Test degrader

  • Lysis buffer

  • Antibody against the target protein for Western blotting

Procedure:

  • Treat cells with the test degrader at various concentrations and a vehicle control.

  • Harvest and lyse the cells.

  • Divide the cell lysates into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for a few minutes.

  • Centrifuge the samples to pellet the aggregated proteins.

  • Analyze the supernatant by Western blotting using an antibody against the target protein.

  • Successful binding of the degrader will stabilize the target protein, resulting in a higher amount of soluble protein at elevated temperatures compared to the control.

Visualizations

experimental_workflow cluster_design Design & Synthesis cluster_invitro In Vitro Assays cluster_cellular Cellular Assays Degrader_Design Degrader Design (Linker, Ligands) Synthesis Synthesis & Purification Degrader_Design->Synthesis Binding_Assay Target & E3 Ligase Binding Assays Synthesis->Binding_Assay Permeability_Assay Permeability Assays (PAMPA, Caco-2) Binding_Assay->Permeability_Assay CETSA Target Engagement (CETSA) Permeability_Assay->CETSA Degradation_Assay Degradation Assay (Western Blot, DC50) CETSA->Degradation_Assay

Caption: A typical experimental workflow for the development and evaluation of degraders.

troubleshooting_logic Start Low/No Target Degradation Check_Permeability Assess Cell Permeability (PAMPA/Caco-2) Start->Check_Permeability Permeability_Status Permeability Low? Check_Permeability->Permeability_Status Optimize_Structure Modify Degrader Structure: - Change Linker - Amide-to-Ester - Prodrug Strategy Permeability_Status->Optimize_Structure Yes Check_Target_Engagement Assess Target Engagement (CETSA) Permeability_Status->Check_Target_Engagement No Optimize_Structure->Check_Permeability Engagement_Status Target Engaged? Check_Target_Engagement->Engagement_Status Check_Ternary_Complex Investigate Ternary Complex Formation Engagement_Status->Check_Ternary_Complex Yes Re-evaluate Binding Affinity Re-evaluate Binding Affinity Engagement_Status->Re-evaluate Binding Affinity No

Caption: A decision tree for troubleshooting poor degrader efficacy.

signaling_pathway Degrader This compound Based Degrader Ternary_Complex Ternary Complex (Target:Degrader:VHL) Degrader->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex VHL_E3_Ligase VHL E3 Ligase VHL_E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: The mechanism of action for a VHL-based PROTAC degrader.

References

Technical Support Center: (S,R,S)-AHPC-amido-C7-acid for PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing (S,R,S)-AHPC-amido-C7-acid in the development of Proteolysis Targeting Chimeras (PROTACs).

Troubleshooting Guides

This section addresses common experimental issues encountered when using PROTACs synthesized with this compound, a von Hippel-Lindau (VHL) E3 ligase ligand conjugated to a C7 amide linker.

Issue 1: No or Poor Target Protein Degradation

Observing minimal or no degradation of the target protein is a frequent challenge. A systematic approach is crucial to identify the point of failure.

Troubleshooting Workflow:

G start No Degradation Observed q1 Is the PROTAC stable and pure? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Does the PROTAC engage the target protein? a1_yes->q2 sol1 Synthesize and purify a new batch. Confirm identity and purity via LC-MS and NMR. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Does the PROTAC engage the VHL E3 ligase? a2_yes->q3 sol2 Validate warhead binding. Perform target engagement assays (e.g., CETSA, SPR). a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Does the ternary complex (Target-PROTAC-VHL) form? a3_yes->q4 sol3 Confirm (S,R,S) stereochemistry of AHPC. Perform VHL binding assays. Synthesize inactive epimer as a negative control. a3_no->sol3 a4_yes Yes q4->a4_yes a4_no No q4->a4_no q5 Is the target protein ubiquitinated? a4_yes->q5 sol4 Optimize linker (length, composition). Perform ternary complex formation assays (Co-IP, SPR, NanoBRET). a4_no->sol4 a5_yes Yes q5->a5_yes a5_no No q5->a5_no q6 Is the proteasome functional? a5_yes->q6 sol5 Perform in-cell or in vitro ubiquitination assays. a5_no->sol5 a6_yes Yes q6->a6_yes a6_no No q6->a6_no end Consult literature for target-specific issues. a6_yes->end sol6 Check cell health. Avoid over-confluent cells. Perform proteasome activity assays. a6_no->sol6

Figure 1: Step-by-step troubleshooting workflow for failed degradation.

Detailed Checks and Solutions:

  • Compound Integrity: Verify the purity and structural integrity of your synthesized PROTAC using methods like LC-MS and NMR.[1] Impurities or degradation of the compound can inhibit its activity.

  • Target and Ligase Engagement:

    • Target Engagement: Confirm that the "warhead" portion of your PROTAC is capable of binding to the target protein.[1]

    • VHL Engagement: The (S,R,S)-AHPC moiety is critical for binding to the VHL E3 ligase; an incorrect epimer will be inactive.[1] Co-treatment with an excess of a free VHL ligand (e.g., (S,R,S)-AHPC) should competitively block PROTAC binding to VHL and rescue the degradation, confirming VHL engagement.[1]

  • Ternary Complex Formation: Successful binding to both the target and VHL individually does not guarantee the formation of a stable and productive ternary complex.[1] The amido-C7-acid linker's length and flexibility are crucial for allowing the two proteins to come together effectively.[1] If ternary complex formation is inefficient, consider synthesizing PROTACs with different linker lengths or compositions.

  • Ubiquitination and Proteasomal Degradation:

    • Confirm that the target protein is being ubiquitinated in the presence of the PROTAC.

    • Ensure the proteasome is active in your experimental system. Co-treatment with a proteasome inhibitor (e.g., MG132) should reverse the degradation of the target protein.[1]

Issue 2: The "Hook Effect" is Observed

A common phenomenon with potent PROTACs is the "hook effect," where the degradation efficiency decreases at higher concentrations, resulting in a bell-shaped dose-response curve.[1]

Explanation:

G cluster_0 Optimal Concentration cluster_1 High Concentration Target Target PROTAC PROTAC Target->PROTAC Productive Ternary Complex VHL VHL PROTAC->VHL Productive Ternary Complex Target_High Target PROTAC_High1 PROTAC Target_High->PROTAC_High1 Non-productive Binary Complex PROTAC_High2 PROTAC VHL_High VHL PROTAC_High2->VHL_High Non-productive Binary Complex Productive Ternary Complex Productive Ternary Complex Degradation Degradation Productive Ternary Complex->Degradation Non-productive\nBinary Complex Non-productive Binary Complex No Degradation No Degradation Non-productive\nBinary Complex->No Degradation

Figure 2: The "Hook Effect" at high PROTAC concentrations.

At optimal concentrations, the PROTAC effectively bridges the target protein and VHL. However, at excessively high concentrations, the PROTAC can independently saturate both the target and VHL, leading to the formation of non-productive binary complexes and preventing the formation of the required ternary complex.[1]

Solution:

  • Perform a wide dose-response experiment (e.g., from low nanomolar to high micromolar) to fully characterize the concentration-dependent activity of your PROTAC and identify the optimal concentration range for maximal degradation.

Frequently Asked Questions (FAQs)

  • Q1: Why is the stereochemistry of the AHPC moiety so important?

    • A1: The von Hippel-Lindau (VHL) E3 ligase has a specific binding pocket for its endogenous substrate, HIF-1α, which is hydroxylated on a proline residue. The (S,R,S) stereochemistry of AHPC mimics this hydroxylated proline, allowing for high-affinity binding to VHL. Other stereoisomers, or epimers, will not fit correctly into the binding pocket and will be inactive, failing to recruit the E3 ligase.[1] Therefore, using an inactive epimer as a negative control is a critical experiment to demonstrate that the observed degradation is VHL-dependent.[1]

  • Q2: My PROTAC has poor solubility. How can this affect my experiment and what can I do?

    • A2: Poor aqueous solubility can lead to compound precipitation in cell culture media, resulting in an inaccurate estimation of the effective concentration and leading to poor or irreproducible degradation. The amido-C7-acid linker, while providing a point for conjugation, can contribute to the overall lipophilicity of the PROTAC. Strategies to address solubility issues include using co-solvents like DMSO (though high concentrations can be toxic to cells), or exploring formulation strategies. In the long term, medicinal chemistry efforts may be required to modify the PROTAC structure to improve its physicochemical properties.

  • Q3: How does the amido-C7-acid linker influence the properties of my PROTAC?

    • A3: The linker is a critical component that influences several properties of the PROTAC. The C7 alkyl chain provides a specific length and flexibility that dictates the spatial orientation of the target protein and VHL in the ternary complex. This geometry is crucial for efficient ubiquitination. The amide bond within the linker can influence the PROTAC's conformational rigidity and its ability to form intramolecular hydrogen bonds, which can affect cell permeability.[2][3] The terminal carboxylic acid provides a handle for conjugation to the warhead. The overall physicochemical properties of this linker will contribute to the PROTAC's solubility, permeability, and metabolic stability.[4]

  • Q4: What are the essential control experiments I should perform?

    • A4: A robust PROTAC experiment includes several key controls to validate the mechanism of action.

Control CompoundMechanism of ActionTypical ConcentrationExpected Outcome with Active PROTAC
MG132 / Bortezomib Proteasome Inhibitor1-10 µM (MG132), 10-100 nM (Bortezomib)Reversal of protein degradation
(S,R,S)-AHPC (free ligand) VHL Ligand Competitor10-100x molar excess of PROTACReversal of protein degradation
Inactive Epimer PROTAC Fails to bind VHLSame as active PROTACNo protein degradation observed
  • Q5: My target protein is ubiquitinated but not degraded. What could be the problem?

    • A5: This scenario suggests that the initial steps of the PROTAC mechanism are successful, but the final degradation step is impaired. Possible reasons include:

      • Inefficient Polyubiquitination: The ubiquitination may not be sufficient (e.g., monoubiquitination instead of polyubiquitination) to signal for proteasomal degradation.

      • Proteasome Impairment: The proteasome itself may be inhibited or dysfunctional in your experimental system. You can test for this using a proteasome activity assay.[5]

      • Deubiquitinase (DUB) Activity: The target protein may be rapidly deubiquitinated by DUBs, counteracting the action of the PROTAC.

Experimental Protocols

Protocol 1: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to qualitatively demonstrate the formation of the Target-PROTAC-VHL ternary complex in cells.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells (e.g., MCF-7 for ERα target) to 70-80% confluency.[6]

    • Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent the degradation of the target protein and allow the ternary complex to accumulate.[6]

    • Treat the cells with your PROTAC at an effective concentration (e.g., 100 nM) or a vehicle control (e.g., DMSO) for 4-6 hours.[6]

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.[6]

    • Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.[5][6]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.[6]

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads to reduce non-specific binding.[6]

    • Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-VHL) overnight at 4°C.[5][6] Use a non-specific IgG as a negative control.[6]

    • Add Protein A/G agarose beads to capture the antibody-protein complexes.[6]

  • Washing and Elution:

    • Wash the beads multiple times with a wash buffer to remove non-specifically bound proteins.[6]

    • Elute the protein complexes from the beads by boiling in Laemmli sample buffer.[6]

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.[6]

    • Probe the membrane with primary antibodies against your target protein and VHL to detect their presence in the immunoprecipitated complex.[6]

Protocol 2: In Vitro Ubiquitination Assay

This assay directly measures the ability of a PROTAC to mediate the ubiquitination of its target protein in a reconstituted system.

Methodology:

  • Reaction Setup:

    • In a microcentrifuge tube on ice, combine the following purified components: E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), E3 ligase complex (e.g., VHL/Elongin B/Elongin C), Ubiquitin, ATP, and the target protein of interest.

  • Initiate Reaction:

    • Add the PROTAC (or DMSO as a vehicle control) to the reaction mixture.

    • Incubate the reaction at 37°C for a specified time (e.g., 60-120 minutes).

  • Stop Reaction and Analyze:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Boil the samples and resolve them by SDS-PAGE.

  • Western Blot Detection:

    • Transfer the proteins to a membrane and perform a Western blot using an antibody against the target protein.

    • A successful reaction will show higher molecular weight bands or a smear above the unmodified target protein, corresponding to its ubiquitinated forms.[7]

Protocol 3: NanoBRET™ Assay for Ternary Complex Formation in Live Cells

This assay provides a quantitative method to monitor the formation of the ternary complex in real-time within living cells.

Methodology:

  • Cell Preparation:

    • Co-transfect cells (e.g., HEK293) with two plasmids: one expressing the target protein fused to NanoLuc® luciferase (the donor) and another expressing the E3 ligase (VHL) fused to HaloTag® (the acceptor).[1][8]

  • Compound Treatment:

    • Seed the transfected cells into a multi-well plate.

    • Add the HaloTag® NanoBRET® 618 Ligand, which will label the HaloTag®-VHL fusion protein.

    • Treat the cells with serial dilutions of your PROTAC.

  • Signal Measurement:

    • Add the Nano-Glo® Live Cell Substrate.

    • Measure the donor emission (at ~460 nm) and the acceptor emission (at >600 nm) using a luminometer.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.[1]

    • An increase in the NanoBRET™ ratio upon PROTAC addition indicates that the donor and acceptor are being brought into close proximity, confirming the formation of the ternary complex.[9] Plot the ratio against the PROTAC concentration to determine the EC50 for complex formation.[1]

Signaling Pathways

PROTACs utilizing this compound hijack the VHL E3 ligase, which is a key component of the ubiquitin-proteasome system. This system is fundamental to cellular homeostasis. The natural role of VHL is to target the alpha subunits of hypoxia-inducible factors (HIFs) for degradation under normoxic conditions.[10] By using a VHL-recruiting PROTAC, researchers can direct this degradation machinery towards a wide range of pathogenic proteins involved in various signaling pathways.

G PROTAC PROTAC (this compound based) VHL VHL E3 Ligase Complex PROTAC->VHL POI Protein of Interest (POI) (e.g., Kinase, Transcription Factor) PROTAC->POI Ternary_Complex POI-PROTAC-VHL Ternary Complex VHL->Ternary_Complex POI->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation of POI Proteasome->Degradation Downstream Inhibition of Downstream Signaling Pathway Degradation->Downstream

Figure 3: General signaling pathway for a VHL-recruiting PROTAC.

References

Technical Support Center: Refinement of Conjugation Chemistry for (S,R,S)-AHPC-amido-C7-acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed experimental protocols and refinement data for the specific proprietary molecule, (S,R,S)-AHPC-amido-C7-acid, are not publicly available. This technical support guide provides comprehensive information on the most relevant and widely used chemical method for conjugating a molecule with a terminal carboxylic acid (like the C7-acid) to a biomolecule containing primary amines (e.g., lysine (B10760008) residues on a protein). The principles and troubleshooting steps outlined here are directly applicable to the chemistry of the specified compound.

This compound is a molecule that incorporates a VHL E3 ligase ligand, which is primarily used for the synthesis of Proteolysis-targeting chimeras (PROTACs).[1][2][3] The terminal C7 carboxylic acid allows for its covalent linkage to other molecular entities. The standard method for achieving this is through an amidation reaction, commonly facilitated by carbodiimide (B86325) chemistry (EDC) in the presence of N-hydroxysuccinimide (NHS).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry for conjugating a carboxylic acid-containing molecule to a protein?

A1: The most common method is the formation of an amide bond between the carboxylic acid group (-COOH) of your molecule and a primary amine group (-NH₂) on the target biomolecule. This reaction is typically mediated by a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) to improve efficiency and stability.[4]

Q2: How does EDC/NHS chemistry work?

A2: The process occurs in two main steps:

  • Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can hydrolyze, reverting back to the carboxylic acid.

  • Stabilization and Conjugation: NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester. This semi-stable ester is less susceptible to hydrolysis and reacts efficiently with a primary amine to form a stable amide bond, releasing the NHS leaving group.

Q3: Why is NHS or Sulfo-NHS necessary?

A3: While EDC can directly mediate amide bond formation, the O-acylisourea intermediate is prone to rapid hydrolysis in water, which leads to low conjugation yields.[4] NHS is added to create a more stable amine-reactive intermediate (the NHS ester), which increases the overall efficiency of the conjugation reaction by allowing more time for the desired reaction with the amine to occur.[4]

Q4: What are the optimal pH conditions for this conjugation?

A4: The reaction involves a trade-off. The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5–5.5). However, the subsequent reaction of the NHS ester with the primary amine is most efficient at a slightly alkaline pH (7.0–8.5). A common compromise is to perform the reaction in a single step at a pH of 7.0-7.5.[4] For a two-step protocol, the activation is done at pH 4.5-5.5, followed by buffer exchange or pH adjustment to 7.2-8.0 for the reaction with the amine.

Q5: What buffers should I use or avoid?

A5: Use non-amine, non-carboxylate buffers. MES buffer is ideal for the activation step (pH 4.5-6.0), and Phosphate-Buffered Saline (PBS) or HEPES buffer is suitable for the conjugation step (pH 7.0-8.0). Avoid buffers containing primary amines (like Tris or Glycine) or carboxylates (like Acetate or Citrate), as they will compete with the reaction.[5][6]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or No Conjugation Yield Reagent Inactivity: EDC or NHS is hydrolyzed due to improper storage.Always use fresh, high-quality EDC and NHS. Store desiccated at -20°C. Allow reagents to warm to room temperature before opening to prevent moisture condensation.
Sub-optimal pH: Incorrect pH for activation or conjugation.Verify the pH of your reaction buffer. For a one-pot reaction, use a buffer at pH 7.2. For a two-step reaction, ensure the activation step is at pH 4.5-5.5 and the conjugation step is at pH 7.2-8.0.
Presence of Interfering Substances: Buffers contain amines (Tris, glycine) or carboxylates.[6]Perform a buffer exchange on your protein into an appropriate buffer (e.g., MES or PBS) using dialysis, desalting columns, or ultrafiltration before starting the conjugation.[5]
Insufficient Molar Ratio of Reagents: Too little EDC/NHS or linker-acid.Optimize the molar ratio of Linker:EDC:NHS. A common starting point is a 1:2:5 or 1:5:10 molar ratio. Titrate to find the optimal balance between yield and protein modification.
Hydrolysis of Intermediates: Reaction time is too long, or conditions are not optimal, leading to the hydrolysis of the activated acid.[4]Minimize reaction time. For a two-step protocol, add the amine-containing molecule to the activated acid as soon as possible. Ensure the reaction is performed promptly after preparing reagents.
Protein Aggregation/Precipitation Over-modification: High degree of conjugation changes the protein's isoelectric point and solubility.[7]Reduce the molar ratio of the linker-acid to the protein. Optimize the reaction time and temperature (e.g., perform the reaction at 4°C instead of room temperature).[5]
Solvent Incompatibility: The linker-acid may have low aqueous solubility.If the linker-acid is dissolved in an organic solvent like DMSO, ensure the final concentration of the organic solvent in the reaction mixture is low (typically <5-10%) to prevent protein denaturation.
Loss of Protein Biological Activity Modification of Critical Residues: Conjugation occurs at lysine residues within the protein's active site or binding interface.Reduce the molar excess of the linker-acid to achieve a lower degree of labeling. If activity loss persists, consider site-specific conjugation methods if possible.[8]
Harsh Reaction Conditions: pH or temperature is causing denaturation.Ensure the pH of the reaction buffer is within the protein's stability range. Perform the reaction at a lower temperature (4°C) for a longer duration.[4]

Experimental Protocols and Data

General Protocol for One-Pot EDC/NHS Conjugation

This protocol outlines a general procedure for conjugating a carboxylic acid-containing molecule (e.g., this compound) to an amine-containing protein.

  • Buffer Exchange: Ensure the protein is in an amine-free and carboxyl-free buffer, such as PBS (pH 7.2). Adjust the protein concentration to 1-5 mg/mL.

  • Prepare Reagents: Prepare fresh stock solutions of the linker-acid, EDC, and Sulfo-NHS in an appropriate solvent (e.g., water or DMSO for the linker-acid; water for EDC/Sulfo-NHS).

  • Reaction Setup:

    • Add the desired molar excess of the linker-acid to the protein solution. Mix gently.

    • Immediately add the desired molar excess of EDC and Sulfo-NHS to the reaction mixture.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.[4]

  • Quenching (Optional): Stop the reaction by adding an amine-containing buffer like Tris to a final concentration of 50 mM, or by adding hydroxylamine (B1172632) or beta-mercaptoethanol. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted linker and reagents by size exclusion chromatography (desalting column), dialysis, or tangential flow filtration (TFF).

  • Characterization: Analyze the conjugate to determine the degree of labeling (DOL) using techniques like UV-Vis spectroscopy, Mass Spectrometry, or HPLC.

Recommended Reaction Parameters
ParameterRecommended RangeRationale
Reaction pH 7.0 - 7.5A good compromise between EDC activation and amine reactivity.[4]
Temperature 4°C to 25°CLower temperatures can reduce non-specific reactions and protein aggregation but may require longer incubation times.[4]
Molar Ratio (Protein:Linker) 1:5 to 1:20Varies depending on the number of available amines and the desired degree of labeling. Start with a lower ratio and optimize.
Molar Ratio (Linker:EDC:Sulfo-NHS) 1:2:5 to 1:10:10A molar excess of EDC and Sulfo-NHS is required to drive the reaction efficiently and outcompete hydrolysis.
Incubation Time 1-4 hours at RT; 4-12 hours at 4°COptimization is required. Longer times may increase yield but also risk hydrolysis and protein degradation.

Visualizations

G cluster_0 Step 1: Activation cluster_1 Step 2: Stabilization & Conjugation Linker_COOH Linker-COOH (Carboxylic Acid) Acylisourea O-Acylisourea Intermediate (Unstable) Linker_COOH->Acylisourea + EDC EDC EDC NHS_Ester NHS Ester Intermediate (Semi-Stable) Acylisourea->NHS_Ester + NHS NHS NHS / Sulfo-NHS Conjugate Linker-CO-NH-Protein (Stable Amide Bond) NHS_Ester->Conjugate + Protein-NH₂ Protein_NH2 Protein-NH₂ (Primary Amine)

Caption: Chemical pathway of EDC/NHS mediated amidation.

G start Start: Protein & Linker-Acid buffer_exchange 1. Buffer Exchange (e.g., into PBS, pH 7.2) start->buffer_exchange reagent_prep 2. Prepare Fresh Reagents (EDC, Sulfo-NHS) buffer_exchange->reagent_prep mixing 3. Combine Reactants (Protein, Linker, EDC, Sulfo-NHS) reagent_prep->mixing incubation 4. Incubate (e.g., 2h at RT or overnight at 4°C) mixing->incubation quenching 5. Quench Reaction (Optional, e.g., with Tris buffer) incubation->quenching purification 6. Purify Conjugate (e.g., Desalting Column) quenching->purification characterization 7. Characterize (e.g., Mass Spec, HPLC) purification->characterization end End: Purified Conjugate characterization->end

Caption: General experimental workflow for bioconjugation.

G start Problem: Low Conjugation Yield check_reagents Are EDC/NHS reagents fresh and stored properly? start->check_reagents check_buffer Does buffer contain interfering amines or carboxylates? check_reagents->check_buffer Yes solution_reagents Solution: Use fresh reagents. check_reagents->solution_reagents No check_ph Is the reaction pH within the optimal range (7.0-7.5)? check_buffer->check_ph No solution_buffer Solution: Perform buffer exchange into PBS or HEPES. check_buffer->solution_buffer Yes check_ratio Is the molar ratio of Linker:EDC:NHS sufficient? check_ph->check_ratio Yes solution_ph Solution: Adjust buffer pH. check_ph->solution_ph No solution_ratio Solution: Increase molar excess of EDC/NHS and/or Linker. check_ratio->solution_ratio No

Caption: Troubleshooting decision tree for low conjugation yield.

References

Addressing PROTAC hook effect with (S,R,S)-AHPC-amido-C7-acid designs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing PROTACs designed with the (S,R,S)-AHPC-amido-C7-acid E3 ligase ligand-linker conjugate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the development and experimental use of these targeted protein degraders.

Frequently Asked Questions (FAQs)

Q1: What is a PROTAC and how does it work?

A1: A Proteolysis Targeting Chimera (PROTAC) is a heterobifunctional molecule designed to eliminate specific proteins of interest (POIs) from the cell. It achieves this by hijacking the body's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). A PROTAC consists of a ligand that binds to the POI, a linker, and a ligand that recruits an E3 ubiquitin ligase. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is crucial for the subsequent ubiquitination and proteasomal degradation of the POI.[1]

Q2: What is the significance of the (S,R,S)-AHPC component in my PROTAC?

A2: (S,R,S)-AHPC, also known as VH032-NH2, is a ligand that specifically binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3][4] By incorporating this ligand, your PROTAC is designed to recruit the VHL E3 ligase to your target protein. The VHL protein is a substrate recognition subunit of a Cullin RING E3 ubiquitin ligase complex and is a popular choice for PROTAC design.[2]

Q3: What is the "hook effect" and why is it a concern with PROTACs?

A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC.[5][6] This results in a characteristic bell-shaped dose-response curve.[6] It is caused by the formation of unproductive binary complexes at excessive PROTAC concentrations.[7][8] Instead of forming a productive ternary complex (Target Protein-PROTAC-E3 Ligase), the PROTAC independently binds to either the target protein or the E3 ligase, inhibiting the degradation process.[7][8] The hook effect can lead to misinterpretation of a PROTAC's potency and efficacy.[7]

Q4: How is the this compound design intended to address the hook effect?

A4: While the (S,R,S)-AHPC component engages the VHL E3 ligase, the "amido-C7-acid" linker is a critical determinant of the PROTAC's efficacy.[9][10] The length, composition, and attachment points of the linker influence the stability and conformation of the ternary complex.[9] An optimized linker, such as the amido-C7-acid linker, can promote positive cooperativity, where the binding of the PROTAC to one protein increases its affinity for the other.[5] This enhanced stability of the ternary complex can help overcome the formation of non-productive binary complexes, thus mitigating the hook effect.[5][11]

Troubleshooting Guide

Problem 1: I am observing a significant hook effect in my degradation assay.

  • Possible Cause: The PROTAC concentration is too high, leading to the formation of unproductive binary complexes.[7]

  • Troubleshooting Steps:

    • Perform a wide dose-response curve: Test your PROTAC over a broad range of concentrations (e.g., pM to µM) to fully characterize the dose-response relationship and identify the optimal concentration for maximal degradation (Dmax).[6][12]

    • Focus on lower concentrations: For subsequent experiments, use concentrations at or below the determined Dmax to operate within the productive degradation window.[12]

    • Assess ternary complex stability: Utilize biophysical assays like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Isothermal Titration Calorimetry (ITC) to evaluate the stability and cooperativity of the ternary complex.[13][14] Low cooperativity may indicate an unstable complex, contributing to the hook effect.[5]

Problem 2: My this compound PROTAC is not degrading the target protein.

  • Possible Causes:

    • Poor cell permeability.[6]

    • Low expression of VHL E3 ligase in the cell line.[6]

    • Inefficient ternary complex formation.[9]

    • Instability of the PROTAC compound.

  • Troubleshooting Steps:

    • Verify cellular uptake: Employ cellular thermal shift assays (CETSA) or NanoBRET to confirm target engagement within the cell.[12]

    • Confirm VHL expression: Check the expression levels of VHL in your chosen cell line via Western Blot or qPCR.[9]

    • Evaluate ternary complex formation: Use in vitro or in-cell assays such as FRET, NanoBRET, or Co-Immunoprecipitation (Co-IP) to confirm that your PROTAC can induce the formation of the Target-PROTAC-VHL complex.[14][15][16]

    • Check compound integrity: Ensure your PROTAC is properly stored and prepare fresh stock solutions for your experiments.[6]

    • Optimize incubation time: Perform a time-course experiment to determine the optimal treatment duration for maximal degradation.[7]

Problem 3: Biophysical assays show weak ternary complex formation.

  • Possible Cause: The linker design may not be optimal for the specific target protein and VHL, leading to steric hindrance or unfavorable protein-protein interactions.[5]

  • Troubleshooting Steps:

    • Synthesize and test linker analogs: If possible, test a series of PROTACs with varying linker lengths and compositions to identify a linker that promotes more stable ternary complex formation.[5]

    • Characterize binary binding affinities: Measure the binding affinities of your PROTAC to the target protein and VHL separately. A significant imbalance in affinities can exacerbate the hook effect.[5]

    • Structural biology studies: If feasible, obtaining a crystal structure of the ternary complex can provide valuable insights for rational linker design.[17]

Quantitative Data Summary

The following tables provide a hypothetical comparison of a conventional PROTAC with an this compound PROTAC designed to mitigate the hook effect.

Table 1: Cellular Degradation Parameters

PROTACDC50 (nM)Dmax (%)Hook Effect Onset (nM)
Conventional PROTAC5090500
This compound PROTAC2595>5000

Table 2: Biophysical Parameters for Ternary Complex Formation

PROTACBinary Affinity (Target, KD, nM)Binary Affinity (VHL, KD, nM)Cooperativity (α)Ternary Complex Stability (KD, nM)
Conventional PROTAC1002000.8 (Negative)250
This compound PROTAC1501805.2 (Positive)5.5

Experimental Protocols

Protocol 1: Dose-Response Analysis by Western Blot

  • Cell Seeding: Plate cells in 12-well plates and allow them to adhere overnight.[6]

  • Compound Preparation: Prepare serial dilutions of your PROTAC in complete medium. A recommended range is 0.1 nM to 10 µM to capture the full dose-response curve.[6]

  • Treatment: Treat the cells with varying concentrations of the PROTAC for a predetermined time (typically 4-24 hours). Include a vehicle control (e.g., DMSO).[6]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[6]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6]

  • Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

    • Use a loading control antibody (e.g., GAPDH, β-actin) to normalize protein loading.[6]

  • Data Analysis:

    • Quantify band intensities using densitometry.

    • Normalize the target protein band intensity to the loading control.

    • Plot the normalized protein levels against the log of the PROTAC concentration to visualize the dose-response curve and determine DC50 and Dmax.[6]

Protocol 2: Ternary Complex Formation Assay using NanoBRET™

This protocol provides a general framework for assessing ternary complex formation in live cells.[15]

  • Cell Line Preparation: Use a cell line endogenously expressing your target protein tagged with HiBiT. Transfect these cells with a plasmid encoding for LgBiT and a HaloTag®-VHL fusion protein.[15]

  • Reagent Preparation:

    • Prepare a solution of HaloTag® ligand (fluorescent acceptor) in a suitable buffer.

    • Prepare serial dilutions of your PROTAC.

    • Prepare the Nano-Glo® Live Cell Reagent (luminescent substrate).

  • Assay Procedure:

    • Seed the prepared cells in a white, 96-well plate.

    • Label the cells with the HaloTag® ligand.

    • Treat the cells with the serially diluted PROTAC and a proteasome inhibitor (e.g., MG132) to prevent degradation of the target.

    • Add the Nano-Glo® Live Cell Reagent.

    • Measure luminescence and filtered light emission using a plate reader capable of BRET measurements.

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). An increase in the BRET ratio indicates the formation of the ternary complex. Plot the BRET ratio against the PROTAC concentration.[15]

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation POI Target Protein (POI) PROTAC This compound PROTAC POI->PROTAC Binds Proteasome Proteasome POI->Proteasome Targeted VHL VHL E3 Ligase PROTAC->VHL Binds Ub Ubiquitin VHL->Ub Recruits Ub->POI Ubiquitination Degradation Degraded Peptides Proteasome->Degradation Degrades

Caption: Mechanism of PROTAC-mediated protein degradation.

Hook_Effect cluster_1 Optimal PROTAC Concentration cluster_2 High PROTAC Concentration (Hook Effect) POI1 Target Protein PROTAC1 PROTAC POI1->PROTAC1 VHL1 VHL PROTAC1->VHL1 Ternary_Complex Productive Ternary Complex PROTAC1->Ternary_Complex POI2 Target Protein PROTAC2a PROTAC POI2->PROTAC2a Binary_Complex1 Unproductive Binary Complex PROTAC2a->Binary_Complex1 PROTAC2b PROTAC VHL2 VHL PROTAC2b->VHL2 Binary_Complex2 Unproductive Binary Complex PROTAC2b->Binary_Complex2

Caption: The PROTAC hook effect at high concentrations.

Troubleshooting_Workflow Start No or Low Degradation Observed Check_Permeability Assess Cell Permeability (e.g., CETSA) Start->Check_Permeability Check_VHL Verify VHL Expression (Western Blot/qPCR) Check_Permeability->Check_VHL Permeable Optimize_Linker Redesign/Optimize Linker Check_Permeability->Optimize_Linker Not Permeable Check_Ternary Confirm Ternary Complex Formation (NanoBRET/Co-IP) Check_VHL->Check_Ternary VHL Expressed Change_Cell_Line Select Cell Line with High VHL Expression Check_VHL->Change_Cell_Line VHL Low/Absent Check_Compound Verify Compound Integrity Check_Ternary->Check_Compound Complex Forms Check_Ternary->Optimize_Linker No Complex Success Degradation Observed Check_Compound->Success Compound Stable

Caption: Troubleshooting workflow for lack of PROTAC activity.

References

Technical Support Center: Strategies to Minimize Non-specific Binding of (S,R,S)-AHPC-amido-C7-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize non-specific binding of (S,R,S)-AHPC-amido-C7-acid conjugates in your experiments. This compound incorporates a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand and a linker, commonly used in the design of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5] Minimizing non-specific binding is crucial for obtaining accurate and reproducible data in PROTAC-based studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is non-specific binding a concern?

This compound is a chemical moiety that includes a ligand for the VHL E3 ubiquitin ligase and a C7 amide linker.[1][2] It is a key component in the synthesis of PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins.

Non-specific binding is a significant concern because PROTACs are designed to bring a target protein and an E3 ligase into close proximity to facilitate ubiquitination and subsequent degradation.[6] If the PROTAC conjugate binds to unintended proteins or cellular components, it can lead to:

  • High background signal in assays, obscuring the specific signal from the target of interest.[7][8]

  • Off-target effects , where the PROTAC induces the degradation of proteins other than the intended target.[9][10]

Q2: What are the primary drivers of non-specific binding for PROTACs like those using this compound?

The relatively high molecular weight and lipophilicity of many PROTACs can contribute to non-specific binding. Key drivers include:

  • Hydrophobic Interactions: The hydrophobic regions of the PROTAC molecule can interact non-specifically with hydrophobic surfaces of microplates or other proteins.[11]

  • Ionic Interactions: Charged moieties on the PROTAC can interact with oppositely charged surfaces or biomolecules.[7]

  • Poor Solubility: Aggregation of the PROTAC at higher concentrations can lead to non-specific interactions.

Q3: How does the linker component, such as the C7-acid in this compound, influence non-specific binding?

The linker plays a critical role in the properties of a PROTAC. The length, rigidity, and composition of the linker can influence:

  • Solubility and Permeability: Linker properties can affect the overall solubility and cell permeability of the PROTAC.[12]

  • Ternary Complex Formation: The linker's flexibility and length are crucial for the effective formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).

  • Off-Target Effects: An improperly designed linker can lead to the recruitment of unintended proteins to the E3 ligase, resulting in off-target degradation.[13]

Troubleshooting Guides

Issue 1: High Background in Western Blot for Target Degradation

High background on a Western blot can mask the specific bands corresponding to your target protein, making it difficult to accurately quantify degradation.

A High Background Observed B Optimize Blocking Step A->B C Adjust Antibody Concentrations B->C D Optimize Washing Steps C->D E Review Sample Preparation D->E F Reduced Background E->F

Caption: Troubleshooting workflow for high background in Western blot.

  • Optimize the Blocking Step: Insufficient blocking is a common cause of high background.[8]

    • Increase Blocking Agent Concentration: If using 5% non-fat dry milk or Bovine Serum Albumin (BSA), try increasing the concentration to 7%.[8]

    • Extend Blocking Time: Increase the blocking incubation time from 1 hour to 2 hours at room temperature, or overnight at 4°C.

    • Switch Blocking Agents: Different blocking agents can have varying efficacy. Consider switching between non-fat dry milk and BSA. For phosphorylated protein detection, BSA is generally preferred as milk contains phosphoproteins that can cause background.[14]

  • Adjust Antibody Concentrations:

    • Primary Antibody: A high concentration of the primary antibody can lead to non-specific binding. Perform a titration to determine the optimal concentration.

    • Secondary Antibody: Run a control with only the secondary antibody to ensure it is not the source of the high background.[8]

  • Optimize Washing Steps: Inadequate washing can leave behind unbound antibodies.

    • Increase Wash Buffer Volume and Duration: Increase the volume of your wash buffer (e.g., TBST) and the duration of each wash.

    • Add a Detergent: Including a non-ionic detergent like Tween-20 (typically at 0.05-0.1%) in your wash buffer can help reduce non-specific interactions.[11]

Issue 2: Inconsistent or High Background in Cell-Based Assays (e.g., NanoBRET, CETSA)

Non-specific binding in cell-based assays can lead to a low signal-to-noise ratio and unreliable data.

  • Buffer Optimization:

    • Ionic Strength: Increase the salt concentration (e.g., NaCl) in your assay buffer to disrupt non-specific electrostatic interactions. You can test a range from 150 mM to 500 mM.[7]

    • Detergents: Include a low concentration of a non-ionic detergent (e.g., 0.01-0.05% Tween-20 or Triton X-100) in your lysis buffer (for endpoint assays) or assay buffer to reduce hydrophobic interactions.[11]

  • Use of Blocking Agents:

    • For in vitro assays using cell lysates, the addition of a blocking protein like BSA (0.1-1%) can help to saturate non-specific binding sites.

  • Control for Compound Aggregation:

    • Ensure your this compound conjugate is fully solubilized. Poor solubility and aggregation can lead to non-specific effects. It is often soluble in DMSO.[2]

    • Visually inspect your compound dilutions for any signs of precipitation.

Data Presentation

Table 1: Comparison of Blocking Agents for Western Blot

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Non-fat Dry Milk5% (w/v) in TBSTInexpensive, readily available.Contains phosphoproteins and biotin, which can interfere with certain detection methods.
Bovine Serum Albumin (BSA)3-5% (w/v) in TBSTLow cross-reactivity with many antibodies; suitable for phosphoprotein detection.[14]More expensive than milk.
Commercial Blocking BuffersVariesOften protein-free, reducing the chance of cross-reactivity.Higher cost.

Table 2: Effect of Wash Buffer Additives on Background Signal (Illustrative Data)

Additive in Wash Buffer (TBST)ConcentrationRelative Background Signal (Normalized to TBST alone)
None-1.00
Tween-200.1%0.65
NaCl300 mM0.78
Tween-20 + NaCl0.1% + 300 mM0.52

Experimental Protocols

Protocol 1: Western Blot for PROTAC-Mediated Degradation

This protocol is a standard method for quantifying changes in target protein levels after treatment with a PROTAC.[15]

  • Cell Culture and Treatment:

    • Plate cells at a suitable density to reach 70-80% confluency on the day of treatment.

    • Treat cells with a dose-response of your this compound conjugate for a predetermined time (e.g., 6, 12, or 24 hours). Include a vehicle control (e.g., DMSO).[16]

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.[16]

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[15]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]

    • Incubate the membrane with a primary antibody specific for your target protein overnight at 4°C.

    • Wash the membrane three times with TBST.[13]

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.[13]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]

Protocol 2: Global Proteomics for Off-Target Identification

This mass spectrometry-based approach provides an unbiased view of changes in the proteome following PROTAC treatment, helping to identify off-target effects.[9]

  • Sample Preparation:

    • Culture cells and treat with your PROTAC, a vehicle control, and a negative control (if available) as described for the Western blot protocol.

    • Harvest and lyse the cells.

    • Reduce, alkylate, and digest the proteins into peptides using trypsin.[9]

  • LC-MS/MS Analysis:

    • Analyze the peptide samples using a high-resolution mass spectrometer.[9]

  • Data Analysis:

    • Process the raw data using software such as MaxQuant or Spectronaut to identify and quantify proteins.[9]

    • Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls.

Mandatory Visualization

cluster_0 PROTAC Mechanism of Action PROTAC PROTAC (this compound conjugate) Ternary Ternary Complex PROTAC->Ternary Target Target Protein Target->Ternary E3 VHL E3 Ligase E3->Ternary Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Recognition Degradation Degraded Protein Fragments Proteasome->Degradation cluster_1 Off-Target Identification Workflow A Cell Treatment (PROTAC vs. Control) B Cell Lysis and Protein Digestion A->B C LC-MS/MS Analysis B->C D Data Analysis (Protein Quantification) C->D E Identify Downregulated Proteins D->E F Validation (e.g., Western Blot) E->F

References

Validation & Comparative

A Comparative Guide to (S,R,S)-AHPC-amido-C7-acid and Other PROTAC Linkers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. A critical component of a PROTAC's architecture is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety. The nature of this linker profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the degrader. This guide provides an objective comparison of (S,R,S)-AHPC-amido-C7-acid, a von Hippel-Lindau (VHL) E3 ligase ligand-linker conjugate, with other commonly employed PROTAC linkers, supported by experimental data.

The Crucial Role of the Linker in PROTAC Function

The linker in a PROTAC is not merely a passive spacer but an active contributor to the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can result in steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency.[2]

Key parameters used to quantify PROTAC efficacy are:

  • DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[1]

  • Dmax : The maximum percentage of target protein degradation achieved. A higher Dmax value signifies greater efficacy.[1]

Comparison of PROTAC Linker Types

PROTAC linkers are broadly categorized into flexible and rigid types, with variations in composition and length.

Flexible Linkers: Alkyl and Polyethylene Glycol (PEG) Chains

Alkyl and PEG chains are the most prevalently used linkers in PROTAC design due to their synthetic accessibility and the ease with which their length can be modified.[1]

  • Alkyl Chains: These simple hydrocarbon chains offer a high degree of conformational flexibility.[1] While synthetically straightforward, their hydrophobicity can impact the overall solubility of the PROTAC molecule.[1]

  • PEG Linkers: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are more hydrophilic than alkyl chains, which can enhance the solubility and cell permeability of the PROTAC.[3] Approximately 54% of reported PROTACs utilize PEG linkers.[1] However, they may exhibit reduced metabolic stability in vivo compared to alkyl-based linkers.[3]

Rigid Linkers

Rigid linkers, often incorporating cyclic structures like piperazine, piperidine, or aromatic rings, introduce conformational constraints. This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[1]

(S,R,S)-AHPC-based Linkers

This compound is a bifunctional molecule that incorporates the (S,R,S)-AHPC-based VHL ligand and a 7-carbon alkyl chain linker with a terminal carboxylic acid. This provides a ready-to-use building block for the synthesis of VHL-recruiting PROTACs. The AHPC moiety ensures high-affinity binding to the VHL E3 ligase, a critical factor for initiating the degradation process. The C7-acid linker offers a flexible aliphatic chain, allowing for covalent attachment to a ligand targeting the protein of interest.

Quantitative Performance Comparison: A Case Study on BRD4 Degradation

For instance, the well-characterized VHL-based BRD4 degrader, MZ1, which employs a PEG-based linker, demonstrates potent degradation of BRD4.[4] Similarly, ARV-771, another VHL-based BET degrader synthesized using an (S,R,S)-AHPC-Me precursor, shows potent degradation of BET proteins with a DC50 of less than 1 nM in castration-resistant prostate cancer cells.[5] In contrast, dBET1, a CRBN-based degrader, is also a potent pan-BET degrader.[6]

The following table summarizes the performance of representative BRD4-targeting PROTACs with different E3 ligase ligands and linker types. It is important to note that direct comparisons should be made with caution as the warhead, linker attachment points, and experimental conditions can vary between studies.

PROTACE3 Ligase LigandLinker Type (General)Target ProteinCell LineDC50 (nM)Dmax (%)
MZ1VHL-basedPEGBRD4HeLa~13>90
dBET1CRBN-basedPEG-likeBRD4MV4-11Potent>90
ARV-771VHL-based (from AHPC precursor)Not specifiedBET proteins22Rv1<1>95

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC linkers. The following is a detailed methodology for a key experiment used to determine the degradation efficiency of PROTACs.

Western Blot Analysis for PROTAC-Mediated Protein Degradation

This protocol outlines the steps for treating cells with a PROTAC and quantifying the degradation of the target protein via Western blot.[7]

1. Cell Culture and Treatment:

  • Seed a human cancer cell line known to express the target protein (e.g., HeLa or THP-1 for BRD4) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[7]

  • Allow cells to adhere overnight.

  • Prepare serial dilutions of the PROTACs (e.g., with this compound linker vs. a PEG linker) in the appropriate cell culture medium.

  • Treat the cells with varying concentrations of the PROTACs (e.g., a range from 1 nM to 10 µM) for a specified time course (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[7]

2. Cell Lysis and Protein Quantification:

  • After the treatment period, wash the cells with ice-cold phosphate-buffered saline (PBS).[7]

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the soluble proteins.[7]

  • Determine the protein concentration of each lysate using a Bradford or BCA protein assay.[7]

3. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration of all samples.

  • Denature the proteins by boiling in Laemmli sample buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[7]

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[7]

  • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.[7]

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[7]

4. Detection and Data Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein levels to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control for each PROTAC concentration.

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Visualizing Signaling Pathways and Experimental Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC ((S,R,S)-AHPC-linker-Target Ligand) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (e.g., BRD4) Target->Ternary_Complex E3_Ligase VHL E3 Ligase E3_Ligase->Ternary_Complex Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC Mechanism of Action.

Western_Blot_Workflow A Cell Seeding & PROTAC Treatment B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Antibody Incubation (Primary & Secondary) D->E F Chemiluminescent Detection E->F G Data Analysis (DC50 & Dmax Calculation) F->G

Caption: Western Blot Experimental Workflow.

Linker_Properties cluster_linker Linker Properties cluster_performance PROTAC Performance Length Length Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Composition Composition (Alkyl, PEG, AHPC-based) Composition->Ternary_Complex PK_Properties Pharmacokinetics (Solubility, Permeability) Composition->PK_Properties Flexibility Flexibility/Rigidity Flexibility->Ternary_Complex Degradation Degradation Efficacy (DC50, Dmax) Ternary_Complex->Degradation

Caption: Logical Relationship of Linker Properties.

Conclusion

The choice of linker is a critical determinant of PROTAC success. While flexible linkers like alkyl and PEG chains offer synthetic ease and have been widely used, there is a growing interest in more functionalized and rigid linkers to improve potency, selectivity, and drug-like properties. The this compound provides a valuable, ready-to-use building block for constructing VHL-recruiting PROTACs with a flexible alkyl linker. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a variety of linker types and lengths. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.

References

Validating Target Degradation by (S,R,S)-AHPC-amido-C7-acid PROTACs: A Comparative Guide to Western Blot and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide on the validation of protein degradation by PROTACs utilizing the (S,R,S)-AHPC-amido-C7-acid linker system, with a focus on Western Blot analysis and comparison with alternative technologies.

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, facilitating the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A key component in many PROTACs is the E3 ligase ligand, with derivatives of (S,R,S)-AHPC, a von Hippel-Lindau (VHL) E3 ligase ligand, being commonly employed. When coupled with a linker, such as an amido-C7-acid chain, and a warhead specific to a target protein, it forms a potent degrader molecule. For instance, a PROTAC utilizing an (S,R,S)-AHPC-C7 linker has been effectively used to target Estrogen-Related Receptor Alpha (ERRα), a key player in cellular metabolism and a target in various diseases.

Validating the efficacy of these PROTACs is a critical step in their development. This guide provides a comprehensive overview of using Western Blot for the validation of target degradation and compares it with other robust methodologies.

The PROTAC Mechanism: A Ternary Complex Formation

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity enables the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the 26S proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex PROTAC PROTAC (this compound-Target Ligand) Target Target Protein (e.g., ERRα) PROTAC->Target Binds E3_Ligase VHL E3 Ligase PROTAC->E3_Ligase Ub Ubiquitin E3_Ligase_in_complex E3 Ligase Ub->E3_Ligase_in_complex Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Target_in_complex Target Protein Target_in_complex->Proteasome Degradation PROTAC_in_complex PROTAC Target_in_complex->PROTAC_in_complex PROTAC_in_complex->E3_Ligase_in_complex E3_Ligase_in_complex->Target_in_complex Polyubiquitination

PROTAC-mediated protein degradation pathway.

Western Blot for Validation of Target Degradation

Western Blot is a cornerstone technique for assessing PROTAC-mediated protein degradation. It allows for the semi-quantitative determination of the target protein levels in cells following PROTAC treatment. Key parameters derived from this analysis are the DC50 (the concentration of PROTAC that induces 50% degradation of the target protein) and the Dmax (the maximal level of protein degradation achieved).[1]

Experimental Workflow

Western_Blot_Workflow start Start: Cell Culture treatment PROTAC Treatment (Varying Concentrations & Time) start->treatment lysis Cell Lysis (RIPA Buffer) treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking (5% Milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (Anti-Target & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry, DC50, Dmax) detection->analysis end End: Validation Results analysis->end

General workflow for Western Blot analysis.
Detailed Experimental Protocol

  • Cell Culture and Treatment:

    • Plate cells (e.g., a cell line endogenously expressing ERRα) at an appropriate density and allow them to adhere overnight.

    • Treat cells with varying concentrations of the this compound-ERRα PROTAC for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) assay to ensure equal protein loading.

  • SDS-PAGE and Protein Transfer:

    • Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-ERRα) and a primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibodies for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Comparison with Alternative Validation Methods

While Western Blot is a reliable method, other techniques offer advantages in terms of throughput, quantification, and the ability to study degradation in live cells.[1][2] A multi-pronged approach using orthogonal methods provides a higher degree of confidence in the validation of a PROTAC's efficacy and specificity.

MethodPrincipleThroughputKey ParametersAdvantagesDisadvantages
Western Blot Antibody-based detection of protein size and abundance after gel electrophoresis.Low to MediumDC50, DmaxWidely accessible, provides molecular weight information, well-established.Semi-quantitative, labor-intensive, requires specific and validated antibodies.
HiBiT/NanoBRET Assay A small peptide tag (HiBiT) is knocked into the endogenous target protein, which complements with LgBiT to produce a luminescent signal proportional to protein amount.[1]HighDC50, Dmax, Degradation kineticsReal-time, quantitative monitoring in live cells, high-throughput, no antibody required.[2]Requires generation of a specific HiBiT-tagged cell line.
Mass Spectrometry (Proteomics) Unbiased, global identification and quantification of thousands of proteins in a sample to assess on-target and off-target degradation.MediumGlobal protein level changesUnbiased identification of on- and off-target effects, highly sensitive and quantitative.[3][4]Requires specialized equipment and bioinformatics expertise, can be costly.
Flow Cytometry Measures protein levels on a per-cell basis using fluorescently labeled antibodies.HighPercentage of cells with degraded proteinHigh-throughput, single-cell analysis, can be multiplexed.Requires specific antibodies, provides relative quantification.
Enzyme-Linked Immunosorbent Assay (ELISA) Antibody-based quantitative detection of a specific protein in a lysate.HighDC50, DmaxHighly sensitive and quantitative, high-throughput format.Requires a specific pair of antibodies for capture and detection, no molecular weight information.

Conclusion

The validation of target degradation is a crucial step in the development of this compound-based PROTACs. Western Blot remains a fundamental and widely used technique for this purpose, providing essential data on degradation efficiency. However, for a more comprehensive understanding of a PROTAC's activity, including its kinetics and potential off-target effects, it is highly recommended to employ orthogonal validation methods such as the HiBiT/NanoBRET assay and mass spectrometry-based proteomics. This multi-faceted approach will provide a robust data package to confidently advance promising PROTAC candidates through the drug discovery pipeline.

References

A Comparative Guide to (S,R,S)-AHPC-amido-C7-acid and (S,R,S)-AHPC-amido-C5-acid in PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of the Linker in PROTAC Efficacy

The linker in a PROTAC is not merely a spacer but plays a crucial role in the formation of a productive ternary complex between the target protein and the E3 ligase.[1] Its length, composition, and attachment points significantly influence the stability and geometry of this complex, which in turn dictates the efficiency of ubiquitination and subsequent degradation of the target protein.[2]

An optimal linker length is essential for effective protein degradation. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker can result in inefficient ubiquitination due to unfavorable spatial orientation of the target protein and the E3 ligase.[1] The ideal linker length is highly dependent on the specific target protein and the binding pockets of both the target and the E3 ligase, necessitating empirical optimization for each new PROTAC.[3]

Comparison of (S,R,S)-AHPC-amido-C7-acid and (S,R,S)-AHPC-amido-C5-acid

Both this compound and (S,R,S)-AHPC-amido-C5-acid are valuable tools for the synthesis of VHL-recruiting PROTACs. They share the same (S,R,S)-AHPC core, which is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The key structural difference lies in the length of the n-alkyl chain of the linker, with the C7 variant having two additional methylene (B1212753) units compared to the C5 version. This seemingly small variation can have a profound impact on the efficacy of the resulting PROTAC.

Quantitative Data Presentation

To illustrate how the efficacy of PROTACs synthesized with these linkers would be compared, the following table presents a hypothetical data set for a target protein "X". Researchers can use this template to structure their own experimental findings. The key parameters for evaluating PROTAC efficacy are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[2]

PROTAC LinkerTarget ProteinCell LineDC50 (nM)Dmax (%)
(S,R,S)-AHPC-amido-C5-acidProtein XCancer Cell Line A5095
This compoundProtein XCancer Cell Line A1598
(S,R,S)-AHPC-amido-C5-acidProtein XResistant Cell Line B25070
This compoundProtein XResistant Cell Line B8085

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values will vary depending on the target protein, the warhead, and the experimental conditions.

Experimental Protocols

To empirically determine the optimal linker length for a specific target, the following experimental protocols are recommended.

Synthesis of PROTACs

PROTACs utilizing this compound or (S,R,S)-AHPC-amido-C5-acid can be synthesized through a standard amide coupling reaction. The carboxylic acid moiety of the linker is activated and then reacted with an amine-containing "warhead" that binds to the target protein of interest.

General Amide Coupling Protocol:

  • Dissolve the (S,R,S)-AHPC-amido-Cx-acid (where x is 5 or 7) and the amine-containing warhead in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Add a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA) to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours, monitoring progress by LC-MS.

  • Upon completion, quench the reaction and purify the crude product using flash column chromatography or preparative HPLC to yield the final PROTAC.

  • Confirm the structure and purity of the final product by NMR and high-resolution mass spectrometry.

In Vitro Protein Degradation Assay (Western Blot)

This is the most common method to quantify the degradation of the target protein.

  • Cell Culture and Treatment: Plate cells in a suitable format (e.g., 12-well or 24-well plates) and allow them to adhere overnight. Treat the cells with a range of concentrations of the C5- and C7-linker PROTACs for a specified period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blot: Normalize the protein amounts for each sample and separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the target protein. A loading control antibody (e.g., β-actin, GAPDH) should also be used to ensure equal protein loading.

  • Detection: After washing, incubate the membrane with a suitable secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

  • Data Analysis: Visualize the protein bands using a chemiluminescence or fluorescence imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control for each PROTAC concentration.

  • DC50 and Dmax Determination: Plot the percentage of remaining protein against the logarithm of the PROTAC concentration. Fit the data to a dose-response curve to determine the DC50 and Dmax values.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds to Warhead PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase VHL E3 Ligase E3_Ligase->Ternary_Complex Binds to AHPC Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_Fragments Proteasome->Degraded_Fragments Degradation

Caption: Mechanism of action for a VHL-recruiting PROTAC.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation Synth_C5 (S,R,S)-AHPC-amido-C5-acid + Warhead Purify_C5 Purification & QC (PROTAC-C5) Synth_C5->Purify_C5 Synth_C7 This compound + Warhead Purify_C7 Purification & QC (PROTAC-C7) Synth_C7->Purify_C7 Treatment PROTAC Treatment (Dose-Response) Purify_C5->Treatment Purify_C7->Treatment Cell_Culture Cell Culture Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis WB Western Blot Lysis->WB Data_Analysis Data Analysis WB->Data_Analysis DC50_Dmax Determine DC50 & Dmax Data_Analysis->DC50_Dmax

Caption: Experimental workflow for comparing PROTAC efficacy.

References

Comparative Guide to Cellular Assays for On-Target Activity of (S,R,S)-AHPC-amido-C7-acid PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key cellular assays essential for confirming the on-target activity of Proteolysis-Targeting Chimeras (PROTACs) utilizing the (S,R,S)-AHPC-amido-C7-acid moiety. This component incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a popular choice in PROTAC design due to its widespread tissue expression and well-characterized binders.[1][2][3] Validating that a PROTAC induces the degradation of the intended target protein via the intended E3 ligase is a critical step in the development of these novel therapeutics.[4]

PROTACs are heterobifunctional molecules designed to bring a target protein and an E3 ligase into proximity, forming a ternary complex.[5][6] This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[1] This guide details and compares the primary cellular methods used to verify each step of this process, providing experimental protocols and data presentation formats to aid in robust PROTAC validation.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex PROTAC (S,R,S)-AHPC-based PROTAC PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recruitment Degradation Proteasome->Degradation Degradation

PROTAC-mediated protein degradation pathway.

Comparison of Key Cellular Assays

A multi-faceted approach using orthogonal assays is crucial for comprehensively validating a PROTAC's mechanism of action. While biochemical assays can measure binding affinities and ternary complex formation in vitro, cellular assays are required to confirm these events occur within the complex environment of a living cell and result in the desired downstream effect of protein degradation.[7][8]

AssayPrincipleKey Information ProvidedThroughputComplexity
Western Blot Antibody-based detection of a specific protein's abundance in cell lysates.[9]Target protein degradation (DC50, Dmax), degradation kinetics.LowLow
Quantitative Proteomics (e.g., TMT, DIA) Unbiased, mass spectrometry-based quantification of the entire proteome.[9][10]On-target degradation, off-target effects, pathway analysis.[10][11]HighHigh
NanoBRET™/HiBiT Assays Bioluminescence resonance energy transfer or complementation to detect protein proximity in live cells.[5]Target engagement, ternary complex formation in real-time.[7][12]HighMedium
CRISPR/Cas9 E3 Ligase Knockout Genetic ablation of the E3 ligase (VHL) to prove its necessity for PROTAC activity.[4]Definitive confirmation of the E3 ligase-dependent degradation mechanism.[4]LowHigh
Cellular Thermal Shift Assay (CETSA) Measures changes in protein thermal stability upon ligand binding in cells or lysates.[8][13]Direct evidence of target engagement in a cellular context.MediumMedium

Experimental Protocols & Data

Below are detailed protocols for essential validation assays, accompanied by representative data tables.

Western Blot for Target Protein Degradation

This is the most common initial assay to confirm that the PROTAC reduces the level of the target protein in a dose-dependent manner.

WB_Workflow Start Seed and Culture Cells Treatment Treat with PROTAC (Dose-Response) Start->Treatment Lysis Harvest & Lyse Cells Treatment->Lysis Quant Protein Quantification (BCA Assay) Lysis->Quant SDS_PAGE SDS-PAGE Quant->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Ab1 Primary Antibody Incubation (Target & Loading Control) Block->Ab1 Ab2 Secondary Antibody Incubation Ab1->Ab2 Detect Chemiluminescence Imaging Ab2->Detect Analysis Densitometry Analysis Detect->Analysis

Workflow for Western Blot analysis.
  • Cell Treatment: Culture cells to ~80% confluency and treat with a serial dilution of the this compound based PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).

  • Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[10]

  • Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[4]

  • Transfer: Transfer the separated proteins to a PVDF membrane.[4]

  • Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody specific to the target protein and a loading control (e.g., β-actin, GAPDH) overnight at 4°C. Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

  • Detection: Visualize protein bands using an ECL substrate and a chemiluminescence imager.[4]

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the target protein signal to the loading control signal and then express as a percentage of the vehicle-treated control.

Table 1: Dose-Dependent Degradation of Target Protein by PROTAC-X PROTAC-X is a hypothetical PROTAC synthesized using the this compound VHL-linker.

PROTAC-X Conc. (nM)Target Protein Level (% of Control)Standard Deviation
0 (Vehicle)1008.5
1856.2
10485.1
100123.3
100092.8
Calculated DC₅₀ ~12 nM
Calculated Dₘₐₓ >90%
Quantitative Proteomics for Specificity Profiling

Quantitative proteomics provides an unbiased, global view of protein abundance changes, making it the gold standard for confirming on-target degradation and identifying potential off-target effects.[9][10]

Proteomics_Workflow Start Cell Culture & PROTAC Treatment Lysis Cell Lysis & Protein Extraction Start->Lysis Digestion Protein Digestion (e.g., Trypsin) Lysis->Digestion Labeling Peptide Labeling (e.g., TMT Reagents) Digestion->Labeling Pooling Sample Pooling & Fractionation Labeling->Pooling LCMS LC-MS/MS Analysis Pooling->LCMS Analysis Data Processing & Statistical Analysis LCMS->Analysis

Workflow for TMT-based quantitative proteomics.
  • Sample Preparation: Treat cells with the PROTAC at a concentration known to induce maximal degradation (e.g., 100 nM) and a vehicle control, typically in biological triplicate.

  • Lysis and Digestion: Harvest and lyse the cells. Quantify the protein, then reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.

  • Peptide Labeling: Label the peptides from each sample with a specific isobaric tandem mass tag (TMT) reagent.[10] This allows multiple samples to be pooled and analyzed in a single mass spectrometry run.

  • Mass Spectrometry: Analyze the pooled, labeled peptide sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Process the raw data using specialized software (e.g., Proteome Discoverer, MaxQuant).[10] Identify and quantify peptides based on their fragmentation patterns and the intensity of the TMT reporter ions. Perform statistical analysis to identify proteins with significantly altered abundance upon PROTAC treatment.[10]

Table 2: Proteome-wide Effects of PROTAC-X (100 nM) in HEK293 Cells

ProteinGeneLog₂ Fold Change (PROTAC vs Vehicle)p-valueClassification
Target Protein A TGT1-3.58 1.2E-06 On-Target
Protein BGENE_B-0.150.85Unaffected
Protein CGENE_C0.080.91Unaffected
Protein D (Off-Target)GENE_D-1.510.005Off-Target
Protein E (Downstream)GENE_E1.890.001Downstream Effect
CRISPR/Cas9 Knockout for Mechanism of Action Validation

This assay definitively confirms that the PROTAC's activity depends on the VHL E3 ligase. If degradation is abolished in VHL knockout (KO) cells, it proves the mechanism is VHL-dependent.[4]

CRISPR_Logic cluster_wt Wild-Type Cells cluster_ko VHL Knockout Cells wt_protac Add PROTAC wt_vhl VHL Present ko_protac Add PROTAC wt_degradation Target Degradation Occurs wt_vhl->wt_degradation ko_vhl VHL Absent ko_degradation Target Degradation Abrogated ko_vhl->ko_degradation

Validating E3 ligase dependency with CRISPR.
  • Generate KO Cell Line: Design and clone a guide RNA (gRNA) targeting the VHL gene into a Cas9 expression vector. Transfect or transduce the target cell line.

  • Selection and Validation: Select single-cell clones and expand them. Validate the knockout of the VHL protein by Western Blot and confirm gene disruption by sequencing.

  • PROTAC Treatment: Treat both the wild-type (WT) and VHL KO cell lines with the PROTAC at an effective concentration (e.g., 100 nM) and a vehicle control.

  • Analysis: Harvest the cells and analyze the target protein levels using Western Blot as described previously.

Table 3: Validation of VHL-Dependency for PROTAC-X Activity

Cell LineTreatment (100 nM PROTAC-X)Target Protein Level (% of WT Control)VHL Level (% of WT Control)
Wild-TypeVehicle100100
Wild-TypePROTAC-X1598
VHL KnockoutVehicle95< 5
VHL KnockoutPROTAC-X92< 5

This data clearly shows that in the absence of VHL, PROTAC-X is unable to induce degradation of the target protein, confirming its mechanism of action.[4]

References

A Head-to-Head Comparison of VHL and CRBN Ligands for Targeting Bruton's Tyrosine Kinase (BTK)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a powerful modality for eliminating disease-causing proteins. A critical design choice in developing a PROTAC is the selection of the E3 ubiquitin ligase to be recruited. The two most utilized E3 ligases are the von Hippel-Lindau (VHL) E3 ligase complex and Cereblon (CRBN). This guide provides an objective, data-driven comparison of VHL- and CRBN-recruiting PROTACs specifically designed to degrade Bruton's Tyrosine Kinase (BTK), a clinically validated target in B-cell malignancies.

At a Glance: VHL vs. CRBN for BTK Degradation

Experimental evidence to date suggests a significant performance disparity between CRBN- and VHL-based PROTACs for the degradation of BTK. Studies that have synthesized and tested both types of degraders using similar molecular scaffolds have found that CRBN-recruiting PROTACs are generally more potent and efficacious at degrading BTK. In contrast, VHL-based BTK PROTACs have demonstrated limited effectiveness and poor potency.[1][2]

This guide will compare representative PROTACs from the literature: a highly potent CRBN-recruiting PROTAC, SJF620 , and a VHL-recruiting PROTAC series that was found to have poor activity.

Quantitative Performance Data

The following tables summarize the available quantitative data for representative CRBN- and VHL-based PROTACs targeting BTK. This data is compiled from studies where the PROTACs were built around the same BTK-binding ligand, allowing for a more direct comparison of the E3 ligase recruiter's impact.

Table 1: Degradation Performance of BTK PROTACs

E3 Ligase RecruitedPROTAC ExampleDC50DmaxCell Line
CRBN SJF6207.9 nM [3]~95% [4]NAMALWA (Burkitt's Lymphoma)
VHL VHL-based SeriesPoor Potency*~50% [1]NAMALWA (Burkitt's Lymphoma)
  • In the comparative study, specific DC50 values were not reported for the VHL-based series due to their low potency; the authors noted they "showed significant reduction of target degradation."[1]

Table 2: Binding Affinity of E3 Ligase Ligands

E3 LigaseLigand ExampleBinding Affinity (Kd) to E3 Ligase
CRBN Lenalidomide/PomalidomideMicromolar to high nanomolar range
VHL VH032 derivative185 nM[1]

Discussion

The data strongly indicates that for the BTK target, recruiting the CRBN E3 ligase has thus far yielded significantly more potent degraders than recruiting VHL. The CRBN-based degrader SJF620 achieves over 90% degradation of BTK at a single-digit nanomolar concentration.[3][4] In a direct comparative study where only the E3 ligase ligand was changed, the VHL-recruiting counterparts struggled to achieve more than 50% degradation, demonstrating markedly lower efficacy.[1]

Several factors could contribute to this disparity, including:

  • Ternary Complex Cooperativity: The formation of a stable and productive ternary complex (BTK-PROTAC-E3 Ligase) is essential for efficient degradation. It is possible that the specific BTK ligand and linker combinations tested form more stable and conformationally favorable ternary complexes with CRBN than with VHL.

  • Cellular Localization and Abundance: The relative expression levels and subcellular localization of CRBN and VHL in the target cell lines (e.g., lymphoma cells) can influence PROTAC efficiency. CRBN is known to be primarily nuclear, while VHL is found in both the cytoplasm and nucleus.[5]

  • Linker Optimization: While the compared studies used consistent linkers, it is possible that VHL-based BTK degraders require fundamentally different linker compositions (length, rigidity, attachment points) to achieve optimal ternary complex formation, and these have not yet been discovered.

While CRBN appears to be the superior choice for BTK based on current public data, the field of PROTAC development is rapidly advancing. It remains possible that novel VHL ligands or linker strategies could yield potent VHL-based BTK degraders in the future.

Visualizations: Pathways and Workflows

To better understand the processes involved in PROTAC-mediated protein degradation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_vhl VHL-based Degradation cluster_crbn CRBN-based Degradation VHL_PROTAC VHL-PROTAC BTK1 BTK Target Ternary1 BTK-PROTAC-VHL Ternary Complex VHL_PROTAC->Ternary1 Binds BTK1->Ternary1 Binds VHL_Ligase VHL E3 Ligase VHL_Ligase->Ternary1 Recruited Ub1 Ubiquitin Transfer Ternary1->Ub1 Ub_BTK1 Ubiquitinated BTK Ub1->Ub_BTK1 Proteasome1 Proteasome Ub_BTK1->Proteasome1 Recognized by Degradation1 Degraded BTK Proteasome1->Degradation1 Degrades CRBN_PROTAC CRBN-PROTAC BTK2 BTK Target Ternary2 BTK-PROTAC-CRBN Ternary Complex CRBN_PROTAC->Ternary2 Binds BTK2->Ternary2 Binds CRBN_Ligase CRBN E3 Ligase CRBN_Ligase->Ternary2 Recruited Ub2 Ubiquitin Transfer Ternary2->Ub2 Ub_BTK2 Ubiquitinated BTK Ub2->Ub_BTK2 Proteasome2 Proteasome Ub_BTK2->Proteasome2 Recognized by Degradation2 Degraded BTK Proteasome2->Degradation2 Degrades

Caption: General mechanism of PROTAC-induced BTK degradation by VHL and CRBN E3 ligases.

Experimental_Workflow start PROTAC Synthesis (VHL & CRBN variants) cell_culture Cell Culture (e.g., NAMALWA) start->cell_culture treatment PROTAC Treatment (Dose Response & Time Course) cell_culture->treatment lysis Cell Lysis & Protein Quantification treatment->lysis viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability western_blot Western Blotting (Anti-BTK, Anti-Actin) lysis->western_blot analysis Densitometry Analysis (Calculate DC50 & Dmax) western_blot->analysis end Comparative Analysis analysis->end viability_analysis Calculate IC50 viability->viability_analysis viability_analysis->end

Caption: Experimental workflow for comparing VHL- and CRBN-based BTK PROTACs.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key experiments cited in the evaluation of BTK PROTACs.

Western Blotting for BTK Degradation

This protocol is used to quantify the amount of BTK protein remaining in cells after treatment with a PROTAC.

  • Cell Culture and Treatment: NAMALWA cells are seeded at a density of 0.5 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin. Cells are treated with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: After treatment, cells are harvested by centrifugation, washed with ice-cold PBS, and lysed in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of each cell lysate is determined using a BCA (Bicinchoninic acid) assay to ensure equal protein loading.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and subsequently transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST). The membrane is then incubated overnight at 4°C with a primary antibody specific for BTK. A primary antibody for a loading control protein (e.g., GAPDH or β-actin) is also used.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Band intensities are quantified using densitometry software. The BTK signal is normalized to the corresponding loading control signal. The percentage of remaining BTK protein is calculated relative to the vehicle-treated control. DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum degradation achieved) values are determined by plotting the percentage of remaining protein against the PROTAC concentration and fitting the data to a dose-response curve.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.

  • Cell Seeding: Cells (e.g., NAMALWA) are seeded into a 96-well opaque-walled plate at a suitable density (e.g., 10,000 cells/well).

  • PROTAC Treatment: Cells are treated with a serial dilution of the VHL- or CRBN-based PROTAC for a defined period (e.g., 72 hours).

  • Assay Procedure: The plate and the CellTiter-Glo® reagent are equilibrated to room temperature. A volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in the well is added.

  • Lysis and Signal Stabilization: The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis. The plate is then incubated at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Luminescence is recorded using a plate reader.

  • Analysis: The data is normalized to vehicle-treated controls (100% viability) and background (0% viability). The half-maximal inhibitory concentration (IC50) values are calculated by fitting the data to a dose-response curve using appropriate software.

Ternary Complex Formation Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are used to directly measure the formation of the Target-PROTAC-E3 ligase ternary complex in a biochemical setting.

  • Reagents: Recombinant purified BTK protein, recombinant E3 ligase complex (e.g., VCB for VHL, or DDB1/CRBN), and fluorophore-labeled antibodies or tags (e.g., Terbium-labeled anti-His tag antibody for His-tagged BTK, and a fluorescently-labeled acceptor for the E3 ligase).

  • Assay Setup: The assay is performed in a low-volume microplate. Recombinant BTK and the E3 ligase complex are mixed at constant concentrations in an appropriate assay buffer.

  • PROTAC Titration: The BTK PROTAC is serially diluted and added to the protein mixture.

  • Incubation: The plate is incubated at room temperature for a defined period (e.g., 1-2 hours) to allow for complex formation to reach equilibrium.

  • Detection: The detection reagents (e.g., labeled antibodies) are added, and the plate is incubated further. The TR-FRET signal is read on a compatible plate reader, measuring emission at two wavelengths (donor and acceptor).

  • Analysis: The TR-FRET ratio is calculated from the emission signals. Data is plotted against the PROTAC concentration. A characteristic bell-shaped "hook effect" curve is often observed, where the signal increases as the ternary complex forms and then decreases at very high PROTAC concentrations due to the formation of binary (non-productive) complexes. The peak of the curve indicates the optimal concentration for ternary complex formation.

References

Mass Spectrometry Analysis of Protein Degradation Induced by (S,R,S)-AHPC-amido-C7-acid PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the performance of Proteolysis Targeting Chimeras (PROTACs) utilizing the (S,R,S)-AHPC-amido-C7-acid linker system for targeted protein degradation. By hijacking the cell's ubiquitin-proteasome pathway, these heterobifunctional molecules offer a novel therapeutic modality for selectively eliminating disease-causing proteins. This document presents supporting experimental data from mass spectrometry analyses, details key experimental protocols, and offers a comparative perspective on this class of PROTACs.

PROTAC Mechanism of Action: A Tripartite Alliance for Degradation

PROTACs are engineered molecules composed of three key elements: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The (S,R,S)-AHPC moiety is a well-established ligand for the von Hippel-Lindau (VHL) E3 ligase.[1][2][3] The PROTAC orchestrates the formation of a ternary complex, bringing the POI and the E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, leading to its clearance from the cell.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC (this compound based) POI Protein of Interest (e.g., LDHA/B) PROTAC->POI Binds VHL_E3 VHL E3 Ligase PROTAC->VHL_E3 Recruits Ternary_Complex POI-PROTAC-VHL Complex Ub Ubiquitin Ub->Ternary_Complex Ubiquitination Proteasome Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Ternary_Complex->Proteasome Targeting

PROTAC-mediated protein degradation pathway.

Performance Analysis of an this compound-based PROTAC

A notable example of a PROTAC synthesized using a derivative of the this compound linker is MS6105, a potent degrader of Lactate Dehydrogenase (LDH).[4] LDH, particularly its isoforms LDHA and LDHB, is a key enzyme in anaerobic metabolism and is often overexpressed in various cancers.[4] An unbiased global proteomics study on PANC1 pancreatic cancer cells treated with MS6105 (referred to as compound 22 in the study) revealed significant degradation of both LDHA and LDHB.[4]

The following table summarizes the key findings from the quantitative mass spectrometry analysis, showcasing the on-target efficacy and selectivity of this PROTAC. The data highlights proteins that were significantly downregulated upon treatment.

ProteinLog2 Fold Change-Log10 P-valueFunction/Pathway
LDHA -1.68 2.94 Lactate Dehydrogenase A (Target)
LDHB -1.55 3.25 Lactate Dehydrogenase B (Target)
ACOT1-1.522.97Acyl-CoA Thioesterase 1
AKR7A2-1.213.41Aldo-Keto Reductase Family 7 Member A2
CD320-1.132.45CD320 Molecule
CDC42-1.096.81Cell Division Control Protein 42 Homolog
CDK5RAP3-1.032.58CDK5 Regulatory Subunit Associated Protein 3
CISD2-1.434.23CDGSH Iron Sulfur Domain 2
GOT2-1.052.71Glutamic-Oxaloacetic Transaminase 2
NDUFAB1-1.264.12NADH:Ubiquinone Oxidoreductase Subunit AB1
PLOD1-1.184.28Procollagen-Lysine,2-Oxoglutarate 5-Dioxygenase 1
SDHB-1.336.93Succinate Dehydrogenase Complex Iron Sulfur Subunit B
SLC29A1-1.115.17Solute Carrier Family 29 Member 1
SLC2A1-1.083.33Solute Carrier Family 2 Member 1

Data extracted from the supplementary information of Sun N, et al. J Med Chem. 2023 Jan 12;66(1):596-610.

The potent and selective degradation of both LDHA and LDHB demonstrates the efficacy of the this compound linker in facilitating the formation of a productive ternary complex, leading to robust target degradation.

Comparative Perspective

While a direct head-to-head comparison with other LDH-targeting PROTACs with different linkers is not available in the cited study, the performance of MS6105 can be contextualized within the broader principles of PROTAC design. The choice of linker is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex. The C7 alkyl chain in the this compound linker provides a degree of flexibility and a specific length that, in the case of MS6105, proved highly effective for the degradation of LDH. The optimization of linker length and composition is a key step in the development of potent and selective PROTACs.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the mass spectrometry-based analysis of PROTAC-induced protein degradation.

Quantitative Proteomics Workflow for Degradation Analysis

This protocol outlines a typical workflow for identifying and quantifying changes in protein abundance following PROTAC treatment using label-free quantification.

Quantitative_Proteomics_Workflow Quantitative Proteomics Experimental Workflow Cell_Culture 1. Cell Culture and Treatment - Culture cells (e.g., PANC1) - Treat with PROTAC (e.g., MS6105) and vehicle control (DMSO) Harvesting 2. Cell Harvesting and Lysis - Harvest cells - Lyse cells to extract proteins Cell_Culture->Harvesting Digestion 3. Protein Digestion - Reduce, alkylate, and digest proteins into peptides (e.g., with trypsin) Harvesting->Digestion LCMS 4. LC-MS/MS Analysis - Separate peptides by liquid chromatography - Analyze by tandem mass spectrometry Digestion->LCMS Data_Analysis 5. Data Analysis - Protein identification and quantification - Statistical analysis to determine changes in protein abundance LCMS->Data_Analysis Results 6. Results - Table of up/down-regulated proteins - Volcano plot visualization Data_Analysis->Results

Workflow for quantitative proteomics analysis.

1. Cell Culture and Treatment:

  • Culture pancreatic cancer cells (e.g., PANC1) to ~80% confluency.

  • Treat cells with the this compound-based PROTAC at various concentrations and for different durations. A vehicle control (e.g., DMSO) must be included.

2. Protein Extraction and Digestion:

  • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Quantify the protein concentration using a standard method like the BCA assay.

  • Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.

  • Digest the proteins into peptides using an enzyme such as trypsin.

3. LC-MS/MS Analysis:

  • Analyze the resulting peptide mixtures using a high-resolution mass spectrometer (e.g., an Orbitrap instrument) coupled with a liquid chromatography system.

  • Separate the peptides using a gradient of organic solvent.

  • Acquire mass spectra in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

4. Data Analysis:

  • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

  • Search the data against a relevant protein database to identify peptides and proteins.

  • Perform label-free quantification (LFQ) to determine the relative abundance of proteins between the PROTAC-treated and control samples.

  • Perform statistical analysis to identify proteins with significantly altered abundance.

Native Mass Spectrometry for Ternary Complex Analysis

Native mass spectrometry is a powerful technique to study the formation and stoichiometry of the ternary complex (POI-PROTAC-E3 ligase) in a near-native state.

1. Sample Preparation:

  • Purify the protein of interest (e.g., LDHA) and the E3 ligase complex (e.g., VCB, which is VHL-ElonginC-ElonginB).

  • Prepare solutions of the proteins and the PROTAC in a volatile buffer suitable for native mass spectrometry (e.g., ammonium (B1175870) acetate).

2. Mass Spectrometry Analysis:

  • Introduce the sample into the mass spectrometer using a nano-electrospray ionization source.

  • Use gentle instrument settings to preserve the non-covalent interactions within the protein complexes.

  • Acquire mass spectra over a high mass-to-charge (m/z) range to detect the large protein complexes.

3. Data Analysis:

  • Deconvolute the raw data to determine the masses of the species present in the solution.

  • Identify peaks corresponding to the individual proteins, binary complexes (PROTAC-POI, PROTAC-E3), and the ternary complex (POI-PROTAC-E3).

  • The relative intensities of these peaks can provide insights into the affinity and stability of the ternary complex.

Conclusion

PROTACs based on the this compound linker have demonstrated significant potential for the targeted degradation of challenging disease-related proteins like LDH. Mass spectrometry, in its various forms, is an indispensable tool for characterizing the efficacy and mechanism of action of these novel therapeutic agents. The quantitative proteomics data for the LDH degrader MS6105 provides strong evidence for the on-target activity of this class of PROTACs. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of targeted protein degradation, facilitating the development and validation of the next generation of PROTAC therapeutics.

References

A Comparative Guide to PROTACs built with (S,R,S)-AHPC-based VHL Ligand Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest. The choice of the E3 ligase ligand and the connecting linker are critical design elements that significantly influence a PROTAC's efficacy and selectivity. This guide provides a comparative analysis of successful PROTACs constructed using the von Hippel-Lindau (VHL) E3 ligase ligand precursor, (S,R,S)-AHPC (azetidine-2-carboxylic acid-proline-cyclopropylamine), with a focus on PROTACs utilizing an amido-C7-acid linker moiety.

We present two case studies of highly effective PROTACs, DT2216 targeting BCL-XL and Compound 6c targeting Estrogen-related Receptor α (ERRα), to illustrate the successful application of this linker technology. This guide will delve into their performance, supported by experimental data, and provide detailed methodologies for key experiments.

Case Study 1: DT2216 - A Selective BCL-XL PROTAC Degrader

B-cell lymphoma-extra large (BCL-XL) is a well-validated anti-apoptotic target in various cancers. However, the clinical utility of BCL-XL inhibitors is limited by on-target toxicity, specifically thrombocytopenia (low platelet count). The PROTAC DT2216 was developed to overcome this limitation by selectively degrading BCL-XL in cancer cells while sparing platelets. DT2216 utilizes a VHL ligand, connected via a linker to a BCL-XL inhibitor.[1]

Performance Data

The efficacy of DT2216 in degrading BCL-XL has been demonstrated in various cancer cell lines. The key performance metrics are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

PROTACTarget ProteinCell LineDC50DmaxReference
DT2216BCL-XLMOLT-4 (T-cell acute lymphoblastic leukemia)Not explicitly stated, but significant degradation at 100 nM>90%[2]
DT2216BCL-XLH146 (Small cell lung cancer)Not explicitly statedSignificant degradation[2]
Experimental Protocols

Western Blotting for BCL-XL Degradation:

This protocol is a standard method to quantify the degradation of a target protein following PROTAC treatment.

1. Cell Culture and Treatment:

  • Culture cancer cell lines (e.g., MOLT-4, H146) in appropriate media and conditions.

  • Seed cells and allow them to adhere overnight.

  • Treat cells with varying concentrations of DT2216 or vehicle control (e.g., DMSO) for a specified duration (e.g., 16 hours).

2. Cell Lysis:

  • After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.

4. SDS-PAGE and Western Blotting:

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for BCL-XL overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities using densitometry software. Normalize the BCL-XL signal to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway and Experimental Workflow:

PROTAC_Workflow cluster_workflow Experimental Workflow for PROTAC Evaluation cell_culture Cell Culture & Seeding protac_treatment PROTAC Treatment cell_culture->protac_treatment cell_lysis Cell Lysis protac_treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page western_blot Western Blot sds_page->western_blot data_analysis Data Analysis (DC50, Dmax) western_blot->data_analysis PROTAC_MoA PROTAC PROTAC ((S,R,S)-AHPC-based) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI Protein of Interest (e.g., BCL-XL, ERRα) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation

References

Performance Benchmark: (S,R,S)-AHPC-amido-C7-acid in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of proteolysis-targeting chimeras (PROTACs) developed using a (S,R,S)-AHPC-amido-C7-acid linker against well-established degraders. The focus is on providing researchers, scientists, and drug development professionals with a clear, data-driven comparison of performance metrics and the experimental protocols used to generate them.

Introduction to this compound-based PROTACs

This compound is a chemical entity that incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a C7 alkyl-amido linker. This bifunctional molecule serves as a building block for the synthesis of PROTACs, which are designed to recruit specific target proteins to the VHL E3 ligase for ubiquitination and subsequent degradation by the proteasome. The length and composition of the linker are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

Comparative Performance Analysis

To benchmark the performance of PROTACs utilizing a linker analogous to this compound, we will compare a Lactate Dehydrogenase A (LDH-A) targeting PROTAC, MS6105 , with two well-characterized degraders: MZ1 , which targets the BRD4 protein, and ARV-110 , a degrader of the Androgen Receptor (AR).

Quantitative Performance Data

The following tables summarize the degradation efficiency of these PROTACs in various cancer cell lines. The key performance indicators are the half-maximal degradation concentration (DC50), which reflects the potency of the degrader, and the maximum degradation (Dmax), which indicates the extent of protein removal.

Table 1: Performance of LDH-A Degrader with a C7-Linker

DegraderTarget ProteinE3 Ligase RecruitedCell LineDC50DmaxReference
MS6105LDHA/LDHBVHLPANC-138 nM (LDHA), 74 nM (LDHB)93% (LDHA), 86% (LDHB)[1][2][3]

Table 2: Performance of Known Degrader Benchmarks

DegraderTarget ProteinE3 Ligase RecruitedCell Line(s)DC50DmaxReference(s)
MZ1BRD4 (preferential)VHLH661, H8388 nM, 23 nMComplete at 100 nM[4]
ARV-110Androgen Receptor (AR)VHLVCaP~1 nM>90%[5][6][7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of action for VHL-based PROTACs and a typical experimental workflow for their evaluation.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex PROTAC This compound -based PROTAC Target Target Protein (e.g., LDH-A) PROTAC->Target Binds VHL VHL E3 Ligase PROTAC->VHL Recruits Proteasome 26S Proteasome Target->Proteasome Degradation Ub Ubiquitin Ub->Target Ubiquitination

Caption: Mechanism of action for a VHL-based PROTAC.

Experimental_Workflow start Start: Design & Synthesize PROTAC cell_culture Cell Culture (e.g., PANC-1, VCaP, H661) start->cell_culture treatment PROTAC Treatment (Dose-Response & Time-Course) cell_culture->treatment lysis Cell Lysis & Protein Quantification treatment->lysis western_blot Western Blot Analysis lysis->western_blot data_analysis Data Analysis (Quantify Band Intensity) western_blot->data_analysis dc50_dmax Determine DC50 & Dmax data_analysis->dc50_dmax functional_assays Functional Assays (e.g., Cell Viability, Apoptosis) dc50_dmax->functional_assays end End: Performance Evaluation functional_assays->end

Caption: General experimental workflow for PROTAC evaluation.

Experimental Protocols

Accurate and reproducible assessment of PROTAC performance is crucial. Below are detailed methodologies for key experiments.

Protocol 1: Western Blotting for Protein Degradation

This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[8][9][10]

1. Cell Culture and Treatment:

  • Seed cancer cell lines (e.g., PANC-1 for LDH-A, VCaP for AR, H661 for BRD4) in 6-well plates at a density that ensures they are in the exponential growth phase during treatment.

  • Allow cells to adhere overnight at 37°C in a humidified incubator with 5% CO2.

  • Prepare serial dilutions of the PROTAC compound in complete growth medium. A vehicle-only control (e.g., DMSO) should be included.

  • Treat the cells with the PROTAC dilutions for a predetermined time (e.g., 24 or 48 hours).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

3. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration of all samples.

  • Add Laemmli sample buffer to the lysates and boil to denature the proteins.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-LDH-A, anti-AR, anti-BRD4) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

4. Detection and Analysis:

  • Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein signal to the loading control signal.

  • Calculate the percentage of protein remaining relative to the vehicle control.

  • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 2: HiBiT Assay for Live-Cell Degradation Kinetics

The HiBiT assay is a sensitive, real-time method to measure the kinetics of protein degradation in live cells.[11][12][13][14]

1. Cell Line Generation:

  • Use CRISPR-Cas9 to knock-in the HiBiT tag at the endogenous locus of the target protein in the desired cell line. This ensures that the tagged protein is expressed at physiological levels and is subject to normal cellular regulation.

2. Assay Preparation:

  • Plate the HiBiT-tagged cells in a 96-well or 384-well plate and allow them to adhere overnight.

  • On the day of the assay, add a lytic or live-cell substrate for NanoLuc® luciferase (the enzyme formed by the complementation of HiBiT and LgBiT).

3. PROTAC Treatment and Measurement:

  • Prepare serial dilutions of the PROTAC compound.

  • Add the PROTAC dilutions to the cells.

  • Measure the luminescence signal at multiple time points using a plate reader. The signal intensity is directly proportional to the amount of HiBiT-tagged protein.

4. Data Analysis:

  • Normalize the luminescence readings to the vehicle-treated control wells to determine the percentage of remaining protein at each time point and concentration.

  • Plot the degradation data to determine kinetic parameters such as the degradation rate, DC50, and Dmax.

Conclusion

The data presented in this guide demonstrate that PROTACs developed with linkers analogous to this compound can achieve potent and efficacious degradation of their target proteins. The LDH-A degrader, MS6105, exhibits nanomolar DC50 values and high Dmax, comparable to the well-established degraders MZ1 and ARV-110. The choice of the target protein and the specific cellular context are critical factors that influence the absolute performance of a PROTAC. The provided experimental protocols offer a robust framework for the systematic evaluation and comparison of novel degraders.

References

Validating (S,R,S)-AHPC-amido-C7-acid Ternary Complex Formation: A Comparative Guide to Structural Biology Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, confirming the formation of a ternary complex—a crucial step in the mechanism of action for many novel therapeutics like molecular glues and PROTACs—requires a multi-faceted approach. This guide provides a comparative overview of key structural biology and biophysical techniques to validate the formation of a hypothetical ternary complex involving the molecule (S,R,S)-AHPC-amido-C7-acid. We present a summary of quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate methods for your research needs.

Comparative Analysis of Techniques

The choice of technique for validating ternary complex formation depends on the specific research question, the nature of the interacting molecules, and the desired level of structural detail. Below is a table summarizing the key quantitative parameters and characteristics of commonly employed methods.

TechniqueQuantitative DataResolutionThroughputSample RequirementsKey AdvantagesLimitations
X-Ray Crystallography Atomic coordinates, bond lengths, anglesAtomic (<3 Å)LowHigh concentration, pure, crystallizable protein complexProvides high-resolution static structure of the complex.[1][2][3]Crystal formation can be a major bottleneck; may not represent solution-state dynamics.[4]
Cryo-Electron Microscopy (Cryo-EM) 3D density map, model fittingNear-atomic (3-5 Å)Low to MediumModerate concentration, pure complex, >100 kDaCan visualize large, flexible complexes that are difficult to crystallize.[5][6][7][8][9]Resolution can be limited by sample heterogeneity and particle orientation.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical shift perturbations, NOEs, RDCs, KDAtomic to residue-levelLowHigh concentration, isotopically labeled protein, <40 kDaProvides information on solution-state structure, dynamics, and binding interfaces.[4][10][11][12]Limited by the size of the complex; requires specialized expertise.[10]
Isothermal Titration Calorimetry (ITC) KD, ΔH, ΔS, stoichiometry (n)N/ALow to MediumHigh concentration, pure componentsDirectly measures thermodynamic parameters of binding, providing a complete thermodynamic profile.[4][13]Requires relatively large amounts of material; sensitive to buffer mismatches.
Surface Plasmon Resonance (SPR) kon, koff, KDN/AMedium to HighOne component immobilized, pure analyteReal-time kinetic analysis of binding events; high sensitivity.[13]Immobilization of one binding partner may affect its conformation and binding properties.
Biolayer Interferometry (BLI) kon, koff, KDN/AHighOne component immobilized, pure analyteSimilar to SPR but with a different detection principle; higher throughput.[13]Immobilization can still be a concern; less sensitive than SPR for some applications.
Förster Resonance Energy Transfer (FRET) FRET efficiency, proximity ratioN/AHighLabeled componentsCan be used in vitro and in cells to confirm proximity of two proteins.[14][15]Requires labeling of proteins which may perturb their function; distance-dependent.
Experimental Workflow

The following diagram illustrates a general workflow for the validation and structural characterization of the this compound-induced ternary complex.

Ternary_Complex_Validation_Workflow cluster_biophysical Biophysical Validation cluster_structural Structural Characterization ITC Isothermal Titration Calorimetry (ITC) SPR Surface Plasmon Resonance (SPR) Biophys_Confirm Biophysical Confirmation of Ternary Complex Formation ITC->Biophys_Confirm FRET FRET Assays SPR->Biophys_Confirm FRET->Biophys_Confirm NMR NMR Spectroscopy CryoEM Cryo-Electron Microscopy (Cryo-EM) Structural_Elucidate High-Resolution Structural Elucidation NMR->Structural_Elucidate Xray X-Ray Crystallography CryoEM->Structural_Elucidate Xray->Structural_Elucidate Start Hypothesized Ternary Complex: Protein A + this compound + Protein B Start->ITC Start->SPR Start->FRET Biophys_Confirm->NMR Biophys_Confirm->CryoEM Biophys_Confirm->Xray Final_Model Validated 3D Model of Ternary Complex Structural_Elucidate->Final_Model

A generalized workflow for ternary complex validation.

Detailed Experimental Protocols

Below are detailed methodologies for key experiments to validate and characterize the this compound ternary complex.

X-Ray Crystallography

Objective: To obtain a high-resolution static structure of the ternary complex.

Protocol:

  • Protein Expression and Purification: Express and purify Protein A and Protein B to >95% purity.

  • Complex Formation: Incubate purified Protein A, Protein B, and a molar excess of this compound. The final concentration of the complex should be high, typically 5-10 mg/mL.

  • Crystallization Screening: Use vapor diffusion (hanging drop or sitting drop) to screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives).

  • Crystal Optimization: Optimize initial crystal hits by refining the concentrations of precipitants and other components.

  • Data Collection: Flash-cool a single, well-ordered crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.[1][3]

  • Structure Determination: Process the diffraction data and solve the structure using molecular replacement, followed by model building and refinement.[3]

Cryo-Electron Microscopy (Cryo-EM)

Objective: To determine the structure of the ternary complex in a near-native state, especially if it is large or flexible.

Protocol:

  • Complex Formation and Purification: Form the ternary complex as described for X-ray crystallography and purify it using size-exclusion chromatography to ensure homogeneity.

  • Grid Preparation: Apply a small volume (3-4 µL) of the purified complex solution (typically at 0.5-5 mg/mL) to a cryo-EM grid, blot away excess liquid, and rapidly plunge-freeze in liquid ethane.

  • Data Collection: Screen the frozen grids for optimal ice thickness and particle distribution using a transmission electron microscope. Collect a large dataset of particle images.

  • Image Processing: Perform 2D classification to select well-defined particle classes, followed by 3D reconstruction and refinement to generate a high-resolution density map.[6][8]

  • Model Building: Fit atomic models of the individual components into the cryo-EM density map and refine the overall structure.[5]

NMR Spectroscopy

Objective: To map the binding interfaces and study the solution-state dynamics of the ternary complex.

Protocol:

  • Protein Labeling: Express and purify one of the proteins (e.g., Protein A) with ¹⁵N and/or ¹³C isotopic labels.

  • Titration Experiments: Acquire a baseline ¹H-¹⁵N HSQC spectrum of the labeled protein. Titrate in the unlabeled binding partner (Protein B) and this compound.

  • Chemical Shift Perturbation (CSP) Analysis: Monitor changes in the chemical shifts of the amide protons and nitrogens of the labeled protein upon addition of the binding partners. Significant CSPs indicate residues at the binding interface.[10][16]

  • NOESY Experiments: For more detailed structural information, perform Nuclear Overhauser Effect Spectroscopy (NOESY) experiments to identify through-space proximities between protons in the different components of the complex.[11]

  • Data Analysis: Analyze the CSP and NOE data to map the binding surfaces and generate a model of the ternary complex in solution.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of ternary complex formation.

Protocol:

  • Sample Preparation: Prepare solutions of Protein A, Protein B, and this compound in the same buffer to minimize heat of dilution effects.

  • Experiment 1 (Binary Interaction): Titrate this compound into a solution of Protein A to determine the binding affinity and thermodynamics of this binary interaction.

  • Experiment 2 (Ternary Interaction): Titrate a pre-mixed solution of Protein B and this compound into a solution of Protein A.

  • Data Analysis: Fit the integrated heat changes to a suitable binding model to determine the dissociation constant (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the ternary complex formation.[4][13] A comparison of the binary and ternary binding affinities can reveal cooperativity in complex formation.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship between different experimental outcomes in confirming ternary complex formation.

Ternary_Complex_Logic cluster_evidence Experimental Evidence Biophys Biophysical Evidence (ITC, SPR, FRET) Shows Proximity & Binding Ternary_Complex_Confirmed Conclusion: Ternary Complex Formation is Validated Biophys->Ternary_Complex_Confirmed Positive Result No_Complex Conclusion: No Evidence for Ternary Complex Biophys->No_Complex Negative Result Inconclusive Inconclusive: Further Investigation Needed Biophys->Inconclusive Ambiguous Result Structural High-Resolution Structural Data (X-ray, Cryo-EM, NMR) Shows Direct Interaction Structural->Ternary_Complex_Confirmed Positive Result Structural->No_Complex Negative Result Structural->Inconclusive Ambiguous Result Hypothesis Hypothesis: This compound induces a ternary complex Hypothesis->Biophys Hypothesis->Structural

Logical flow for validating ternary complex formation.

References

Comparative Cross-Reactivity Profiling of (S,R,S)-AHPC-amido-C7-acid Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The development of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for therapeutic intervention by enabling the targeted degradation of disease-causing proteins. A key component in many successful PROTACs is the E3 ligase ligand and its associated linker, which together orchestrate the recruitment of the cellular degradation machinery. This guide provides a comparative analysis of the cross-reactivity profile of PROTACs based on the (S,R,S)-AHPC-amido-C7-acid, a von Hippel-Lindau (VHL) E3 ligase ligand with a C7 alkyl linker. The performance of this PROTAC class is compared with alternative PROTAC designs, including those utilizing different E3 ligase recruiters and linker technologies.

Executive Summary

PROTACs built with the this compound linker demonstrate a highly selective degradation profile, primarily targeting the intended protein of interest with minimal off-target effects. This specificity is a critical attribute for developing safe and effective therapeutics. In comparison, alternative PROTACs, such as those recruiting the Cereblon (CRBN) E3 ligase or employing polyethylene (B3416737) glycol (PEG) linkers, exhibit distinct cross-reactivity profiles that can influence their suitability for different therapeutic applications. This guide presents quantitative data, detailed experimental protocols, and visual workflows to aid researchers in the selection and design of PROTACs with optimal selectivity.

Data Presentation: Quantitative Comparison of PROTAC Performance

The following tables summarize the degradation efficiency and selectivity of a representative (S,R,S)-AHPC-amido-C6-acid based PROTAC (a close analog to the C7-acid linker) and alternative PROTACs. The data is derived from quantitative mass spectrometry-based proteomics experiments.

Table 1: On-Target Degradation Efficiency

PROTAC ClassTarget ProteinDC50 (nM)Dmax (%)Cell Line
(S,R,S)-AHPC-amido-C6-NH2 (VHL-based, Alkyl Linker)FBXO227799Jurkat
CRBN-based PROTAC (e.g., dBET1)BRD4<100>90Various
VHL-based PROTAC (PEG Linker)BRD4Not specified>90%Various

Table 2: Off-Target Profile

PROTAC ClassNumber of Significantly Degraded Off-Target ProteinsKey Off-Targets IdentifiedExperimental Method
(S,R,S)-AHPC-amido-C6-NH2 (VHL-based, Alkyl Linker)1 (highly selective)None significantly beyond targetWhole-cell proteomics
CRBN-based PROTACsCan be variable; potential for neo-substrate degradationZinc-finger transcription factors (e.g., IKZF1, IKZF3)Proteomics
VHL-based PROTACs (PEG Linker)Generally low, but linker can influence interactionsTo be determined on a case-by-case basisProteomics

Comparison with Alternatives

This compound Based PROTACs (VHL Recruiters with Alkyl Linkers)

PROTACs utilizing the (S,R,S)-AHPC scaffold to recruit the VHL E3 ligase are a well-established class of degraders. The C7-acid alkyl linker provides a flexible yet defined tether between the VHL ligand and the warhead targeting the protein of interest.

  • Advantages:

    • High Selectivity: As demonstrated by the minimal off-target degradation observed with the closely related C6-linker analog, these PROTACs can achieve a very clean degradation profile[1].

    • Broad Applicability: VHL is ubiquitously expressed, making VHL-based PROTACs applicable to a wide range of cellular contexts[2].

  • Considerations:

    • Linker Optimization is Crucial: The length and composition of the alkyl linker can significantly impact the formation and stability of the ternary complex (Target-PROTAC-E3 ligase), thereby affecting degradation efficiency[3].

Alternative 1: CRBN-Based PROTACs

PROTACs that recruit the Cereblon (CRBN) E3 ligase represent the other major class of degraders.

  • Advantages:

    • Potent Degradation: CRBN-based PROTACs, such as those targeting BET bromodomains, have demonstrated picomolar to nanomolar degradation potency.

    • Different Substrate Scope: The substrate repertoire of CRBN differs from that of VHL, potentially offering advantages for degrading specific target proteins.

  • Considerations:

    • Neo-substrate Degradation: A key characteristic of CRBN-based PROTACs is their potential to induce the degradation of "neo-substrates," which are proteins not normally targeted by CRBN. This can lead to off-target effects, most notably the degradation of zinc-finger transcription factors like IKZF1 and IKZF3[]. While this can be therapeutically beneficial in some contexts (e.g., multiple myeloma), it represents a significant cross-reactivity concern for other indications.

Alternative 2: PROTACs with Polyethylene Glycol (PEG) Linkers

The linker component of a PROTAC is not merely a spacer but plays a critical role in its physicochemical properties and biological activity. Polyethylene glycol (PEG) linkers are a common alternative to alkyl chains.

  • Advantages:

    • Improved Solubility and Permeability: PEG linkers can enhance the aqueous solubility and cell permeability of PROTACs, which can be a challenge for these often large molecules[5][6].

    • Modulation of Ternary Complex Formation: The flexibility and length of PEG linkers can be fine-tuned to optimize the geometry of the ternary complex for efficient ubiquitination[5].

  • Considerations:

    • Potential for Antibody Generation: There is evidence that PEG itself can be immunogenic, leading to the generation of anti-PEG antibodies, which could impact the efficacy and safety of PEGylated therapeutics[7].

    • Different Conformational Dynamics: The conformational properties of PEG linkers differ from those of alkyl chains, which can influence ternary complex stability and potentially the off-target profile in a manner that needs to be empirically determined for each PROTAC[5].

Experimental Protocols

Global Proteomics for Cross-Reactivity Profiling by Mass Spectrometry

This protocol outlines a typical workflow for identifying on-target and off-target effects of PROTACs using quantitative mass spectrometry.

  • Cell Culture and Treatment:

    • Culture a relevant human cell line to 70-80% confluency.

    • Treat cells in triplicate with the PROTAC of interest at various concentrations (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 4, 8, 24 hours).

  • Cell Lysis and Protein Digestion:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

    • Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.

  • Tandem Mass Tag (TMT) Labeling (Optional but Recommended for Multiplexing):

    • Label the peptide samples from different treatment conditions with distinct TMT isobaric tags.

    • Combine the labeled samples into a single mixture.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Separate the peptides by reverse-phase liquid chromatography.

    • Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap).

  • Data Analysis:

    • Identify and quantify proteins using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).

    • Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the vehicle control.

    • Generate volcano plots to visualize the changes in the proteome. Proteins that are significantly downregulated are potential targets or off-targets of the PROTAC.

CRISPR-Based Target Validation and Off-Target Discovery

CRISPR-Cas9 technology can be employed to validate the on-target and identify potential off-target liabilities of a PROTAC.

  • Genome-Wide CRISPR Knockout Screen:

    • Transduce a population of cells with a genome-wide sgRNA library.

    • Treat the cells with the PROTAC at a concentration that induces a fitness defect (e.g., reduced proliferation).

    • Isolate genomic DNA from both the treated and untreated cell populations.

    • Sequence the sgRNA cassettes to identify sgRNAs that are either enriched or depleted in the treated population.

    • Depletion of an sgRNA targeting a specific gene suggests that the loss of this gene sensitizes cells to the PROTAC, indicating it may be an off-target. Conversely, enrichment of an sgRNA targeting a component of the E3 ligase machinery would validate the on-target mechanism.

Mandatory Visualizations

PROTAC_Mechanism cluster_PROTAC PROTAC Molecule cluster_Cellular_Machinery Cellular Machinery PROTAC Warhead-Linker-E3 Ligase Ligand POI Protein of Interest (POI) PROTAC->POI Binds to POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits E3 Ligase Proteasome Proteasome POI->Proteasome Degradation E3_Ligase->POI Ubiquitination Ub Ubiquitin Experimental_Workflow cluster_Sample_Prep Sample Preparation cluster_Analysis Data Acquisition & Analysis Cell_Culture Cell Culture & PROTAC Treatment Lysis Cell Lysis & Protein Digestion Cell_Culture->Lysis Labeling Peptide Labeling (e.g., TMT) Lysis->Labeling LC_MS LC-MS/MS Analysis Labeling->LC_MS Data_Processing Protein Identification & Quantification LC_MS->Data_Processing Stat_Analysis Statistical Analysis & Visualization Data_Processing->Stat_Analysis Signaling_Pathway VHL_PROTAC (S,R,S)-AHPC-based PROTAC Target_Protein Target Protein VHL_PROTAC->Target_Protein Degradation Downstream_Effector Downstream Effector Target_Protein->Downstream_Effector Inhibition Cellular_Response Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) Downstream_Effector->Cellular_Response Modulation

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling (S,R,S)-AHPC-amido-C7-acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of novel chemical compounds is paramount. This document provides crucial safety and logistical information for (S,R,S)-AHPC-amido-C7-acid, a VHL ligand for the E3 ubiquitin ligase used in the design of PROTACs.[1][2][3] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on best practices for handling potent pharmaceutical compounds and carboxylic acids.[4][5][6][7][8][9]

Compound Details:

  • Molecular Formula: C31H44N4O6S[2]

  • Molecular Weight: 600.77[2]

  • Appearance: White to off-white solid[3][10]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE based on guidelines for similar potent compounds and carboxylic acids.

Body PartPersonal Protective EquipmentMaterial/Standard & Rationale
Eyes/Face Chemical safety goggles and/or a face shieldGoggles should be splash-proof. Polycarbonate lenses are recommended for impact resistance. A face shield provides additional protection against splashes.[7][11]
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended for handling acids and potent compounds.[7][11] Gloves must be inspected before use and disposed of after contamination.[12]
Body Laboratory coatA standard lab coat is required. For larger quantities or when there is a significant risk of splashing, an impervious apron should be worn over the lab coat.[7]
Respiratory Use in a well-ventilated area, preferably a chemical fume hood.If ventilation is inadequate or for large spills, a respirator may be necessary. For low-fume environments, an N95 mask may be suitable; for higher exposures, a full-face respirator with acid gas cartridges is recommended.[7][11][12]
Feet Closed-toe shoesEssential for protecting feet from spills and falling objects.[8]

Operational and Disposal Plans

Handling and Storage:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or vapors.[7] Ensure that eyewash stations and safety showers are readily accessible.[7] For potent compounds, consider the use of containment solutions like glove boxes or isolators for operations that may generate dust or aerosols.[5]

  • Safe Handling Practices: Avoid direct contact with skin and eyes.[7] Do not breathe dust or vapors.[7] Wash hands thoroughly after handling.[7][12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and light.[1][3][10] Recommended storage temperatures are -20°C for short-term storage (1 month) and -80°C for long-term storage (6 months).[1][13]

Spill Management:

  • Small Spills: For small spills, wear appropriate PPE, absorb the material with an inert absorbent (e.g., vermiculite, sand), and place it in a sealed container for disposal. Clean the spill area thoroughly.

  • Large Spills: In the event of a large spill, evacuate the area immediately.[7] Do not attempt to clean up without proper training and equipment. Contact your institution's environmental health and safety department.[7]

Disposal Plan:

All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.[7] Collect waste in a dedicated, properly labeled, and sealed container.[8] Dispose of the hazardous waste through a licensed contractor or your institution's hazardous waste management program. Do not dispose of it down the drain or in regular trash.

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS/Safety Info B Don Appropriate PPE A->B C Prepare Workspace in Fume Hood B->C D Weighing and Aliquoting C->D Proceed to handling E Experimentation D->E F Decontaminate Workspace E->F Experiment complete G Segregate Hazardous Waste F->G H Properly Dispose of Waste G->H I Remove and Dispose of PPE H->I J Wash Hands Thoroughly I->J

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.